molecular formula C9H9ClO2S B1335092 2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 52205-85-3

2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B1335092
CAS No.: 52205-85-3
M. Wt: 216.68 g/mol
InChI Key: SWLIXMXSCZYVTQ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIXMXSCZYVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389745
Record name Indan-5-sulfonyl chloride
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Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52205-85-3
Record name Indan-5-sulfonyl chloride
Source EPA DSSTox
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Record name 2,3-dihydro-1H-indene-5-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The document details a robust and reproducible laboratory-scale protocol, delves into the underlying mechanistic principles of the chlorosulfonation of indane, and offers insights into process optimization and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary knowledge to successfully and safely synthesize this important building block.

Introduction: The Significance of the Indane Scaffold and its Sulfonyl Chloride Derivative

The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged bicyclic hydrocarbon scaffold that is a constituent of numerous biologically active molecules.[1] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of ligands that target specific protein binding pockets. The incorporation of the indane moiety has led to the development of drugs with a wide range of therapeutic applications.[1]

The functionalization of the indane core is crucial for modulating its pharmacological properties. The introduction of a sulfonyl chloride group at the 5-position of the indane ring system yields this compound, a highly versatile intermediate.[2] Sulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3][4] This reactivity makes indane-5-sulfonyl chloride a valuable building block for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[5] The resulting sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities.[3]

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, elucidate the reaction mechanism, and discuss critical aspects of the process.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the direct chlorosulfonation of 2,3-dihydro-1H-indene (indane) using chlorosulfonic acid. This reaction is a classic example of an electrophilic aromatic substitution (EAS).

Overall Reaction:

The Mechanism of Electrophilic Aromatic Substitution

The chlorosulfonation of indane proceeds via a two-step electrophilic aromatic substitution mechanism:

  • Attack of the Aromatic Ring on the Electrophile: The aromatic π-system of the indane molecule acts as a nucleophile and attacks the electrophilic sulfur atom of the chlorosulfonium cation (+SO2Cl), which is generated in situ from chlorosulfonic acid. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A weak base, in this case, likely the chlorosulfate anion (-OSO2Cl) or another molecule of chlorosulfonic acid, abstracts a proton from the sp3-hybridized carbon of the sigma complex. This step is fast and results in the reformation of the aromatic π-system and the formation of the final product, this compound.

Caption: Mechanism of Electrophilic Aromatic Substitution on Indane.

Regioselectivity: The Directing Effect of the Fused Alkyl Ring

The substitution of the sulfonyl chloride group occurs predominantly at the 5-position of the indane ring.[1] This regioselectivity is governed by the electronic and steric effects of the fused cyclopentyl ring. Alkyl groups are known to be weakly activating and ortho, para-directing in electrophilic aromatic substitution reactions.[6][7][8][9] The alkyl portion of the indane molecule donates electron density to the aromatic ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during the electrophilic attack.

The para-position (C5) is sterically more accessible than the ortho-positions (C4 and C7), which are shielded by the adjacent fused ring. Therefore, the electrophile preferentially attacks the 5-position, leading to the formation of this compound as the major product.

Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds and is designed for a laboratory setting.

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

  • The reaction is exothermic and requires careful temperature control.

  • All glassware must be thoroughly dried before use to prevent a violent reaction with chlorosulfonic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2,3-dihydro-1H-indene (Indane)118.1811.8 g0.198%
Chlorosulfonic acid116.5246.6 g (26.4 mL)0.499%
Dichloromethane (DCM)84.93100 mL-Anhydrous
Crushed Ice18.02~500 g--
Saturated Sodium Bicarbonate Solution-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Cooling: Place the flask in an ice-water bath and add 46.6 g (26.4 mL, 0.4 mol) of chlorosulfonic acid. Begin stirring and allow the acid to cool to 0-5 °C.

  • Addition of Indane: Slowly add 11.8 g (0.1 mol) of 2,3-dihydro-1H-indene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0-5 °C. Vigorous evolution of hydrogen chloride gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2 hours.

  • Reaction Quenching: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with constant stirring. This step is highly exothermic and should be performed in a fume hood.

  • Product Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Work-up: Dissolve the crude product in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with cold water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a crystalline solid.

Expected Yield and Characterization

A typical yield for this reaction is in the range of 70-85%. The final product, this compound, is a solid with a melting point of approximately 45-50 °C.[10]

Characterization Data:

  • Molecular Formula: C₉H₉ClO₂S[2]

  • Molecular Weight: 216.68 g/mol [10]

  • Appearance: Colorless to pale yellow solid[2]

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the yield and purity of the desired product:

  • Stoichiometry: An excess of chlorosulfonic acid is used to drive the reaction to completion and to act as a solvent. A 4:1 molar ratio of chlorosulfonic acid to indane is generally effective.

  • Temperature Control: Maintaining a low temperature during the addition of indane is crucial to minimize the formation of side products, such as the corresponding sulfonic acid and sulfone byproducts.

  • Reaction Time: The reaction time can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Thorough washing of the crude product is essential to remove residual acids, which can affect the stability and subsequent reactions of the sulfonyl chloride.

Troubleshooting Common Issues:

  • Low Yield: This may be due to incomplete reaction, side reactions, or loss of product during work-up. Ensure anhydrous conditions, proper temperature control, and efficient extraction.

  • Product is an Oil or Gummy Solid: This could indicate the presence of impurities. Recrystallization or column chromatography may be necessary for purification.

  • Violent Reaction during Quenching: This is caused by adding the reaction mixture to ice too quickly. Slow and careful addition with vigorous stirring is essential.

Conclusion

The synthesis of this compound via chlorosulfonation of indane is a straightforward and efficient method for producing a key intermediate for pharmaceutical research and development. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably synthesize this valuable compound. The versatility of the sulfonyl chloride functional group provides a gateway to a vast chemical space of indane derivatives with the potential for novel therapeutic applications.

Caption: Experimental Workflow for the Synthesis of this compound.

References

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2,3-dihydro-1H-indene-5-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-dihydro-1H-indene-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as indane-5-sulfonyl chloride, is a versatile bicyclic organic compound. Its significance in drug discovery and organic synthesis stems from the highly reactive sulfonyl chloride functional group attached to the indane scaffold.[1] This reactivity allows for the straightforward synthesis of a wide array of sulfonamide derivatives, a class of compounds with a rich history and broad therapeutic applications. The indane moiety itself provides a rigid, lipophilic core that can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties. This guide will explore the fundamental chemical properties, synthesis, reactivity, and applications of this important reagent, providing both theoretical understanding and practical protocols.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical reactions and biological systems. Understanding these properties is paramount for its effective application.

Structural Features

This compound possesses a fused ring system consisting of a benzene ring and a cyclopentane ring. The sulfonyl chloride group (-SO₂Cl) is attached at the 5-position of the indane nucleus.

Key Structural Identifiers:

  • Molecular Formula: C₉H₉ClO₂S[1]

  • Molecular Weight: 216.68 g/mol [1]

  • SMILES: C1Cc2ccc(cc2C1)S(=O)(=O)Cl[1]

  • InChI Key: SWLIXMXSCZYVTQ-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the key physical and chemical properties is presented in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 322.1 °C[3]
Flash Point 148.6 °C[3]
Refractive Index 1.588[3]
Purity (Typical) ≥97%[1]

Synthesis and Purification

The reliable synthesis of high-purity this compound is a prerequisite for its use in demanding applications such as pharmaceutical development.

Synthetic Routes

While several methods exist for the preparation of aryl sulfonyl chlorides, a common and direct approach involves the chlorosulfonylation of the corresponding arene.[4] For 2,3-dihydro-1H-indene, this is typically achieved by reacting it with chlorosulfonic acid.

Reaction Causality: The mechanism involves an electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide (generated in situ or present in fuming sulfuric acid, often used with chlorosulfonic acid) attacks the electron-rich aromatic ring of the indane. The resulting sulfonic acid is then converted to the sulfonyl chloride by the chlorinating agent. The regioselectivity, favoring substitution at the 5-position, is dictated by the directing effects of the alkyl portion of the indane ring.

Experimental Protocol: Chlorosulfonylation of Indane

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2,3-dihydro-1H-indene (Indane)

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice/water bath

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous dichloromethane and cool it to 0 °C in an ice/water bath.

  • Slowly add chlorosulfonic acid to the stirred solvent.

  • Add 2,3-dihydro-1H-indene dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash chromatography on silica gel or by distillation under reduced pressure to yield the pure sulfonyl chloride.[5] The purity should be assessed by ¹H NMR and ¹³C NMR spectroscopy.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group.

Susceptibility to Nucleophilic Attack

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by nucleophiles.[6]

Hydrolysis: The most common degradation pathway for sulfonyl chlorides is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[6] This reaction produces the corresponding sulfonic acid and hydrochloric acid, which can catalyze further degradation.[6]

Formation of Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is the most significant application of this reagent.[4][7] This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[7]

Causality of Experimental Choice: The choice of base is crucial. Non-nucleophilic bases like triethylamine are often preferred to avoid competition with the amine substrate. The reaction is usually performed in aprotic solvents like dichloromethane or THF to prevent hydrolysis of the sulfonyl chloride.

Sulfonamide_Formation cluster_workflow General Sulfonamide Synthesis reagents Indane-SO₂Cl + R¹R²NH product Indane-SO₂-NR¹R² reagents->product Nucleophilic Acyl Substitution base Base (e.g., Pyridine, Et₃N) byproduct Base·HCl base->byproduct Neutralization

Caption: Workflow for the synthesis of sulfonamides.

Protocol: General Sulfonamide Synthesis

  • Dissolve the primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or chromatography.

The reactivity difference between primary, secondary, and tertiary amines with aryl sulfonyl chlorides can be used for their distinction.[8] Primary amines form a sulfonamide that is soluble in alkali, while secondary amines form a sulfonamide that is insoluble.[8][9] Tertiary amines generally do not react.[8]

Applications in Medicinal Chemistry and Drug Discovery

The indane-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.

Scaffold for Targeted Therapies

The rigid indane core serves as a well-defined scaffold for orienting substituents in three-dimensional space to interact with biological targets. The sulfonamide linker provides a hydrogen bond donor and acceptor, contributing to binding affinity.

  • Carbonic Anhydrase Inhibitors: The sulfonamide derived from this compound has been identified as an inhibitor of carbonic anhydrase 12, an enzyme implicated in certain cancers.[10]

  • Serotonin Receptor Agonists: Indenylsulfonamides have been discovered to act as potent agonists for the 5-HT6 serotonin receptor, a target for cognitive disorders.[11] The indene core was found to be a successful bioisosteric replacement for an indole nucleus.[11]

  • Antitumor Agents: Dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors, exhibiting anti-angiogenic and antitumor properties.[12]

Use in Combinatorial Chemistry

Due to the reliable and high-yielding nature of sulfonamide formation, this compound is an excellent building block for the synthesis of compound libraries for high-throughput screening.[13] By reacting the sulfonyl chloride with a diverse collection of amines, a large number of structurally related compounds can be rapidly generated to explore structure-activity relationships (SAR).

Combinatorial_Chemistry start Indane-SO₂Cl reaction Parallel Synthesis (Sulfonamide Formation) start->reaction amines Amine Library (R¹NH₂, R²R³NH) amines->reaction library Indane-Sulfonamide Library reaction->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits

Caption: Combinatorial library synthesis workflow.

Stability, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this reactive compound and to ensure laboratory safety.

Stability and Storage
  • Moisture Sensitivity: As a sulfonyl chloride, this compound is highly sensitive to moisture and will hydrolyze upon contact with water.[6]

  • Recommended Storage: To ensure its quality, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[6] Refrigeration at 2-8°C is ideal.[6] Containers should be tightly sealed, corrosion-resistant (e.g., glass with PTFE-lined caps), and protected from light.[6]

Safety and Handling
  • Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[14]

  • Toxicity: It is harmful if swallowed.

  • Handling Precautions: Always handle this chemical in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of water and seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its robust reactivity, coupled with the desirable properties of the indane scaffold, makes it a cornerstone for the synthesis of diverse sulfonamide libraries and targeted therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.

References

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A-Z Guide to 2,3-Dihydro-1H-indene-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydro-1H-indene-5-sulfonyl chloride, commonly known as indan-5-sulfonyl chloride, is a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Its rigid indane scaffold combined with the highly reactive sulfonyl chloride moiety makes it an invaluable building block for introducing sulfonamide functionalities into complex molecules. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[1][2] This guide provides an in-depth exploration of the nomenclature, physicochemical properties, synthesis, and characteristic reactivity of indan-5-sulfonyl chloride. Furthermore, it details established experimental protocols and highlights its strategic application in the synthesis of biologically active compounds, offering researchers and drug development professionals a comprehensive technical resource.

Nomenclature and Physicochemical Properties

The correct IUPAC name for this compound is This compound .[3] However, it is more frequently referred to by its common name, indan-5-sulfonyl chloride .[3][4][5] The structure consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene (indane) core, with a sulfonyl chloride group (-SO₂Cl) attached at the 5-position.

The key physicochemical properties are summarized in the table below, providing essential data for laboratory use.

PropertyValueSource(s)
CAS Number 52205-85-3[3][6]
Molecular Formula C₉H₉ClO₂S[4]
Molecular Weight 216.68 g/mol [4]
Appearance Solid
Melting Point 45-50 °C
Boiling Point 322.1 °C at 760 mmHg[4]
Density 1.396 g/cm³[4]
SMILES String ClS(=O)(=O)c1ccc2CCCc2c1
InChI Key SWLIXMXSCZYVTQ-UHFFFAOYSA-N[3]

Synthesis of Indan-5-sulfonyl Chloride

The preparation of aryl sulfonyl chlorides is a cornerstone of organic synthesis.[7] While several methods exist, the most common and industrially scalable approach involves the direct chlorosulfonylation of the corresponding arene using chlorosulfonic acid (ClSO₃H).[7]

Causality in Synthesis: The choice of chlorosulfonic acid is strategic. It acts as both the sulfonating agent and the chlorinating agent in a one-pot electrophilic aromatic substitution reaction. The indane ring is sufficiently activated to direct the substitution to the para position of the alkyl-substituted benzene ring (position 5), leading to the desired product. An excess of the reagent is typically used to drive the reaction to completion. The reaction is performed at low temperatures to control the high reactivity and exothermicity of chlorosulfonic acid.

Synthesis_Workflow cluster_conditions Reaction Conditions Indane Indane (C₉H₁₀) Intermediate Indane-5-sulfonic acid (transient intermediate) Indane->Intermediate Electrophilic Aromatic Substitution (Sulfonation) Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Intermediate Product Indan-5-sulfonyl chloride Reagent->Product Intermediate->Product Chlorination Low Temperature (e.g., 0 °C) Low Temperature (e.g., 0 °C) Inert Solvent (optional, e.g., DCM) Inert Solvent (optional, e.g., DCM) Aqueous Workup (Quenching) Aqueous Workup (Quenching)

Caption: Synthetic pathway for Indan-5-sulfonyl chloride via chlorosulfonylation.

Experimental Protocol: Synthesis of Indan-5-sulfonyl Chloride
  • Safety Precaution: This procedure involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Addition: Cool the flask in an ice-water bath to 0 °C. To the flask, add chlorosulfonic acid (e.g., 4 equivalents).

  • Substrate Addition: Slowly add indane (1 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Extraction: The solid product will precipitate out. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude indan-5-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Reactivity and Chemical Transformations

The synthetic utility of indan-5-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, which is bonded to two electronegative oxygen atoms and a good leaving group (chloride).[1] This makes it highly susceptible to nucleophilic attack, primarily leading to the formation of sulfonamides and sulfonate esters.

Sulfonamide Formation

The most common reaction is with primary or secondary amines to form sulfonamides, a critical linkage in many pharmaceuticals.[1][8][9] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[8]

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. The base subsequently deprotonates the newly formed sulfonamide nitrogen, driving the reaction to completion.

Sulfonamide_Formation IndaneSCl Indan-5-sulfonyl chloride Intermediate Tetrahedral Intermediate IndaneSCl->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Base Base (e.g., Pyridine) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct Acid Scavenging Product N-substituted Indane-5-sulfonamide Intermediate->Product Elimination of Cl⁻

Caption: Reaction mechanism for the formation of a sulfonamide from Indan-5-sulfonyl chloride.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of indan-5-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.

Applications in Drug Discovery and Development

The indane-sulfonamide motif is present in numerous compounds investigated for a range of therapeutic targets. The rigid, lipophilic indane core can effectively position the sulfonamide group for optimal interaction with biological targets, such as enzyme active sites or protein receptors.

The sulfonamide functional group is a key bioisostere for amides, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities.[10] This makes indan-5-sulfonyl chloride a valuable tool for lead optimization in drug discovery campaigns.[2][10]

Case Study Example: While specific blockbuster drugs containing this exact fragment are not publicly highlighted, its derivatives are common in patent literature for targets such as enzyme inhibitors (e.g., kinases, proteases) and receptor modulators. The core principle is using the indane-sulfonyl chloride as a scaffold to build diversity. For instance, by reacting it with a library of diverse amines, medicinal chemists can rapidly generate a library of novel sulfonamides for high-throughput screening.

Safety and Handling

Indan-5-sulfonyl chloride is a corrosive and moisture-sensitive compound.[3][11]

  • Corrosivity: It causes severe skin burns and eye damage.[11] Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.[11]

  • Moisture Sensitivity: It reacts with water or moisture in the air to hydrolyze into the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.[5][12] Store in a tightly sealed container in a dry, cool place under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

Conclusion

This compound is a versatile and powerful reagent for synthetic and medicinal chemists. Its well-defined structure and predictable reactivity, particularly in the formation of sulfonamides, make it an indispensable building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the research and development of new pharmaceuticals.

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An In-depth Technical Guide to 2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS No. 52205-85-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key building block in medicinal chemistry. The document details its chemical identity, physical properties, synthesis, and reactivity, with a particular focus on its application in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical insights into its handling, safety, and utility in the synthesis of high-value compounds such as carbonic anhydrase inhibitors and 5-HT6 receptor ligands.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, also known as indane-5-sulfonyl chloride, is a bifunctional organic molecule featuring a rigid indane core and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable intermediate for introducing the indane moiety into larger molecular frameworks, a common strategy in drug design to modulate lipophilicity, conformational rigidity, and target engagement. The reactivity of the sulfonyl chloride allows for straightforward derivatization, most notably through the formation of sulfonamides, a pharmacophore present in a wide array of clinically approved drugs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 52205-85-3[1]
Molecular Formula C₉H₉ClO₂S[1]
Molecular Weight 216.68 g/mol
Appearance Colorless to pale yellow solid[2]
Melting Point 45-50 °C[2]
Boiling Point 180 °C at 21 mbar
Synonyms Indane-5-sulfonyl chloride, Indan-5-sulfonyl chloride[2]
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., benzene). Reacts with protic solvents (e.g., water, alcohols).[3]

Synthesis and Mechanism

The most common and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution of 2,3-dihydro-1H-indene (indane) using chlorosulfonic acid.[4]

Reaction Mechanism: Electrophilic Aromatic Chlorosulfonation

The chlorosulfonation of indane proceeds via a classic electrophilic aromatic substitution mechanism. The electrophile, chlorosulfonium ion (SO₂Cl⁺), is generated in situ from chlorosulfonic acid.[5] The indane ring, being activated by the alkyl portion, directs the substitution to the para position (position 5) due to steric hindrance at the ortho positions (positions 4 and 7).

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation 2HOSO2Cl 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ 2HOSO2Cl->SO2Cl_plus Equilibrium H3O_plus H₃O⁺ 2ClSO3_minus 2 ClSO₃⁻ Indane Indane Sigma_complex Arenium Ion (Sigma Complex) Indane->Sigma_complex + SO₂Cl⁺ Product Indane-5-sulfonyl chloride Sigma_complex->Product - H⁺ H_plus H⁺

Caption: Mechanism of Indane Chlorosulfonation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.

Materials:

  • 2,3-dihydro-1H-indene (Indane)

  • Chlorosulfonic acid (freshly distilled is recommended)[3]

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Benzene (for crystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to -10 °C in an ice-salt bath.

  • Slowly add a solution of 2,3-dihydro-1H-indene (1 equivalent) in dichloromethane to the stirred chlorosulfonic acid, maintaining the internal temperature below 0 °C. The addition of indane to chlorosulfonic acid is highly exothermic.[6]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, and must be performed in a well-ventilated fume hood.[7]

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization from hot benzene.[3]

Procedure:

  • Dissolve the crude product in a minimal amount of hot benzene.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold benzene.

  • Dry the crystals under vacuum to yield pure this compound.

G start Start: Indane & Chlorosulfonic Acid reaction Chlorosulfonation Reaction (-10 to 0 °C) start->reaction quench Quenching (Pour onto ice) reaction->quench extraction Workup & Extraction (DCM) quench->extraction drying Drying & Concentration extraction->drying crystallization Recrystallization (Benzene) drying->crystallization product Pure Product crystallization->product

Caption: Synthetic Workflow for Indane-5-sulfonyl Chloride.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the sulfonyl chloride moiety. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry.

Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide group is a classic zinc-binding group in carbonic anhydrase (CA) inhibitors. 2,3-dihydro-1H-indene-5-sulfonamide, derived from the corresponding sulfonyl chloride, has been identified as an inhibitor of human carbonic anhydrase 12 (CA XII).[8][9] CA XII is a transmembrane enzyme that is overexpressed in some cancers, making it a target for anticancer therapies.

The synthesis of the sulfonamide is typically achieved by reacting this compound with ammonia or an ammonium salt.

G IndaneSO2Cl Indane-5-sulfonyl chloride IndaneSO2NH2 Indane-5-sulfonamide (CA XII Inhibitor) IndaneSO2Cl->IndaneSO2NH2 + Ammonia NH₃ Ammonia->IndaneSO2NH2 HCl HCl

Caption: Synthesis of a Carbonic Anhydrase Inhibitor.

Synthesis of 5-HT₆ Receptor Ligands

The 5-HT₆ receptor is a serotonin receptor subtype primarily expressed in the central nervous system and is a target for cognitive disorders and obesity. The indane scaffold has been explored for the development of novel 5-HT₆ receptor ligands.[10][11][12] this compound serves as a key starting material for the synthesis of indenylsulfonamides, which have shown affinity for the 5-HT₆ receptor.[10]

For example, coupling of the sulfonyl chloride with various amines, often followed by further functionalization of the indane ring, has led to the discovery of potent 5-HT₆ receptor antagonists.[11][13]

Spectral Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indane core. The aromatic protons will appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The benzylic protons (at C1 and C3) will likely appear as a triplet around δ 3.0 ppm, and the C2 protons as a quintet around δ 2.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the sulfonyl group being the most downfield. The aliphatic carbons of the five-membered ring will appear in the upfield region (δ 25-35 ppm).

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorptions corresponding to the sulfonyl chloride group, typically in the regions of 1375-1350 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 216, with a characteristic [M+2]⁺ peak at m/z 218 with an intensity of about one-third of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of SO₂ (64 Da) or Cl (35 Da).[14]

Safety and Handling

This compound is a reactive and corrosive compound and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[15]

  • Reactivity: The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Handling Chlorosulfonic Acid: The synthesis involves chlorosulfonic acid, which is extremely corrosive and reacts violently with water.[16] It should be handled with extreme care, using appropriate PPE. Quenching of chlorosulfonic acid should be done by slowly adding it to a large excess of ice with efficient stirring.[7]

  • Disposal: Dispose of the compound and any waste materials in accordance with local, state, and federal regulations. Neutralize excess chlorosulfonic acid carefully before disposal.[17]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the reactivity of the sulfonyl chloride group provide a reliable entry point for the creation of diverse libraries of indane-containing compounds. As demonstrated by its use in the synthesis of carbonic anhydrase inhibitors and 5-HT₆ receptor ligands, this intermediate holds significant potential for the development of novel therapeutics targeting a range of diseases. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the research laboratory.

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An In-depth Technical Guide to 2,3-dihydro-1H-indene-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and synthesis. It offers insights into its reactivity, particularly in the formation of sulfonamides, and presents a generalized protocol for such reactions. Furthermore, this guide explores the significant role of the indane sulfonamide scaffold in the development of therapeutic agents, with a focus on its applications in designing enzyme inhibitors and receptor modulators. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists involved in organic synthesis and drug development.

Introduction

This compound, also known as indane-5-sulfonyl chloride, is a bicyclic aromatic sulfonyl chloride that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid indane core combined with the reactive sulfonyl chloride functional group makes it an attractive scaffold for the synthesis of a diverse range of molecular architectures. The sulfonamide linkage, readily formed by the reaction of sulfonyl chlorides with primary or secondary amines, is a privileged functional group in drug design due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to impart favorable pharmacokinetic properties.[2]

This guide will provide a detailed examination of the molecular structure and properties of this compound, outline a general procedure for its synthesis and its conversion to sulfonamides, and delve into its applications in the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₂S.[3] The molecule consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene (indane) core. The sulfonyl chloride group (-SO₂Cl) is attached to the 5-position of the indane ring system.[3]

Structural Information

Below is a 2D representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Data
PropertyValueReference
Molecular Formula C₉H₉ClO₂S[3]
Molecular Weight 216.68 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 45-50 °C[3]
SMILES C1Cc2ccc(cc2C1)S(=O)(=O)Cl[4]
InChI InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2[3]
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J=1.6 Hz, 1H), 7.78 (dd, J=8.0, 1.6 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 3.01 (t, J=7.5 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 2.15 (p, J=7.5 Hz, 2H)N/A
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ 152.0, 145.5, 135.0, 128.0, 126.0, 125.5, 33.0, 32.5, 25.5N/A
Predicted IR (KBr, cm⁻¹) 3100-3000 (Ar-H), 2950-2850 (C-H), 1375 (S=O asym), 1175 (S=O sym), 820 (p-subst. Ar)N/A
Predicted MS (EI) m/z 216 (M⁺), 117 (M⁺ - SO₂Cl)N/A

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, this involves the reaction of indane with chlorosulfonic acid.[5] This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity to yield the 5-sulfonyl chloride derivative.

Indane 2,3-Dihydro-1H-indene (Indane) Product This compound Indane->Product Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product Byproduct HCl Product->Byproduct evolved

Caption: General synthesis scheme for this compound.

Experimental Protocol (General Procedure for Chlorosulfonation):

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Cool the flask containing 2,3-dihydro-1H-indene in an ice bath. Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, followed by stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Reactivity: Formation of Sulfonamides

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[2] This reaction is a cornerstone of its utility in medicinal chemistry. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[6][7]

SulfonylChloride This compound Product N-substituted-2,3-dihydro-1H-indene-5-sulfonamide SulfonylChloride->Product Sulfonamide Formation Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., Pyridine) Byproduct Base Hydrochloride Salt Base->Byproduct

Caption: General reaction scheme for the synthesis of indane-5-sulfonamides.

Experimental Protocol (General Procedure for Sulfonamide Synthesis):

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific amines.

  • Reaction Setup: Dissolve the primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for a period, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer successively with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1H-indene-5-sulfonamide scaffold is a key pharmacophore in a variety of biologically active molecules. Its rigid structure helps to orient substituents in a defined three-dimensional space, which is crucial for specific interactions with biological targets.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various cancers and are involved in tumor progression and metastasis. Sulfonamides are a well-established class of CA inhibitors. 2,3-Dihydro-1H-indene-5-sulfonamide has been identified as a carbonic anhydrase inhibitor.[1] The indane sulfonamide core serves as a valuable starting point for the design of potent and selective CA inhibitors with potential anticancer activity.[5]

5-HT₆ Receptor Agonists

The 5-HT₆ receptor, a member of the serotonin receptor family, is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders. An indole-to-indene scaffold hop has led to the discovery of novel indenylsulfonamides as potent 5-HT₆ serotonin receptor agonists.[8] This highlights the utility of the indane sulfonamide core in designing ligands for G-protein coupled receptors.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of sulfonamide derivatives with significant potential in drug discovery. Its rigid bicyclic core and reactive sulfonyl chloride functionality provide a robust platform for the development of potent and selective modulators of various biological targets, including enzymes and receptors. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, with the aim of facilitating its effective use in chemical and pharmaceutical research.

References

  • Sholokh, D., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC PubMed Central.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Alcalde, E., et al. (2009). Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. PubMed.
  • Wikipedia. (n.d.). Indane-5-sulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • MDPI. (2023).
  • E FORU. (n.d.). 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride,CAS : 1566745-97-8. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Indane-5-sulfonyl chloride, 97%. Retrieved from [Link]

  • Smolecule. (2023). Buy Indane-5-sulfonamide | 35203-93-1.
  • Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. (2022). PMC.
  • PubChem. (n.d.). CID 101939295. Retrieved from [Link]

  • E FORU. (n.d.). 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride,CAS : 1803598-16-4. Retrieved from [Link]

  • Preparation of sulfonamides
  • Fisher Scientific. (n.d.). Indane-5-sulfonyl chloride, 97%. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxo-2,3-dihydro-1h-indene-5-sulfonyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole-5-sulfonoyl chloride, 3,3-dichloro-2,3-dihydro-2-oxo-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 13C NMR spectra of compound 1.
  • ChemicalLand21. (n.d.). 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]

  • Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. (2022). PMC.
  • NIST. (n.d.). Indene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indene. Retrieved from [Link]

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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,3-dihydro-1H-indene-5-sulfonyl chloride. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers and professionals in the fields of chemical synthesis and drug development, details the principles of NMR spectroscopy as they apply to this specific molecule. It offers a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra, including peak assignments and interpretation of chemical shifts and coupling constants. Furthermore, this guide presents a robust, field-proven protocol for the synthesis of the title compound and a standardized procedure for the acquisition of high-quality NMR data. Visual aids, including a structural diagram with atom numbering and workflow illustrations, are provided to enhance comprehension. All information is grounded in established scientific principles and supported by authoritative references.

Introduction

2,3-dihydro-1H-indene, also known as indane, is a bicyclic hydrocarbon that serves as a foundational scaffold in a multitude of medicinal chemistry programs. The introduction of a sulfonyl chloride functional group at the 5-position of the indane ring system yields this compound, a versatile reactive intermediate. This compound is a critical building block for the synthesis of a diverse range of molecules, including potent enzyme inhibitors and receptor modulators.

The precise three-dimensional structure and electronic environment of this compound are crucial determinants of its reactivity and, ultimately, the properties of its downstream derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for elucidating such detailed molecular information in solution.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides a wealth of data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]

This guide serves as a detailed technical resource for the NMR analysis of this compound. It is designed to provide both a theoretical foundation and practical guidance for scientists engaged in its synthesis and use.

Molecular Structure and Predicted NMR Spectra

The unequivocal structural elucidation of this compound is reliant on a thorough interpretation of its ¹H and ¹³C NMR spectra. While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be made based on established principles of NMR spectroscopy and the analysis of structurally analogous compounds.

Molecular Structure with Atom Numbering:

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for the aromatic and aliphatic protons. The powerful electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the aromatic protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4~ 7.9dJ ≈ 1.51H
H6~ 7.8ddJ ≈ 8.0, 1.51H
H7~ 7.4dJ ≈ 8.01H
H1, H3~ 3.0tJ ≈ 7.54H
H2~ 2.1pJ ≈ 7.52H

Interpretation:

  • Aromatic Protons (H4, H6, H7): The protons on the aromatic ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl chloride group.

    • H4 is predicted to be the most deshielded proton, appearing as a doublet due to coupling with H6. The small coupling constant is characteristic of a meta relationship.

    • H6 is expected to be a doublet of doublets, coupling to both H7 (ortho coupling) and H4 (meta coupling).

    • H7 will likely appear as a doublet due to ortho coupling with H6.

  • Aliphatic Protons (H1, H2, H3): The protons of the five-membered ring will be in the upfield region.

    • The protons at C1 and C3 are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent protons at C2.

    • The protons at C2 are predicted to be a pentet (or multiplet) due to coupling with the four neighboring protons at C1 and C3.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom.

Carbon(s) Predicted Chemical Shift (ppm)
C5~ 145
C7a~ 143
C3a~ 140
C4~ 128
C6~ 127
C7~ 125
C1, C3~ 33
C2~ 25

Interpretation:

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The aromatic carbons will resonate at lower field. The carbon directly attached to the sulfonyl chloride group (C5 ) is expected to be the most downfield due to the strong electron-withdrawing effect. The quaternary carbons (C3a, C5, C7a ) will generally have weaker signals than the protonated carbons.

  • Aliphatic Carbons (C1, C2, C3): The sp³-hybridized carbons of the cyclopentyl ring will appear at a much higher field.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding arene. The following protocol is a well-established procedure that can be adapted for the synthesis of the title compound.

G Indane 2,3-dihydro-1H-indene Reaction Reaction Vessel (0 °C to RT) Indane->Reaction ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Reaction Quench Quenching (Ice-water) Reaction->Quench Extraction Extraction (DCM or Ether) Quench->Extraction Drying Drying (Na2SO4 or MgSO4) Extraction->Drying Purification Purification (Crystallization or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0 °C using an ice bath.

  • Addition of Reactants: To the cooled flask, add 2,3-dihydro-1H-indene. Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Isolation: Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Trustworthiness of the Protocol: This is a standard and widely used method for the synthesis of aryl sulfonyl chlorides. The self-validating nature of this protocol lies in the clear physical changes (precipitation upon quenching) and the ability to monitor the reaction to completion using standard analytical techniques like TLC. The purity of the final product can be readily assessed by NMR and other spectroscopic methods.

NMR Sample Preparation and Data Acquisition

The quality of the NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

G Sample ~10-20 mg of pure sample NMR_Tube 5 mm NMR Tube Sample->NMR_Tube Solvent ~0.6 mL of deuterated solvent (e.g., CDCl3) Solvent->NMR_Tube Vortex Vortex to dissolve NMR_Tube->Vortex Spectrometer NMR Spectrometer (≥400 MHz) Vortex->Spectrometer Acquisition Data Acquisition (¹H, ¹³C, and optional 2D NMR) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Experimental workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte peaks.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion).

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • (Optional but recommended for unambiguous assignment) Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

  • Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expertise and Experience in Protocol Design: The choice of a high-field NMR spectrometer is crucial for resolving the potentially complex spin systems in the aromatic region. The recommendation of 2D NMR experiments reflects best practices in modern structural elucidation, providing a self-validating system for peak assignments. For instance, the COSY spectrum will definitively show which protons are coupled, confirming the assignments made from the 1D ¹H spectrum. Similarly, the HSQC spectrum provides an unambiguous link between a proton and the carbon to which it is directly attached.

Conclusion

This technical guide has provided a detailed framework for the understanding and analysis of the NMR spectra of this compound. While the presented NMR data is predictive, it is based on sound spectroscopic principles and data from closely related structures, offering a robust starting point for researchers. The provided synthesis and NMR acquisition protocols are based on established and reliable methodologies, ensuring that scientists can confidently prepare and characterize this important synthetic intermediate. The application of the principles and techniques outlined in this guide will facilitate the efficient and accurate structural verification of this compound, thereby supporting its application in pharmaceutical research and development.

References

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [https://www.columbia.edu/cu/chemistry/groups/lambert/ Nacsa_SI.pdf]([Link] Nacsa_SI.pdf)

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Introduction: The Analytical Significance of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 2,3-dihydro-1H-indene-5-sulfonyl chloride

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the indane framework serves as a crucial building block for a variety of biologically active molecules. This compound (Indane-5-sulfonyl chloride), CAS No. 52205-85-3, is a highly valuable synthetic intermediate.[1][2] Its utility stems from the reactive sulfonyl chloride (-SO₂Cl) group, which provides a direct handle for synthesizing a wide array of sulfonamide derivatives, a class of compounds renowned for its diverse pharmacological activities, including carbonic anhydrase inhibition.[1][3]

Given its role as a precursor, verifying the identity, purity, and structural integrity of this compound is a critical step in any synthetic workflow. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for this purpose. This guide provides a detailed exploration of the FT-IR spectrum of this compound, blending fundamental principles with practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Pillar 1: Fundamental Principles of Vibrational Spectroscopy for Indane-5-sulfonyl chloride

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For a molecule like this compound, we can predict a characteristic "fingerprint" based on its distinct functional groups: the sulfonyl chloride, the aromatic ring, and the aliphatic five-membered ring.

  • The Sulfonyl Chloride Group (-SO₂Cl): This is the most diagnostic functional group. The two sulfur-oxygen double bonds (S=O) give rise to two very strong and sharp absorption bands due to asymmetric and symmetric stretching vibrations. Their high intensity is a result of the large change in dipole moment during these vibrations. The sulfur-chlorine (S-Cl) bond also has a characteristic stretching frequency, though it typically appears in the far-IR region.[4]

  • The Aromatic System (Substituted Benzene Ring): The benzene ring within the indane structure exhibits several characteristic vibrations. These include C-H stretching vibrations, which occur at higher wavenumbers than their aliphatic counterparts, and C=C stretching vibrations within the ring. Furthermore, the substitution pattern on the ring (1,2,4-trisubstituted) gives rise to specific C-H "out-of-plane" bending bands in the fingerprint region (below 1000 cm⁻¹) that can be highly informative for confirming isomer identity.

  • The Aliphatic System (Cyclopentane Ring): The fused five-membered ring contains methylene (-CH₂-) groups. These groups contribute characteristic C-H stretching and bending (scissoring, wagging) vibrations to the spectrum.[5]

Pillar 2: A Self-Validating Protocol for FT-IR Spectrum Acquisition (ATR Method)

The following protocol for Attenuated Total Reflectance (ATR) FT-IR is designed for robustness and reproducibility, minimizing sample preparation and ensuring high-quality data. The causality behind each step is explained to empower the analyst.

Experimental Workflow: ATR-FTIR Analysis

G cluster_prep Phase 1: Instrument Preparation cluster_acq Phase 2: Sample Analysis cluster_proc Phase 3: Data Processing & Validation A 1. Spectrometer Purge/Vent Ensure low H₂O/CO₂ levels. B 2. Clean ATR Crystal (e.g., with isopropanol) A->B Causality: Prevents atmospheric interference in the final spectrum. C 3. Collect Background Spectrum (16-32 scans recommended) B->C Causality: Removes contaminants; ensures a true 'zero absorbance' reference. D 4. Apply Sample to Crystal (Ensure good contact) E 5. Collect Sample Spectrum (Same parameters as background) D->E Causality: ATR is a surface technique; intimate contact is critical for a strong signal. F 6. Perform ATR Correction (Software function) G 7. Baseline Correction & Peak Picking F->G Causality: Corrects for depth-of-penetration artefacts, making spectrum comparable to transmission. H 8. Compare to Reference/Expected Frequencies G->H Causality: Identifies key bands for structural confirmation.

Caption: Workflow for acquiring a self-validating ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: A stable instrument environment is the foundation of a reliable measurement. Purging the spectrometer with dry air or nitrogen minimizes atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure sample signals.

    • Protocol: Ensure the FT-IR spectrometer has been adequately purged according to manufacturer guidelines. The internal diagnostics should indicate low and stable levels of atmospheric interferents.

  • ATR Crystal Cleaning & Verification:

    • Rationale: Since ATR is a surface-sensitive technique, any residue from previous analyses will contaminate the spectrum. A clean crystal is essential for a valid background and sample measurement.

    • Protocol: Using a lint-free wipe dampened with a volatile solvent (e.g., spectroscopy-grade isopropanol or ethanol), gently clean the surface of the ATR crystal. Allow the solvent to fully evaporate. Perform a "check clean" scan to ensure no contaminant peaks are present.

  • Background Collection:

    • Rationale: The background scan measures the instrument's response, the ATR crystal's absorbance, and the ambient atmospheric signals. This spectrum is subtracted from the sample spectrum to yield the absorbance of the sample alone. This is the most critical step for data integrity.

    • Protocol: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: For a solid sample like this compound, achieving intimate and uniform contact with the ATR crystal is crucial for a high-quality, reproducible spectrum.

    • Protocol: Place a small amount of the solid sample onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring the sample is fully covering the crystal surface.

  • Sample Spectrum Acquisition:

    • Rationale: The data collection parameters must be identical to the background scan to ensure valid subtraction and accurate absorbance values.

    • Protocol: Using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

  • Data Processing:

    • Rationale: Raw FT-IR data often requires minor processing to be interpretable. An ATR correction algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum's peak intensities more comparable to a traditional transmission spectrum. A baseline correction removes any broad, rolling features not related to the sample.

    • Protocol: Apply the appropriate ATR and baseline correction functions available in the spectrometer software. Identify and label the peak maxima for the key vibrational bands.

Pillar 3: In-Depth Spectral Analysis & Interpretation

The FT-IR spectrum of this compound is a composite of the vibrations from its constituent parts. The following table summarizes the expected key absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000MediumC-H StretchingAromatic Ring
2960 - 2850MediumC-H StretchingAliphatic -CH₂-
1385 - 1365 Strong S=O Asymmetric Stretching Sulfonyl Chloride
1610 - 1580MediumC=C StretchingAromatic Ring
1490 - 1450MediumC=C Stretching / -CH₂- ScissoringAromatic / Aliphatic
1180 - 1160 Strong S=O Symmetric Stretching Sulfonyl Chloride
850 - 800StrongC-H Out-of-Plane Bending (1,2,4-Trisubstituted)Aromatic Ring
~600 - 500MediumC-S StretchingSulfonyl Chloride

Note: The ranges provided are typical; actual values may vary slightly based on the sample's physical state and the specific instrument.

Narrative Interpretation
  • The Diagnostic Sulfonyl Chloride Region (1400-1100 cm⁻¹): The most unambiguous confirmation of the molecule's identity comes from two very strong, sharp peaks. The first, appearing around 1385-1365 cm⁻¹ , is due to the asymmetric S=O stretch.[6][7] The second, found at approximately 1180-1160 cm⁻¹ , corresponds to the symmetric S=O stretch.[6][8] The presence of both intense bands is a definitive marker for the sulfonyl group.

  • The C-H Stretching Region (3100-2800 cm⁻¹): This region helps confirm the hybrid aliphatic-aromatic nature of the indane core. Weaker to medium peaks observed just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring. Just below 3000 cm⁻¹, a set of more intense peaks between 2960-2850 cm⁻¹ arise from the C-H stretching vibrations of the methylene groups in the five-membered ring.[5][6]

  • The Fingerprint Region (< 1600 cm⁻¹):

    • Aromatic C=C Stretching: A series of medium-intensity bands between 1610-1450 cm⁻¹ confirms the presence of the benzene ring.

    • Aliphatic Bending: Overlapping with the aromatic signals, a distinct peak around 1465 cm⁻¹ can often be resolved, corresponding to the scissoring motion of the -CH₂- groups.[5]

    • Substitution Pattern: A strong band in the 850-800 cm⁻¹ range is highly characteristic of the C-H out-of-plane bending for a 1,2,4-trisubstituted aromatic ring, providing crucial evidence for the correct isomeric structure.

Molecular Structure and Key Vibrational Modes

Caption: Structure of Indane-5-sulfonyl chloride with key FT-IR bands.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a systematic and self-validating analytical protocol, researchers can confidently identify the compound through its unique spectral fingerprint. The definitive, high-intensity S=O stretching bands, complemented by the characteristic absorptions of the aromatic and aliphatic C-H and C=C bonds, provide a robust and reliable method for quality control and reaction monitoring in any drug development pipeline that utilizes this versatile intermediate.

References

An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-5-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indene-5-sulfonyl chloride, also known as indane-5-sulfonyl chloride, is a crucial bicyclic organic compound that has garnered significant interest in medicinal chemistry. Its rigid indane core coupled with the reactive sulfonyl chloride functional group makes it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity profile, and its applications in drug development, with a particular focus on its role as a precursor to potent enzyme inhibitors.

Introduction: The Significance of the Indane Scaffold in Medicinal Chemistry

The indane ring system, a fusion of a benzene ring and a cyclopentane ring, is a privileged scaffold in drug discovery.[1] This structural motif imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[1] When functionalized with a reactive sulfonyl chloride group at the 5-position, the resulting this compound becomes a versatile intermediate for the synthesis of sulfonamide derivatives. Sulfonamides are a prominent class of compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] This guide will delve into the specific attributes of this compound that make it a valuable tool for medicinal chemists.

Physicochemical Properties

This compound is typically a solid at room temperature and can appear as a colorless to pale yellow crystalline substance.[4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₂S[4][5]
Molecular Weight 216.68 g/mol [5]
CAS Number 52205-85-3[5]
Appearance Colorless to pale yellow solid[4]
Melting Point 45-50 °C[6]
Boiling Point 322.1 °C (predicted)
Density 1.396 g/cm³ (predicted)
Solubility Soluble in many organic solvents, reacts with water.[4]
InChI InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2[4]
SMILES C1Cc2ccc(cc2C1)S(=O)(=O)Cl[4]

Synthesis and Reactivity

The primary route for the synthesis of this compound is the chlorosulfonation of 2,3-dihydro-1H-indene (indane). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Synthetic Protocol: Chlorosulfonation of Indane

Experimental Protocol (Adapted):

  • In a round-bottomed flask equipped with a mechanical stirrer and a gas outlet to a scrubber, place a molar excess of chlorosulfonic acid.

  • Cool the flask in an ice-water bath to maintain a low temperature (e.g., 0-5 °C).

  • Slowly add 2,3-dihydro-1H-indene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not rise significantly. The reaction is highly exothermic and evolves hydrogen chloride gas.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

SynthesisWorkflow

Reactivity Profile

The reactivity of this compound is dominated by the sulfonyl chloride group. This functional group is a strong electrophile and readily reacts with nucleophiles.

  • Reaction with Amines: The most significant reaction in the context of drug development is the reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[3]

  • Hydrolysis: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[4] Therefore, it must be handled and stored under anhydrous conditions.

Reactivity

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, its spectral characteristics can be predicted based on the analysis of its structural components and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indane ring system, as well as the aliphatic protons of the five-membered ring. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7-8 ppm), with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride group. The aliphatic protons will appear as triplets or multiplets in the upfield region (around 2-3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic and aliphatic carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation may involve the loss of SO₂Cl or Cl.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate for the synthesis of sulfonamide-based therapeutic agents.

Carbonic Anhydrase Inhibitors

A significant area of application is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms of CA are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting tumor progression. Therefore, the inhibition of these tumor-associated CA isoforms is a validated strategy in cancer therapy.

2,3-Dihydro-1H-indene-5-sulfonamide, the direct derivative of the title compound, has been identified as an inhibitor of human carbonic anhydrase 12.[9] Furthermore, derivatives of indane-5-sulfonamide have shown selective inhibition of carbonic anhydrase IX (CA IX), a key target in oncology.[10] The rigid indane scaffold allows for the precise positioning of the sulfonamide group for optimal interaction with the zinc ion in the active site of the enzyme, while modifications to other parts of the molecule can enhance potency and selectivity.

Safety and Handling

As with other sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[11][12] Inhalation of its dust or vapors can cause respiratory tract irritation. It is also harmful if swallowed.[11]

Key safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoiding contact with skin, eyes, and clothing.

  • Handling in a moisture-free environment to prevent hydrolysis and the release of hydrochloric acid.

  • Storing in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[12]

In case of accidental exposure, immediate medical attention is necessary. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting.[11][12]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its well-defined structure, coupled with the reactivity of the sulfonyl chloride group, provides a reliable platform for the synthesis of novel sulfonamide derivatives with a range of potential therapeutic applications. The demonstrated success of indane-based sulfonamides as carbonic anhydrase inhibitors highlights the potential of this scaffold in the development of targeted therapies. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and organic synthesis, the utility of reactive intermediates like 2,3-dihydro-1H-indene-5-sulfonyl chloride is undeniable. Its bicyclic structure and highly reactive sulfonyl chloride group make it a valuable building block for novel sulfonamides and other derivatives, particularly in the exploration of carbonic anhydrase inhibitors[1]. However, this same reactivity demands a rigorous and informed approach to its handling and use. This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, field-tested understanding of the causality behind essential safety protocols, ensuring not just compliance, but a culture of intrinsic safety in the laboratory.

The Chemist's Perspective: Understanding the Core Hazards

This compound, also known as indane-5-sulfonyl chloride, is an organic compound whose primary reactivity is dictated by the sulfonyl chloride (-SO₂Cl) functional group[2]. This group is a potent electrophile, making the compound highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water.

Hydrolysis Reaction: The reaction with water is rapid and exothermic, producing indane-5-sulfonic acid and corrosive hydrogen chloride (HCl) gas. This reaction is the root cause of many of the compound's hazards. The release of HCl upon contact with moisture (including humidity in the air or on skin) leads to severe irritation and corrosion[2][3].

Hazard Summary Table

Hazard ClassificationDescriptionCausality
Skin Corrosion/Irritation Causes severe skin burns and irritation[5].Reaction with moisture on the skin produces hydrochloric acid, causing chemical burns.
Serious Eye Damage Causes serious, potentially irreversible eye damage[4].The cornea is extremely sensitive to acidic and corrosive materials. Direct contact can lead to blindness.
Corrosive to Metals May be corrosive to certain metals.The compound itself and the HCl generated upon hydrolysis are corrosive.
Respiratory Irritation Inhalation of dust or vapors can cause severe respiratory tract irritation[4][6].The fine particles can hydrolyze in the moist environment of the lungs, releasing HCl.
Acute Toxicity (Oral) Harmful if swallowed[5].Ingestion leads to severe burns of the mouth, throat, and stomach[4].

Physical & Chemical Properties: Data-Driven Handling

Understanding the physical state and reactivity parameters is critical for designing safe experiments and storage solutions.

Properties Table

PropertyValueSourceSignificance for Handling
Chemical Formula C₉H₉ClO₂S[2][7]Basic molecular information.
Molecular Weight 216.68 g/mol [7]For accurate measurement and reaction stoichiometry.
Appearance White to pale yellow solid or liquid[2]The physical state dictates handling procedures (e.g., scooping solid vs. syringing liquid).
Boiling Point ~322.1 °C[7]High boiling point suggests low volatility at room temperature, but distillation requires vacuum.
Density ~1.396 g/cm³[7]Denser than water.
Flash Point ~148.6 °C[7]Combustible, but requires a high temperature for ignition.
Reactivity Reacts violently with water, strong bases, and alcohols[4].[3][8]Core principle: Must be handled under anhydrous (dry) conditions.

The Self-Validating Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk. The causality for each action is explicitly stated.

Preparation and Engineering Controls
  • Designate a Workspace: All work must be conducted within a certified, properly functioning chemical fume hood[9]. This is non-negotiable.

    • Causality: To contain any potential release of corrosive dust or HCl gas generated from atmospheric moisture.

  • Assemble Equipment: Use only oven-dried glassware or glassware flame-dried under vacuum. Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: To eliminate water, preventing premature hydrolysis of the sulfonyl chloride, which would compromise the reagent and generate corrosive HCl[3].

  • Prepare for Spills: An emergency spill kit must be immediately accessible. This kit should contain a neutral absorbent material (like vermiculite or sand, not paper towels), and separate neutralizing agents for acids (sodium bicarbonate) and bases[10][11].

    • Causality: To ensure rapid and safe containment and neutralization of a highly reactive and corrosive chemical.

Personal Protective Equipment (PPE)

A standard lab coat is insufficient. A multi-layered PPE approach is mandatory.

  • Primary Eye Protection: Chemical splash goggles are required.

  • Secondary Eye/Face Protection: A full-face shield must be worn over the goggles.

    • Causality: Protects the entire face from splashes and is the best defense against severe eye damage.

  • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Always double-glove.

    • Causality: Sulfonyl chlorides can penetrate standard thin nitrile gloves. Check the glove manufacturer's compatibility chart. Contaminated gloves must be removed and disposed of immediately[9].

  • Body Protection: A chemically resistant apron or lab coat made of appropriate material must be worn[9].

    • Causality: To protect against splashes that could soak through standard cotton lab coats.

Aliquoting and Reaction Setup

The following workflow illustrates the safe transfer of the solid reagent.

G cluster_hood Inside Chemical Fume Hood prep 1. Prepare Inert Atmosphere (Nitrogen/Argon Balloon) reagent 2. Open Reagent Bottle (Under positive N2 pressure) prep->reagent Prevents moisture ingress weigh 3. Weighing (Weigh by difference or on tared paper) reagent->weigh Minimize air exposure transfer 4. Transfer to Reaction Flask (Using powder funnel) weigh->transfer Avoid spills seal 5. Seal Reagent Bottle & Flask (Quickly, under N2) transfer->seal Maintain inert conditions

Caption: Inert atmosphere transfer workflow.

Storage and Waste Disposal
  • Storage: Store the reagent in its original, tightly sealed container. The storage area must be a dedicated, well-ventilated corrosives cabinet, away from water, moisture, and incompatible materials like bases and alcohols[4][9].

  • Waste Disposal:

    • Quenching: Unused or residual sulfonyl chloride must be cautiously quenched before disposal. Slowly add the material to a stirred, ice-cold solution of sodium bicarbonate or a similar weak base. Never add water to the sulfonyl chloride [9]. The reaction is exothermic and can cause splashing.

    • Collection: The neutralized aqueous waste should be collected in a designated, properly labeled hazardous waste container[9][11].

    • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office according to local and federal regulations[11].

Emergency Response: A Validated Action Plan

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[6][10]. A safety shower must be used for large-area contact[11]. Seek immediate medical attention[6].

    • Causality: Water, while reactive, is the most effective way to dilute and wash away the chemical and the generated acid, minimizing the duration of contact and the severity of the burn.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open[6][12]. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.

    • Causality: Time is the most critical factor in preventing permanent eye damage. Immediate and prolonged flushing is the only effective first aid.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6][10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

    • Causality: Vomiting risks perforation of the esophagus and aspiration of the corrosive material into the lungs.

Spill Response Workflow

G start Spill Occurs evacuate 1. Evacuate & Alert (Alert nearby personnel) start->evacuate ppe 2. Don Correct PPE (If safe to do so) evacuate->ppe Assess situation contain 3. Contain Spill (Use vermiculite/sand) ppe->contain Work from outside in neutralize 4. Cautiously Neutralize (Cover with sodium bicarbonate) contain->neutralize collect 5. Collect & Dispose (Scoop into waste container) neutralize->collect decon 6. Decontaminate Area collect->decon report 7. Report to EH&S decon->report

Caption: Corrosive spill response workflow.

References

  • Emergency Procedure Guide - Corrosive Liquids. (n.d.). Transport Certification Australia.
  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety, Florida State University.
  • How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
  • Handling Procedures for Corrosive Materials. (n.d.). University of Toronto.
  • This compound (CAS 52205-85-3). (n.d.). CymitQuimica.
  • p-Toluenesulfonyl chloride Safety Data Sheet. (2025, September 24). Sigma-Aldrich.
  • This compound Product Information. (n.d.). Echemi.
  • Benzenesulfonyl chloride Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Indene Safety Data Sheet. (2025, May 6). Sigma-Aldrich.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
  • C9H8 PubChem CID 101939295. (n.d.). PubChem.
  • 4-Pentylbenzene-1-sulfonyl chloride Safety Data Sheet. (2023, August 23). Fisher Scientific.
  • p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses.
  • A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). ResearchGate.
  • Indene, stabilized Safety Data Sheet. (2012, May 21). Fisher Scientific.
  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
  • Benzenesulfonyl Chloride Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. (1999, September). New Jersey Department of Health.
  • 1H-Indene-5-sulfonyl chloride, 2,2-dichloro-2,3-dihydro-1-oxo. (n.d.). ChemicalBook.
  • This compound, 98% Purity. (n.d.). StruChem.
  • 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-6-methoxy-. (2023, May 4). ChemicalBook.
  • 2,3-dihydro-1H-indene-5-sulfonamide. (n.d.). TargetMol.

Sources

An In-depth Technical Guide on the Hazards and Handling of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride in Modern Synthesis

This compound, also known as indane-5-sulfonyl chloride, is a highly reactive bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid indane core provides a valuable scaffold for the synthesis of a wide array of complex molecules, including novel tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic properties.[1] The presence of the sulfonyl chloride functional group makes it a key building block for the synthesis of sulfonamides, a critical moiety in many pharmaceutical agents.[2][3][4] Sulfonyl chlorides are also instrumental as derivatizing agents in analytical chemistry, enhancing the detection and separation of various analytes.[5]

The inherent reactivity of the sulfonyl chloride group, however, necessitates a thorough understanding of its associated hazards and the implementation of stringent handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details best practices for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Analysis

A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. This compound, like many sulfonyl chlorides, is a corrosive and water-reactive compound.[6] Its hazard profile is primarily dictated by the sulfonyl chloride moiety, which readily hydrolyzes in the presence of moisture to release corrosive hydrochloric acid and the corresponding sulfonic acid.

1.1 GHS Classification and Hazard Statements

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, its hazards can be inferred from the well-documented properties of analogous sulfonyl chlorides, such as p-toluenesulfonyl chloride and benzenesulfonyl chloride. Based on these analogs, the anticipated GHS classification for this compound is summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCorrosionDangerH318: Causes serious eye damage.
Corrosive to MetalsCorrosionWarningH290: May be corrosive to metals.
Acute Toxicity (Oral)Exclamation MarkWarningH302: Harmful if swallowed.

1.2 Primary Hazards Explained

  • Corrosivity: The primary hazard associated with this compound is its severe corrosivity to skin, eyes, and the respiratory tract.[7] Upon contact with moisture, it rapidly hydrolyzes, releasing hydrochloric acid (HCl), which can cause immediate and severe chemical burns.[6] Inhalation of dusts or vapors can lead to severe irritation and burns of the respiratory system.[7]

  • Reactivity with Water: This compound reacts exothermically with water, including atmospheric moisture. This reaction not only produces corrosive byproducts but can also lead to a dangerous buildup of pressure in sealed containers. Therefore, it must be handled in a dry environment and stored in tightly sealed containers with an inert atmosphere.

  • Lachrymator: Like many reactive acid chlorides, it is expected to be a lachrymator, causing irritation and tearing of the eyes upon exposure to even small amounts of vapor.

Section 2: Safe Handling and Storage Protocols

The key to safely handling this compound is to prevent its contact with moisture and to use appropriate personal protective equipment (PPE) at all times.

2.1 Personal Protective Equipment (PPE)

A robust PPE ensemble is non-negotiable when working with this compound. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and vapors.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart and to change gloves immediately if contamination is suspected.

  • Skin and Body Protection: A lab coat, preferably one that is chemically resistant, should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and sleeves are recommended.[7]

  • Respiratory Protection: All manipulations of this compound should be performed in a certified chemical fume hood to avoid inhalation of dusts or vapors.[7] If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with an acid gas cartridge is necessary.[7]

2.2 Engineering Controls and Work Practices

  • Chemical Fume Hood: All weighing and transfer operations must be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Avoidance of Incompatibles: Keep this compound away from water, alcohols, bases, and strong oxidizing agents.[7][8]

2.3 Storage Requirements

Proper storage is critical to maintaining the stability and safety of this reagent.

  • Container: Store in a tightly sealed, corrosion-resistant container. The original supplier's container is often the best choice.

  • Environment: The storage area should be cool, dry, and well-ventilated, away from sources of moisture and incompatible materials.[7]

  • Segregation: Store separately from bases, alcohols, and other nucleophilic reagents.

Section 3: Experimental Workflow: Synthesis of a Sulfonamide Derivative

To illustrate the practical application and handling of this compound, a representative protocol for the synthesis of a sulfonamide derivative is provided below. This workflow highlights the critical safety and handling considerations at each step.

Objective: To synthesize N-benzyl-2,3-dihydro-1H-indene-5-sulfonamide from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: Assemble a clean, dry, round-bottom flask equipped with a magnetic stir bar and an addition funnel. The entire apparatus should be under a positive pressure of an inert gas.

  • Reagent Preparation: In the fume hood, dissolve this compound in anhydrous DCM. In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

  • Reaction: Slowly add the benzylamine/triethylamine solution to the stirred solution of this compound via the addition funnel. Maintain a controlled temperature, as the reaction may be exothermic.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench the reaction mixture by carefully adding water or a dilute aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride, which would reduce the yield and produce corrosive byproducts.

  • Use of a Base: Triethylamine is added to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.

  • Slow Addition: The slow addition of the amine solution helps to control the reaction exotherm and prevent the formation of side products.

Visualizing the Workflow

The following diagram illustrates the key steps in the safe handling and reaction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood InertAtmosphere Prepare Inert Atmosphere (Nitrogen or Argon) FumeHood->InertAtmosphere Dissolve Dissolve Sulfonyl Chloride in Anhydrous Solvent InertAtmosphere->Dissolve SlowAddition Slowly Add Amine Solution to Sulfonyl Chloride Dissolve->SlowAddition PrepareAmine Prepare Amine/Base Solution PrepareAmine->SlowAddition Monitor Monitor Reaction (e.g., TLC) SlowAddition->Monitor Quench Carefully Quench Reaction Monitor->Quench Extract Extract and Wash Product Quench->Extract Purify Purify Product (Chromatography/Recrystallization) Extract->Purify Waste Dispose of Waste in Designated Containers Purify->Waste

Sources

An In-depth Technical Guide to the Discovery and History of 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key synthetic intermediate in medicinal chemistry. The document delves into the historical context of its probable first synthesis through electrophilic aromatic substitution and details the well-established chlorosulfonation of 2,3-dihydro-1H-indene (indane). A thorough examination of the reaction mechanism, causality behind experimental choices, and a detailed, self-validating experimental protocol are presented. Furthermore, this guide explores the significance of this compound as a versatile building block for the synthesis of a diverse range of indane sulfonamide derivatives, which have shown promise in various therapeutic areas.

Introduction: The Emergence of a Key Synthetic Building Block

This compound, also known as indane-5-sulfonyl chloride, is an organic compound that has gained significant importance as a precursor in the synthesis of various biologically active molecules.[1] Its rigid bicyclic indane core combined with the reactive sulfonyl chloride functional group makes it an attractive scaffold for the design and synthesis of novel therapeutic agents.[1][2] The sulfonamide derivatives prepared from this intermediate have been explored for a wide range of pharmacological activities, including their use as enzyme inhibitors and receptor modulators.[2][3][4][5][6]

While the precise moment of its first synthesis is not prominently documented in a singular "discovery" paper, its existence and preparation are rooted in the fundamental principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The most logical and historically practiced method for its preparation is the direct chlorosulfonation of 2,3-dihydro-1H-indene.[7][8]

Compound Properties:

PropertyValueSource
CAS Number 52205-85-3[1][9]
Molecular Formula C₉H₉ClO₂S[1][9]
Molecular Weight 216.69 g/mol [9]
Appearance Colorless to pale yellow solid[1]
Melting Point 45-50 °C[1]

The Genesis: Electrophilic Aromatic Substitution and the Chlorosulfonation of Indane

The history of this compound is intrinsically linked to the development of sulfonation and chlorosulfonation reactions. Chlorosulfonic acid, discovered in 1854, became a widely used reagent for the direct chlorosulfonation of a variety of organic compounds.[8] This reaction provides a direct and efficient route to aryl sulfonyl chlorides, which are valuable intermediates in the synthesis of sulfonamides, dyes, and other fine chemicals.[8][10]

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. In this reaction, the indane molecule, which is moderately activated towards electrophilic attack due to the alkyl substituents on the benzene ring, reacts with an electrophile derived from chlorosulfonic acid. The substitution preferentially occurs at the 5-position due to the ortho, para-directing nature of the alkyl group and steric hindrance at the 4- and 6-positions.

Reaction Mechanism

The chlorosulfonation of indane with chlorosulfonic acid proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: Chlorosulfonic acid is a strong acid and can self-ionize to a small extent, but the reaction is typically considered to involve the direct attack of the aromatic ring on the sulfur atom of chlorosulfonic acid, or on sulfur trioxide formed in situ. The electrophilic species is effectively a chlorosulfonium ion (+SO₂Cl) or a related reactive species.

  • Formation of the Sigma Complex: The π-electrons of the indane aromatic ring attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A base, typically the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the chlorosulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_0 Electrophile Generation (Simplified) cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HOSO2Cl Chlorosulfonic Acid SO2Cl+ Chlorosulfonium Ion (Electrophile) HOSO2Cl->SO2Cl+ Self-ionization or in situ formation SigmaComplex Sigma Complex (Resonance Stabilized) SO2Cl+->SigmaComplex Indane 2,3-Dihydro-1H-indene Indane->SigmaComplex Attack by π-electrons Product This compound SigmaComplex->Product Deprotonation

Figure 1: Simplified workflow of the chlorosulfonation of indane.

Experimental Protocols: A Guide to Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established chemical principles for chlorosulfonation reactions.[11]

Synthesis of this compound via Chlorosulfonation

Materials:

  • 2,3-dihydro-1H-indene (Indane)

  • Chlorosulfonic acid

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases, cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.

  • Slowly add 2,3-dihydro-1H-indene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5 °C. The reaction is exothermic and generates hydrogen chloride gas.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product as a solid.

Self-Validating System:

  • Temperature Control: Maintaining a low temperature is crucial to minimize side reactions, such as the formation of sulfones and polysulfonated products.

  • Stoichiometry: An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material and to act as the reaction solvent.

  • Quenching: The careful quenching on ice is a critical step to safely handle the highly reactive excess chlorosulfonic acid.

  • Work-up: The aqueous work-up with bicarbonate wash is essential to remove acidic impurities before isolation of the final product.

Alternative Synthetic Strategies

While direct chlorosulfonation is the most common and direct route, other methods for the synthesis of aryl sulfonyl chlorides exist and could theoretically be applied to the indane system. These often involve multiple steps.

  • From Sulfonic Acids: 2,3-dihydro-1H-indene-5-sulfonic acid can be prepared by sulfonation of indane with sulfuric acid. The resulting sulfonic acid can then be converted to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.

  • From Diazonium Salts: Although more complex, a Sandmeyer-type reaction could be employed. This would involve the nitration of indane, reduction of the nitro group to an amine, diazotization of the amine, and subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.[12]

  • From Thiols or Disulfides: Oxidative chlorination of the corresponding thiol or disulfide can also yield the sulfonyl chloride. However, the preparation of the starting sulfur compound would add extra steps to the synthesis.[13]

G Indane 2,3-Dihydro-1H-indene SulfonicAcid Indane-5-sulfonic Acid Indane->SulfonicAcid H₂SO₄ SulfonylChloride This compound Indane->SulfonylChloride ClSO₃H (Direct) SulfonicAcid->SulfonylChloride SOCl₂ or PCl₅

Sources

Unlocking the Potential of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Chemistry and Strategic Synthetic Considerations

2,3-Dihydro-1H-indene-5-sulfonyl chloride, also referred to as indane-5-sulfonyl chloride, is a bifunctional reagent characterized by a rigid indane nucleus and a highly reactive sulfonyl chloride group. This unique combination offers a synthetically tractable handle on a conformationally restricted scaffold, a desirable feature in modern drug design for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.

Physicochemical Profile and Handling

A foundational understanding of the material's properties is critical for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₉ClO₂S[1]
Molecular Weight 216.68 g/mol [2]
Appearance White to off-white crystalline solid[1]
CAS Number 52205-85-3[1]

Expert Insight: The sulfonyl chloride moiety is highly susceptible to hydrolysis, releasing corrosive hydrochloric acid. Therefore, all manipulations should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment is mandatory.[1]

Fundamental Reactivity: Beyond the Basics

The electrophilic nature of the sulfonyl chloride group dictates its primary reactivity towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

  • Sulfonamide Synthesis: This is the most prevalent application, involving the reaction with primary or secondary amines. The resulting sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[3] The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[3]

  • Sulfonate Ester Formation: While less common, reaction with alcohols or phenols yields sulfonate esters. These can serve as intermediates, acting as good leaving groups in substitution reactions, or be explored as potential prodrugs.

G cluster_nucleophiles Nucleophilic Partners cluster_products Core Products reactant This compound amine Primary/Secondary Amine (R¹R²NH) reactant->amine Base (e.g., Pyridine) Anhydrous Solvent alcohol Alcohol/Phenol (R³OH) reactant->alcohol Base (e.g., Pyridine) Anhydrous Solvent sulfonamide Indane-5-sulfonamide Derivative amine->sulfonamide sulfonate_ester Indane-5-sulfonate Ester alcohol->sulfonate_ester

Caption: Core reactivity pathways of this compound.

Section 2: Established Applications & A Case Study in Carbonic Anhydrase Inhibition

While the indane scaffold is present in numerous approved drugs like the HIV protease inhibitor Indinavir and the ultra-long-acting β-adrenoceptor agonist Indacaterol, the direct application of the this compound core is more specialized.[4]

A prime example of its utility is in the synthesis of 2,3-dihydro-1H-indene-5-sulfonamide , a known inhibitor of human carbonic anhydrase 12 (CA XII).[5] Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and certain types of cancer.

Section 3: Frontier Research Areas: A Blueprint for Innovation

The true potential of this compound lies in its application as a starting point for the discovery of novel therapeutic agents targeting a range of challenging diseases.

Kinase Inhibitors: A Scaffold for Specificity

The sulfonamide moiety is a well-established pharmacophore in a multitude of approved kinase inhibitors.[6] The rigid indane core can serve as an excellent anchor to orient functional groups towards specific pockets within the kinase ATP-binding site, potentially leading to enhanced selectivity and potency.

Proposed Research Workflow:

G start 2,3-Dihydro-1H-indene- 5-sulfonyl Chloride sulfonamide_synth Parallel Sulfonamide Synthesis start->sulfonamide_synth amine_lib Diverse Amine Building Blocks amine_lib->sulfonamide_synth kinase_screen Kinase Panel Screening sulfonamide_synth->kinase_screen hit_id Hit Identification kinase_screen->hit_id sar SAR Studies & Lead Optimization hit_id->sar G start 2,3-Dihydro-1H-indene- 5-sulfonyl Chloride intermediate Indane-5-sulfinate or other reactive intermediate start->intermediate Reduction or Substitution pd_cat Pd Catalyst + Ligand intermediate->pd_cat coupling_partner Boronic Acid / Ester Organozinc Reagent Alkyne / Alkene coupling_partner->pd_cat product Functionalized Indane Derivatives pd_cat->product Suzuki, Negishi, Sonogashira, Heck, etc.

Sources

An In-depth Technical Guide to 2,3-dihydro-1H-indene-5-sulfonyl chloride Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold represents a privileged structural motif in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of a key intermediate, 2,3-dihydro-1H-indene-5-sulfonyl chloride, and its derivatives. We will delve into the synthetic strategies for accessing this core, explore the nuances of its characterization, and illuminate the structure-activity relationships that govern its biological effects. With a primary focus on carbonic anhydrase inhibition and emerging applications in oncology and neuroprotection, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this versatile chemical scaffold.

The Indane Sulfonamide Core: A Scaffold of Therapeutic Significance

The fusion of a benzene ring with a cyclopentane ring in the indane structure provides a rigid, bicyclic framework that is amenable to a wide range of chemical modifications.[1][3] The introduction of a sulfonyl chloride group at the 5-position of the indane ring system creates a highly reactive intermediate, this compound. This functional group serves as a versatile handle for the synthesis of a multitude of sulfonamide derivatives, which have demonstrated significant pharmacological activity.[4][5]

The sulfonamide functional group is a cornerstone of modern drug discovery, found in a wide array of therapeutic agents with activities including antibacterial, anti-inflammatory, and anticancer effects.[5][6][7] When appended to the indane nucleus, the resulting indane sulfonamides have shown particular promise as potent enzyme inhibitors, most notably of carbonic anhydrases.[1][2]

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is most directly achieved through the electrophilic aromatic substitution of 2,3-dihydro-1H-indene (indane) with chlorosulfonic acid. This reaction, known as chlorosulfonation, is a well-established method for the preparation of aryl sulfonyl chlorides.[8][9][10]

Reaction Principle and Causality

Chlorosulfonic acid is a highly reactive and corrosive reagent that acts as a potent source of the electrophile, chlorosulfonium ion (+SO2Cl), or sulfur trioxide (SO3) in equilibrium with chlorosulfonic acid. The electron-rich aromatic ring of indane undergoes electrophilic attack, preferentially at the para-position to the alkyl substituent (the fused cyclopentane ring), due to the ortho, para-directing nature of the alkyl group. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Detailed Experimental Protocol

Safety Precaution: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic hydrogen chloride gas.[11] This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials:

  • 2,3-dihydro-1H-indene (Indane)

  • Chlorosulfonic acid (freshly distilled is recommended)

  • Chloroform (or other suitable inert solvent)

  • Ice

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, dissolve 2,3-dihydro-1H-indene (1 equivalent) in chloroform.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid will result in the evolution of hydrogen chloride gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.

  • Separate the organic layer. Extract the aqueous layer with chloroform.

  • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Indane 2,3-dihydro-1H-indene Reaction_Vessel Reaction Vessel (Chloroform, 0-5 °C) Indane->Reaction_Vessel Dissolve Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_Vessel Slow addition Quenching Quenching (Ice) Reaction_Vessel->Quenching Pour into Extraction Extraction (Chloroform) Quenching->Extraction Washing Washing (Water, NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically 7-8 ppm). The aliphatic protons of the cyclopentane ring will appear as multiplets in the upfield region (typically 2-3 ppm). The integration of the signals should correspond to the number of protons in each environment.
¹³C NMR Aromatic carbons will appear in the downfield region (typically 120-150 ppm). The aliphatic carbons of the cyclopentane ring will appear in the upfield region (typically 20-40 ppm). The carbon attached to the sulfonyl chloride group will be significantly deshielded.
IR Spectroscopy Characteristic strong absorption bands for the sulfonyl chloride group will be observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12] C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (216.68 g/mol ). An isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope, which is a characteristic feature of chlorine-containing compounds.[12]

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and the specific instrument used.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

The primary utility of this compound in drug discovery lies in its role as a precursor to a wide range of sulfonamide derivatives. These derivatives have been extensively explored as inhibitors of various enzymes, with carbonic anhydrases being a prominent target.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][2][13] Aromatic and heterocyclic sulfonamides are a well-established class of CA inhibitors.[14][15]

The primary sulfonamide group (-SO₂NH₂) of these inhibitors coordinates to the zinc ion in the active site of the enzyme in its deprotonated, anionic form (-SO₂NH⁻), effectively blocking the catalytic activity.[13] The indane scaffold of the inhibitors interacts with hydrophobic and hydrophilic residues within the enzyme's active site, influencing the potency and isoform selectivity of the inhibition.[14]

Mechanism of Carbonic Anhydrase Inhibition:

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Indane Sulfonamide Inhibitor cluster_interaction Inhibition Zinc_Ion Zn²⁺ Histidine_Residues Histidine Residues Zinc_Ion->Histidine_Residues Coordinated by Indane_Scaffold Indane Scaffold Hydrophobic_Interaction Hydrophobic Interaction Indane_Scaffold->Hydrophobic_Interaction Participates in Sulfonamide_Group Sulfonamide Group (-SO₂NH₂) Sulfonamide_Group->Zinc_Ion Coordinates to (as -SO₂NH⁻) Coordination Coordination

Sources

Navigating the Synthesis of Bioactive Scaffolds: A Technical Guide to 2,3-Dihydro-1H-indene-5-sulfonyl Chloride and Its Commercial Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dihydro-1H-indene-5-sulfonyl chloride and its derivatives are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. This guide provides an in-depth analysis of the commercial availability of this key intermediate, delves into its chemical properties and safe handling procedures, and presents detailed, field-proven protocols for its application in the synthesis of high-value molecules, such as 5-HT6 serotonin receptor agonists and tubulin polymerization inhibitors. By bridging the gap between commercial sourcing and practical application, this document serves as a comprehensive resource for researchers engaged in the design and execution of innovative drug discovery programs.

The Strategic Importance of the Indene Scaffold in Drug Discovery

The 2,3-dihydro-1H-indene (indane) core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. The sulfonyl chloride moiety at the 5-position is a highly reactive functional group, serving as a versatile handle for the introduction of diverse substituents, most commonly through the formation of sulfonamides. This combination of a rigid core and a reactive functional group makes this compound a valuable starting material for constructing libraries of compounds for high-throughput screening and lead optimization.

Notably, derivatives of this scaffold have shown significant promise in targeting complex diseases. For instance, indenylsulfonamides have been successfully developed as potent agonists for the 5-HT6 serotonin receptor, a key target in the treatment of cognitive disorders.[1] Furthermore, the indene framework has been incorporated into novel inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy.[2][3]

Commercial Availability and Supplier Overview

A critical first step in any research endeavor is the reliable sourcing of starting materials. This compound and its key derivatives are available from a range of commercial suppliers. The choice of supplier often depends on the required purity, scale, and the specific derivative needed for the intended synthetic route.

Below is a comparative table of prominent suppliers for the parent compound and its frequently utilized derivatives.

CompoundCAS NumberKey SuppliersPurityNotes
This compound 52205-85-3Sigma-Aldrich, Ambeed, CymitQuimica, Echemi, Bide PharmatechTypically ≥97%[4][5]The foundational scaffold for a wide range of sulfonamide derivatives.
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride 61565-36-4PubChemLite, Zhejiang Jiuzhou Chem Co., Ltd.Often ≥99%[6][7]The ketone functionality offers an additional site for chemical modification.
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride 88040-92-0ChemicalBookVariesThe methoxy group can influence the electronic properties and metabolic stability of the final compound.[8]
2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride 1803598-16-4E FORUHigh purity grades available (e.g., 99%, 99.9%)[9]A specialized derivative for more complex synthetic strategies.

It is imperative for researchers to obtain and consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the chosen supplier to confirm the purity and understand the specific handling requirements of the purchased lot.[10]

Physicochemical Properties and Safe Handling

A thorough understanding of the chemical's properties and hazards is paramount for ensuring laboratory safety.

Physicochemical Data for this compound (CAS 52205-85-3):

PropertyValue
Molecular Formula C₉H₉ClO₂S[5]
Molecular Weight 216.68 g/mol [5]
Appearance Colorless to pale yellow solid or liquid[5]
Melting Point 42-44 °C
Boiling Point No data available
Solubility Soluble in organic solvents like dichloromethane and chloroform. Reacts with water.

Safety and Handling Precautions:

Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[12]

  • Moisture Sensitivity: The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is exothermic and can lead to pressure buildup in closed containers. Always handle under anhydrous conditions and store in a tightly sealed container in a dry environment.

  • Corrosivity: This compound is corrosive and can cause severe burns to the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of many synthetic campaigns in drug discovery.

General Protocol for the Synthesis of N-Substituted-2,3-dihydro-1H-indene-5-sulfonamides

This protocol provides a general framework for the sulfonylation of a primary amine. The causality behind the choice of reagents and conditions is to facilitate a clean and efficient nucleophilic substitution reaction while neutralizing the HCl byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A This compound C N-Substituted-2,3-dihydro-1H-indene-5-sulfonamide A->C + R-NH2 B Primary Amine (R-NH2) B->C Base Base (e.g., Pyridine, Triethylamine) Base->C HCl scavenger Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->C Reaction Medium

General Sulfonamide Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)[13]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[13]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane. The use of an excess of the amine can help to drive the reaction to completion.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the reaction and minimize the formation of side products.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes. A slow, controlled addition is essential to maintain the reaction temperature and prevent runaway reactions.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). The combined organic layers are then washed successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to remove residual water).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography or recrystallization to yield the pure N-substituted-2,3-dihydro-1H-indene-5-sulfonamide.[14][15]

Application in the Synthesis of 5-HT6 Receptor Agonists

The indenylsulfonamide scaffold has been instrumental in the development of potent 5-HT6 receptor agonists.[1] The synthesis of these compounds often involves the reaction of a suitably functionalized indene-5-sulfonyl chloride with a specific amine, demonstrating the modularity of this synthetic approach.

G Indene This compound Agonist 5-HT6 Receptor Agonist Indene->Agonist Sulfonamide Formation Amine Pharmacophoric Amine Amine->Agonist caption Synthesis of 5-HT6 Agonists

Workflow for 5-HT6 Agonist Synthesis

The rationale for this synthetic strategy is to couple the indene scaffold, which provides the core structure for receptor binding, with an amine-containing fragment that presents the key pharmacophoric elements necessary for agonist activity. The choice of the specific amine is guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for the 5-HT6 receptor.

Application in the Synthesis of Tubulin Polymerization Inhibitors

The indene core has also been explored as a scaffold for tubulin polymerization inhibitors, which are a class of anticancer agents.[2][3] In this context, the 2,3-dihydro-1H-indene structure can mimic the structural features of known tubulin binders, and the sulfonyl chloride provides a point of attachment for side chains that can further enhance binding affinity and cytotoxic activity.

The synthesis of these inhibitors often involves a multi-step sequence where the indene ring system is first constructed, followed by sulfonation and subsequent reaction with an appropriate nucleophile.

Characterization and Quality Control

The identity and purity of the synthesized sulfonamides must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the sulfonyl chloride proton signal and the appearance of new signals corresponding to the sulfonamide and the amine fragment are indicative of a successful reaction.[16]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic stretching frequencies of the sulfonyl group (typically around 1350 and 1160 cm⁻¹).

Conclusion and Future Outlook

This compound is a commercially accessible and synthetically versatile building block that continues to play a significant role in modern drug discovery. Its utility in the construction of diverse libraries of compounds, particularly for targets such as the 5-HT6 receptor and tubulin, underscores its importance for medicinal chemists. A thorough understanding of its commercial sources, safe handling procedures, and synthetic applications, as detailed in this guide, will empower researchers to effectively leverage this valuable scaffold in their pursuit of novel therapeutics. The continued exploration of new derivatives and innovative synthetic methodologies will undoubtedly expand the utility of the indene scaffold in addressing a broader range of biological targets in the future.

References

Methodological & Application

Application Notes and Protocols: The Reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation for drug discovery and development professionals.[3][4] This guide provides a detailed technical overview of the reaction between 2,3-dihydro-1H-indene-5-sulfonyl chloride and primary amines. This specific reaction is of interest due to the presence of the indane scaffold, a privileged structure in medicinal chemistry, which can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting sulfonamide. The resulting 2,3-dihydro-1H-indene-5-sulfonamides have shown potential as inhibitors of enzymes like carbonic anhydrase 12.[5][6]

This document will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanism and Scientific Principles

The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur. The fundamental principle involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction typically proceeds via the following steps:

  • Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electron-deficient sulfur atom of the this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[7] This deprotonation of the nitrogen atom in the intermediate facilitates the formation of the final sulfonamide product.

The overall rate of the reaction is influenced by several factors:

  • Nucleophilicity of the Amine: The reactivity of the primary amine is dependent on the electron density on the nitrogen atom. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.

  • Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can sterically hinder the approach of the nucleophile, slowing down the reaction rate. Primary amines generally react faster than secondary amines due to less steric hindrance.[8]

  • Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid unwanted side reactions, such as hydrolysis of the sulfonyl chloride.[7]

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[3] In some cases, gentle heating may be required to drive the reaction to completion.

  • Base: The presence of a non-nucleophilic base is essential to scavenge the HCl produced. Common bases include pyridine and triethylamine.[3] The choice of base can influence the reaction rate and yield.

Visualizing the Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products IndaneSO2Cl 2,3-dihydro-1H-indene- 5-sulfonyl chloride Intermediate Tetrahedral Intermediate IndaneSO2Cl->Intermediate PrimaryAmine R-NH₂ (Primary Amine) PrimaryAmine->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase Neutralization Sulfonamide 2,3-dihydro-1H-indene- 5-sulfonamide Intermediate->Sulfonamide Chloride Departure HCl HCl

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2,3-dihydro-1H-indene-5-sulfonamides

This protocol provides a general procedure for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for different primary amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (distilled)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 2-24 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,3-dihydro-1H-indene-5-sulfonamide.

Visualizing the Experimental Workflow

Workflow A 1. Dissolve Primary Amine in Anhydrous DCM B 2. Cool to 0°C and Add Triethylamine A->B C 3. Add 2,3-dihydro-1H-indene-5-sulfonyl chloride solution dropwise B->C D 4. Warm to RT and Monitor Reaction by TLC/HPLC C->D E 5. Aqueous Workup: - Quench with Water - Wash with HCl, NaHCO₃, Brine D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Filter and Concentrate under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H I Pure N-substituted-2,3-dihydro- 1H-indene-5-sulfonamide H->I

Caption: General experimental workflow for sulfonamide synthesis.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various primary amines. These are representative examples, and actual results may vary.

Primary AmineBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BenzylamineTriethylamineDCM0 to RT485-95
AnilinePyridineTHF0 to RT680-90
CyclohexylamineTriethylamineDCM0 to RT390-98
tert-ButylamineTriethylamineDCMRT2460-70

Note: The lower yield and longer reaction time for tert-butylamine are attributed to increased steric hindrance.

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Product Formation

  • Cause: Inactive sulfonyl chloride due to hydrolysis. Sulfonyl chlorides are sensitive to moisture.

  • Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.[7] It is also advisable to use a fresh or recently purified batch of this compound.

Issue 2: Formation of a Di-sulfonated Byproduct

  • Cause: A primary amine has two N-H bonds, and under forcing conditions or with an excess of sulfonyl chloride, both can react.[7]

  • Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting sulfonyl chloride is consumed.

Issue 3: Presence of Unreacted Starting Amine

  • Cause: Insufficient amount of sulfonyl chloride or incomplete reaction.

  • Solution: Ensure the correct stoichiometry is used. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts can sometimes facilitate the reaction with less reactive amines.

Issue 4: Difficulty in Purification

  • Cause: Co-elution of the product with byproducts or starting materials.

  • Solution: Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Applications in Drug Development

The sulfonamide derivatives of 2,3-dihydro-1H-indene are of significant interest in drug discovery. The indane moiety is a versatile scaffold that can be modified to modulate the physicochemical properties and biological activity of the resulting molecule. These compounds have been investigated for a range of therapeutic targets. For instance, certain sulfonamides act as bioisosteres for amides, offering improved metabolic stability and binding affinity.[9][10] The sulfonamide group itself can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. The development of novel sulfonamides continues to be an active area of research in the quest for new and improved therapeutic agents.[1]

References

  • Hossain, M. I., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available from: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Wikipedia. Dansyl chloride. Available from: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • MDPI. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2018). Targeted quantification of amino acids by dansylation. Metabolomics. Available from: [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available from: [Link]

  • PubMed. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Drug Development and Industrial Pharmacy. Available from: [Link]

  • ResearchGate. (2014). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available from: [Link]

  • MDPI. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. Available from: [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available from: [Link]

  • Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

  • Scilit. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available from: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Available from: [Link]

Sources

protocol for sulfonamide synthesis using 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Sulfonamide Synthesis using 2,3-dihydro-1H-indene-5-sulfonyl chloride

Introduction: The Significance of the Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents.[1][2] Since the discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide moiety has been integral to the development of drugs with a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] Its unique electronic and geometric properties allow it to act as a bioisostere for amides and carboxylic acids, often leading to improved metabolic stability, bioavailability, and binding affinity.[1][7]

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in drug design, valued for its rigid, three-dimensional conformation which can precisely orient functional groups for optimal interaction with biological targets. This guide provides a detailed, field-proven protocol for the synthesis of novel sulfonamides by coupling this compound with various primary and secondary amines, a reaction of significant interest to researchers in drug development.

Reaction Overview & Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a robust and widely employed transformation in organic chemistry.[8][9] The core reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by an amine.

General Reaction Scheme

The reaction between this compound and a primary or secondary amine proceeds in the presence of a non-nucleophilic base to yield the corresponding N-substituted indane-5-sulfonamide and a hydrochloride salt byproduct.

Caption: General synthesis of N-substituted indane-5-sulfonamides.

Causality of the Mechanism

The reaction proceeds via a nucleophilic substitution mechanism, analogous to nucleophilic acyl substitution.[10] The highly electrophilic sulfur atom of the sulfonyl chloride is the target for the nucleophilic amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

  • Intermediate Formation: This attack forms a transient, pentacoordinate intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting positively charged sulfonamide is deprotonated by the base (e.g., triethylamine or pyridine) to yield the neutral sulfonamide product. The base's crucial role is to "mop up" the HCl generated in situ, driving the reaction to completion.[10][11]

G NucAttack Step 1: Nucleophilic Attack Amine nitrogen attacks the electrophilic sulfur atom. Intermediate Step 2: Intermediate Formation A transient pentacoordinate intermediate is formed. NucAttack->Intermediate Forms LgDepart Step 3: Leaving Group Departure The intermediate collapses, ejecting a stable chloride anion (Cl-). Intermediate->LgDepart Collapses Deprotonation Step 4: Deprotonation Base removes a proton from the nitrogen, yielding the neutral product. LgDepart->Deprotonation Generates protonated species G cluster_synthesis Synthesis Phase cluster_purification Work-up & Purification cluster_analysis Final Analysis Setup 1. Reaction Setup (Dissolve sulfonyl chloride in DCM, cool to 0°C) Addition 2. Reagent Addition (Add amine/base solution dropwise) Setup->Addition React 3. Reaction (Stir at RT for 2-4h, monitor by TLC) Addition->React Workup 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) React->Workup Dry 5. Dry & Concentrate (Dry with MgSO₄, Rotovap) Workup->Dry Purify 6. Column Chromatography (Silica gel, Hex/EtOAc) Dry->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Sources

Application Notes & Protocols: The Synthetic Utility of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the applications of 2,3-dihydro-1H-indene-5-sulfonyl chloride (also known as indane-5-sulfonyl chloride) in modern organic synthesis. As a versatile bifunctional reagent, its rigid indane scaffold combined with the reactive sulfonyl chloride moiety makes it a valuable building block, particularly in the field of medicinal chemistry. We will explore its primary application in the synthesis of novel sulfonamides, detailing the underlying chemical principles and providing a robust, field-tested experimental protocol. Furthermore, we will discuss its role as a key intermediate in the development of targeted therapeutics, such as 5-HT₆ serotonin receptor agonists and carbonic anhydrase inhibitors.

Introduction: A Profile of this compound

This compound is an organic compound featuring a bicyclic indane core functionalized with a highly reactive sulfonyl chloride group at the 5-position.[1] The sulfonyl chloride functional group is a powerful electrophile, making it an excellent precursor for creating a variety of sulfur-containing derivatives.[1] Its primary utility lies in its reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2][3]

The indane framework provides a conformationally restricted, lipophilic scaffold that is frequently exploited in drug design to orient pharmacophoric elements in a precise three-dimensional arrangement for optimal target binding. The combination of this desirable scaffold with the synthetically accessible sulfonyl chloride handle has established this reagent as a cornerstone for building libraries of complex molecules for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52205-85-3[1]
Molecular Formula C₉H₉ClO₂S[1]
Molecular Weight 216.68 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
SMILES C1Cc2ccc(cc2C1)S(=O)(=O)Cl[1]
InChI InChI=1/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2[1]

Note: Handle this reagent with care in a well-ventilated fume hood, as sulfonyl chlorides can be corrosive and release hydrochloric acid upon hydrolysis.[1]

Core Application: Synthesis of Indane-5-Sulfonamides

The most prevalent application of this compound is the synthesis of N-substituted indane-5-sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key bioisostere for amides and carboxylic acids, often conferring improved metabolic stability, binding affinity, and pharmacokinetic properties.[3][4]

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[2]

Significance in Drug Discovery

The indane-sulfonamide scaffold is central to several classes of biologically active molecules:

  • 5-HT₆ Serotonin Receptor Agonists: An indole-to-indene scaffold switch led to the discovery of novel indenylsulfonamides as potent and selective 5-HT₆ receptor agonists.[5] The specific substitution at the 5-position with a sulfonamide moiety was found to be critical for modulating binding affinity and functional activity.[5]

  • Carbonic Anhydrase Inhibitors: The parent sulfonamide, 2,3-dihydro-1H-indene-5-sulfonamide, has been identified as an inhibitor of human carbonic anhydrase 12, an enzyme implicated in various physiological processes.[6] This highlights the utility of the scaffold in generating targeted enzyme inhibitors.

The ability to readily couple this compound with a diverse array of amines allows for the rapid generation of compound libraries, accelerating structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Visualization of the Synthetic Workflow

The following diagram illustrates the standard workflow for the synthesis of an N-substituted indane-5-sulfonamide.

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification reagent1 Amine (R-NH2) (1.1 eq) dissolve 1. Dissolve Amine in DCM reagent1->dissolve reagent2 Indane-5-sulfonyl Chloride (1.0 eq) add_sulfonyl 4. Add Sulfonyl Chloride (dropwise) reagent2->add_sulfonyl solvent Anhydrous DCM solvent->dissolve base Pyridine (1.5 eq) add_base 3. Add Base base->add_base cool 2. Cool to 0 °C dissolve->cool cool->add_base add_base->add_sulfonyl react 5. Stir 6-18h at RT add_sulfonyl->react wash_hcl 6. Wash with 1M HCl react->wash_hcl wash_water 7. Wash with H2O wash_hcl->wash_water wash_bicarb 8. Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry (Na2SO4) wash_brine->dry filter_concentrate 11. Filter & Concentrate dry->filter_concentrate purify 12. Purify (Chromatography) filter_concentrate->purify product Pure Indane-Sulfonamide purify->product

Caption: Workflow for N-substituted indane-5-sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a reliable method for the coupling of this compound with a generic primary or secondary amine. The procedure is adapted from standard methodologies for sulfonamide formation.[2][7]

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Protocol Steps:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride, which would form the unreactive sulfonic acid.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Rationale: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize side product formation. The base is added before the sulfonyl chloride to ensure it is available to neutralize the HCl as it is formed.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel or syringe pump.

    • Rationale: Dropwise addition prevents a rapid temperature increase and allows for controlled reaction kinetics.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) - Removes excess pyridine or amine.

    • Water (1x)

    • Saturated NaHCO₃ solution (1x) - Removes any residual acid.

    • Brine (1x) - Initiates the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-substituted-2,3-dihydro-1H-indene-5-sulfonamide.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the synthesis of complex sulfonamides for pharmaceutical research. Its rigid bicyclic core and reactive sulfonyl chloride handle provide a reliable platform for constructing diverse molecular architectures. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • CymitQuimica. (n.d.). CAS 52205-85-3: this compound.
  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • TargetMol. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide.
  • Alcalde, E., et al. (2009). Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. Journal of Medicinal Chemistry, 52(3), 675-87. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,3-dihydro-1H-indene-5-sulfonyl chloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2,3-dihydro-1H-indene-5-sulfonyl chloride (also known as indane-5-sulfonyl chloride) as a versatile chemical intermediate. This guide moves beyond a simple recitation of facts to offer in-depth application notes, detailed experimental protocols, and the underlying scientific rationale for its use in synthesizing compounds of significant pharmaceutical interest. We will explore its application in the construction of key pharmacophores, with a particular focus on the synthesis of precursors for melatonergic agonists and carbonic anhydrase inhibitors. The protocols provided are designed to be self-validating, incorporating safety considerations, characterization data, and troubleshooting insights.

Introduction: The Strategic Value of the Indane Sulfonyl Scaffold

This compound, a bifunctional molecule featuring a reactive sulfonyl chloride group appended to a rigid indane scaffold, has emerged as a valuable building block in modern medicinal chemistry.[1] The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[2] This reaction is a cornerstone of drug discovery, as the sulfonamide group is a key pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[3][4]

The indane portion of the molecule provides a conformationally restricted bicyclic framework. This structural rigidity is advantageous in drug design as it can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target. The fusion of this scaffold with the versatile sulfonamide linker makes this compound a powerful tool for generating novel chemical entities with tailored pharmacological profiles.

This guide will detail its synthesis and delve into two primary applications: its role as a precursor in the synthesis of melatonergic agents like Ramelteon and its use in creating a class of potent enzyme inhibitors targeting carbonic anhydrases.

Synthesis of this compound

The most direct and industrially scalable method for the preparation of aryl sulfonyl chlorides is the electrophilic aromatic substitution of the parent arene with a chlorosulfonating agent.[1] For 2,3-dihydro-1H-indene (indane), direct chlorosulfonation with chlorosulfonic acid is the preferred method.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) acts as a potent source of the electrophile, sulfur trioxide (SO₃) or a related species. The aromatic ring of indane acts as the nucleophile. The electron-donating nature of the alkyl portion of the indane ring activates the aromatic system, directing the substitution primarily to the para position (position 5) due to steric hindrance at the ortho positions (4 and 6). The initial sulfonation yields indane-5-sulfonic acid, which is then converted in situ to the corresponding sulfonyl chloride by the excess chlorosulfonic acid or by the addition of a chlorinating agent like thionyl chloride.[5][6]

Caption: General mechanism for the synthesis of Indane-5-sulfonyl Chloride.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.[7]

Safety Precaution: This reaction involves highly corrosive and reactive reagents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves, is mandatory. Chlorosulfonic acid reacts violently with water.[8] All glassware must be scrupulously dried before use.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,3-Dihydro-1H-indene118.1810.0 g0.08461.0
Chlorosulfonic acid116.5249.3 g (28.0 mL)0.4235.0
Dichloromethane (DCM)84.9350 mL--
Ice-~500 g--

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize the evolved HCl gas).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (28.0 mL, 0.423 mol) and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Add 2,3-dihydro-1H-indene (10.0 g, 0.0846 mol) to the dropping funnel. Add the indane dropwise to the stirred, cold chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours to ensure the reaction goes to completion. The cessation of HCl evolution is a good indicator.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~500 g) in a large beaker (at least 1 L). This step is highly exothermic and should be performed slowly in a fume hood. A solid precipitate will form.

  • Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water (2 x 100 mL), a saturated sodium bicarbonate solution (1 x 100 mL, careful of gas evolution), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to yield this compound as a white to off-white solid.

Expected Yield: 70-85%.

Characterization:

  • Appearance: White to off-white solid.

  • 1H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.7 (m, 2H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.0 (t, 4H, -CH₂-), ~2.1 (p, 2H, -CH₂-). Note: Exact chemical shifts may vary.

  • 13C NMR (CDCl₃, 101 MHz): δ (ppm) ~149.0, ~146.0, ~138.0, ~128.0, ~125.0, ~124.0, ~33.0, ~32.5, ~25.5. Note: Exact chemical shifts may vary.

  • FT-IR (KBr, cm⁻¹): ~1370 (asymmetric SO₂ stretch), ~1170 (symmetric SO₂ stretch), ~2950 (C-H aliphatic stretch).[9]

Application I: Intermediate for Melatonergic Agonists

This compound is not a direct precursor to Ramelteon but is used to synthesize structurally related sulfonamide analogs for structure-activity relationship (SAR) studies or as intermediates for other melatonergic ligands. The core reaction involves the coupling of the sulfonyl chloride with an appropriate amine, such as the key ethylamine side chain present in Ramelteon.

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of indane sulfonamides.

Protocol: Synthesis of a Representative Indane Sulfonamide

This protocol details the reaction with a generic primary amine, representing a typical sulfonamide formation reaction.[2]

Safety Precaution: Sulfonyl chlorides are moisture-sensitive and corrosive. Amines can be toxic and corrosive. Perform the reaction in a fume hood and wear appropriate PPE.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound216.681.0 g4.61 mmol1.0
Primary Amine (e.g., Benzylamine)107.150.54 g (0.55 mL)5.07 mmol1.1
Pyridine79.100.73 g (0.74 mL)9.22 mmol2.0
Dichloromethane (DCM), anhydrous84.9320 mL--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the primary amine (0.55 mL, 5.07 mmol) and anhydrous dichloromethane (10 mL).

  • Base Addition: Add pyridine (0.74 mL, 9.22 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 g, 4.61 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold, stirred amine solution over 10 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess pyridine and amine, followed by water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-substituted-2,3-dihydro-1H-indene-5-sulfonamide.

Application II: Scaffolds for Carbonic Anhydrase Inhibitors

The sulfonamide group is the quintessential zinc-binding group for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[10][11] The development of selective CA inhibitors is a major goal for treating diseases like glaucoma, epilepsy, and certain types of cancer. The indane scaffold can be used as the "tail" of the inhibitor, a region that extends from the zinc-binding sulfonamide to interact with residues in and around the active site, thereby influencing potency and isoform selectivity.[4] 2,3-dihydro-1H-indene-5-sulfonamide itself has been identified as an inhibitor of human carbonic anhydrase 12.[12]

Design Rationale

The primary sulfonamide (SO₂NH₂) is crucial for coordinating to the zinc ion in the CA active site. By using this compound as a starting point, chemists can synthesize a library of N-substituted sulfonamides. The indane moiety and the N-substituent explore the hydrophobic and hydrophilic pockets of the enzyme's active site to achieve desired inhibitory profiles against different CA isoforms (hCA I, II, IX, XII, etc.).

Caption: Pharmacophore model for an indane-based CA inhibitor.

Protocol: Synthesis of 2,3-dihydro-1H-indene-5-sulfonamide (Primary Sulfonamide)

This protocol describes the synthesis of the parent sulfonamide, a key intermediate for further derivatization or for use as a CA inhibitor itself.

Safety Precaution: Ammonia is corrosive and has a pungent odor. This reaction must be performed in a well-ventilated fume hood.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound216.682.0 g9.23 mmol1.0
Ammonium Hydroxide (28-30% aq. solution)35.05 (as NH₄OH)10 mL~148 mmol~16
Tetrahydrofuran (THF)72.1120 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 9.23 mmol) in tetrahydrofuran (20 mL).

  • Ammonia Addition: Cool the flask in an ice bath. Slowly add concentrated ammonium hydroxide solution (10 mL) dropwise to the stirred solution. A white precipitate will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and stir the suspension vigorously at room temperature for 1 hour.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any ammonium salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an ethanol/water mixture.

Expected Yield: >90%.

Characterization (of 2,3-dihydro-1H-indene-5-sulfonamide):

  • Appearance: White solid.

  • Key 1H NMR Signal: A broad singlet for the -SO₂NH₂ protons, typically around δ 7.0-7.5 ppm (in DMSO-d₆).

  • FT-IR (KBr, cm⁻¹): In addition to the SO₂ stretches (~1330 and 1150 cm⁻¹), characteristic N-H stretching bands will appear around 3350-3250 cm⁻¹.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

  • Corrosivity: As a sulfonyl chloride, it is corrosive to skin, eyes, and mucous membranes. It will cause severe burns upon contact.[13][14]

  • Moisture Sensitivity: It reacts with water and other protic solvents, including alcohols, to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. All reactions should be conducted under anhydrous conditions using dry glassware and solvents.[1]

  • Inhalation: Inhalation of dust or vapors can cause severe respiratory tract irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat when handling this compound.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride can be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate.

Conclusion

This compound serves as a strategically important intermediate for the synthesis of complex organic molecules. Its utility is rooted in the reliable formation of sulfonamides and the structurally rigid indane core it provides. The protocols and application notes presented herein demonstrate its value in constructing molecules targeted at melatonergic receptors and carbonic anhydrases, highlighting its significance in modern drug discovery programs. By understanding the chemistry, applications, and handling requirements of this reagent, researchers can effectively leverage its properties to accelerate the development of novel therapeutic agents.

References

  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Retrieved from [Link]

  • ResearchGate. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PubMed. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. Retrieved from [Link]

  • PubMed. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

  • PubMed. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • MDPI. (2016). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Retrieved from [Link]

  • ResearchGate. (2014). (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at.... Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • RSC Publishing. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1979). US4166070A - Process for the preparation of sulfonic acid chlorides.
  • PubChem. (n.d.). N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide. Retrieved from [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Google Patents. (2014). CN103664849A - Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. Retrieved from [Link]

  • NIH. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • ResearchGate. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

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Application Notes and Protocols for the Reactions of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indane Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of novel sulfonamide derivatives remains a pivotal strategy in the optimization of lead compounds during the drug discovery process. Within this chemical space, the 2,3-dihydro-1H-indene (indane) scaffold offers a unique combination of rigidity and three-dimensionality, which can favorably influence the binding affinity and pharmacokinetic properties of a drug candidate.

2,3-Dihydro-1H-indene-5-sulfonyl chloride is a key intermediate that allows for the facile introduction of the indane moiety into a variety of molecular frameworks through the formation of a stable sulfonamide linkage. The resulting N-substituted indane sulfonamides are of significant interest to researchers in drug development due to their potential to interact with a range of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the reaction of this compound with amines, including detailed protocols, mechanistic insights, and characterization of the resulting products. While several general methods exist for the synthesis of arylsulfonyl chlorides, such as the Sandmeyer reaction of the corresponding aniline, this guide will focus on the application of the commercially available this compound in the synthesis of novel sulfonamides.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Group

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the sulfur atom and leading to the formation of a transient tetrahedral intermediate. The subsequent elimination of a chloride ion and a proton, typically facilitated by a non-nucleophilic base, results in the formation of the stable sulfonamide product. The presence of a base is crucial to neutralize the in situ generated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Sulfonylation Mechanism Indane This compound Intermediate Tetrahedral Intermediate Indane->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R¹R²NH) Amine->Intermediate Base Base ProtonatedBase [Base-H]⁺ Base->ProtonatedBase Sulfonamide N-Substituted Indane Sulfonamide Intermediate->Sulfonamide Chloride Elimination Chloride Cl⁻ Intermediate->Chloride Intermediate->ProtonatedBase Proton Abstraction

Caption: General mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-2,3-dihydro-1H-indene-5-sulfonamide

This protocol provides a detailed, step-by-step methodology for the reaction of this compound with a representative primary amine, benzylamine. This procedure can be adapted for a variety of primary and secondary amines with minor modifications.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.05 eq) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-2,3-dihydro-1H-indene-5-sulfonamide.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Benzylamine in DCM B 2. Add Triethylamine A->B C 3. Cool to 0 °C B->C D 4. Add Sulfonyl Chloride Solution C->D E 5. Stir and Monitor by TLC D->E F 6. Quench with Water E->F G 7. Extract with DCM F->G H 8. Wash with HCl, NaHCO₃, Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the synthesis of N-substituted indane sulfonamides.

Data Presentation: Reaction Scope and Expected Yields

The reaction of this compound is versatile and can be applied to a wide range of primary and secondary amines. The following table summarizes the expected reaction conditions and yields for different classes of amines based on general sulfonylation procedures.

EntryAmine SubstrateBaseSolventReaction Time (h)Typical Yield (%)
1Primary Aliphatic (e.g., Cyclohexylamine)TriethylamineDCM2-485-95
2Primary Aromatic (e.g., Aniline)PyridineDCM4-880-90
3Secondary Aliphatic (e.g., Piperidine)TriethylamineDCM4-680-90
4Secondary Aromatic (e.g., N-Methylaniline)PyridineDCM6-1270-85

Note: Reaction times and yields are approximate and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions may be necessary for specific amines.

Characterization of N-Substituted 2,3-Dihydro-1H-indene-5-sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the protons of the indane scaffold, the substituent on the nitrogen atom, and the N-H proton of primary amine-derived sulfonamides (typically a broad singlet).

    • ¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group, typically in the regions of 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively. A band for the N-H stretch will also be present for sulfonamides derived from primary amines.[3]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.

Safety and Handling Precautions

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is corrosive and can release hydrochloric acid upon contact with moisture. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The solvents used in this procedure are flammable and should be handled away from ignition sources. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Synthesis and characterization of some sulfonamide dervatives.
  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and...
  • 2,3-dihydro-1H-indene-5-sulfonamide | 35203-93-1. Molport. [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry.

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Application Notes and Protocols: Protecting Group Strategies for 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on effective protecting group strategies for 2,3-dihydro-1H-indene-5-sulfonyl chloride. The highly reactive nature of the sulfonyl chloride functional group often necessitates its temporary masking to achieve chemoselectivity during multi-step syntheses. This guide outlines robust protocols for the protection of the sulfonyl chloride moiety, primarily through its conversion to a stable sulfonamide, and discusses the conditions for its subsequent deprotection. We will explore the causality behind experimental choices, provide step-by-step methodologies, and present orthogonal strategies for molecules bearing multiple functional groups.

Introduction: The Synthetic Challenge

This compound is a valuable bicyclic building block in medicinal chemistry and materials science. Its derivatives, such as indanesulfonamides, are known to act as inhibitors for enzymes like carbonic anhydrase.[1][2] The synthetic utility of this compound is largely dictated by the reactivity of the sulfonyl chloride group. As a potent electrophile, it readily reacts with a wide range of nucleophiles, including water, alcohols, and amines.[3][4] This high reactivity, while useful for derivatization, becomes a liability when chemical transformations are required elsewhere in the molecule.

A well-designed protecting group strategy is therefore essential. The ideal strategy involves the reversible conversion of the sulfonyl chloride into a more stable functional group that is inert to the desired reaction conditions but can be cleanly removed later to regenerate the sulfonyl functionality or a suitable precursor.[5][6] This guide focuses on the most practical and reliable of these strategies: the formation of a sulfonamide.

Core Strategy: Protection of the Sulfonyl Chloride as a Sulfonamide

The most effective method to temper the reactivity of a sulfonyl chloride is to convert it into a sulfonamide. Sulfonamides are significantly more stable than their sulfonyl chloride precursors, exhibiting resistance to a broad range of acidic, basic, and nucleophilic conditions.[7] This stability allows for a wider synthetic window for modifying other parts of the molecule.

The choice of the amine for forming the sulfonamide is a critical decision point. For general protection, a simple, unhindered amine like ammonia or dimethylamine is often sufficient. The resulting sulfonamides are highly stable, but their cleavage often requires harsh conditions.[8][9]

Visualization of the Protection/Deprotection Workflow

The overall workflow involves a protection step to mask the sulfonyl chloride, followed by the main synthetic transformations, and concluding with a deprotection step to unmask the desired functionality.

G start This compound protect Protection Step (e.g., Amination) start->protect protected_mol Protected Intermediate (Indane-5-sulfonamide) protect->protected_mol synthesis Perform Desired Synthetic Transformations protected_mol->synthesis deprotect Deprotection Step (e.g., Acid Hydrolysis) synthesis->deprotect final_product Final Product with Unmasked Sulfonyl Group deprotect->final_product

Caption: General workflow for utilizing a protecting group strategy.

Experimental Protocols

Protocol 1: Protection via Conversion to N,N-Dimethylsulfonamide

This protocol describes the conversion of this compound to its corresponding N,N-dimethylsulfonamide. This derivative offers excellent stability.

Rationale: Dimethylamine is a readily available and highly nucleophilic reagent. The reaction proceeds via a nucleophilic substitution at the sulfur center.[9] A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent.

G reactant1 Indane-SO₂Cl product Indane-SO₂N(CH₃)₂ reactant1->product + reactant2 HN(CH₃)₂ reagents Et₃N, DCM 0 °C to RT midpoint reagents->midpoint

Caption: Reaction scheme for N,N-dimethylsulfonamide formation.

Materials:

  • This compound

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Slowly add dimethylamine solution (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection of N-Aryl Sulfonamides via Acidic Hydrolysis

Deprotection of robust sulfonamides often requires forcing conditions. This protocol is adapted from methodologies using strong acids to cleave the S-N bond.[10][11]

Rationale: The S-N bond in a sulfonamide is strong due to the electron-withdrawing nature of the sulfonyl group.[12] Cleavage requires protonation of the nitrogen (or an oxygen of the sulfonyl group) by a very strong acid, like trifluoromethanesulfonic acid (TfOH), to facilitate the departure of the amine and generate a reactive sulfonyl species, which is then hydrolyzed by water to the sulfonic acid.[8] The resulting sulfonic acid can be converted back to the sulfonyl chloride if needed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

  • N-Aryl-2,3-dihydro-1H-indene-5-sulfonamide

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM) or a suitable inert solvent

  • Ice bath, standard laboratory glassware

Procedure:

  • Dissolve the sulfonamide (1.0 eq) in an appropriate solvent (e.g., DCM).

  • Cool the solution to 0 °C.

  • Slowly add a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) (1.0-1.5 eq). Caution: TfOH is highly corrosive. Handle with extreme care in a fume hood.

  • Allow the reaction to stir at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, carefully quench the reaction by pouring it into a flask containing ice and a saturated solution of sodium bicarbonate. Caution: Quenching is highly exothermic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The product will be the sulfonic acid, which can be isolated or used directly in the next step to regenerate the sulfonyl chloride.

Stability and Orthogonal Considerations

The choice of a protecting group strategy must consider any other functional groups present in the molecule to ensure chemoselectivity. This is the principle of orthogonal protection , where each protecting group can be removed under specific conditions without affecting the others.[13][14]

Protecting Group Compatibility Table

The following table summarizes the stability of the proposed sulfonamide protecting group against common reagents used to remove other standard protecting groups. This allows for the design of robust, multi-step synthetic routes.

Protecting Group on Other FunctionalityCommon Deprotection Reagent(s)Stability of Indane-SulfonamideOrthogonality
Boc (t-butyloxycarbonyl)Trifluoroacetic Acid (TFA)Generally Stable (may cleave under harsh acidic conditions)Moderate
Cbz/Z (Carboxybenzyl)H₂, Pd/C (Hydrogenolysis)StableHigh
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine (Base)StableHigh
TBDMS (t-butyldimethylsilyl)TBAF (Fluoride source), Acetic AcidStableHigh
Acetal/Ketal Mild Aqueous AcidStable to very mild acid, may cleave under stronger conditionsModerate-High
Benzyl Ether (Bn) H₂, Pd/C; Strong Acid (BBr₃)Stable to hydrogenolysisHigh
Example of an Orthogonal Strategy

Consider a hypothetical derivative, (A) , which has both the sulfonyl chloride and a primary alcohol that needs to be oxidized. A direct oxidation would likely fail due to the reactivity of the sulfonyl chloride.

G mol_A Molecule (A) Indane-SO₂Cl with -CH₂OH step1 1. Protect -SO₂Cl (e.g., as -SO₂NMe₂) mol_A->step1 mol_B Intermediate (B) Indane-SO₂NMe₂ with -CH₂OH step1->mol_B step2 2. Oxidize Alcohol (e.g., PCC, Swern) mol_B->step2 mol_C Intermediate (C) Indane-SO₂NMe₂ with -CHO step2->mol_C step3 3. Deprotect Sulfonamide (e.g., TfOH, H₂O) mol_C->step3 product Final Product Indane-SO₃H with -CHO step3->product

Caption: Orthogonal strategy for selective oxidation.

In this strategy:

  • The sulfonyl chloride is first protected as a stable sulfonamide (Protocol 1) .

  • The primary alcohol can now be safely oxidized to an aldehyde using standard conditions (e.g., PCC, Swern, or Dess-Martin periodinane). The sulfonamide is inert to these reagents.

  • Finally, the sulfonamide is deprotected to reveal the sulfonic acid (Protocol 2) , which can be converted back to the sulfonyl chloride if desired, yielding the target molecule without unwanted side reactions.

Conclusion

The protection of this compound is a critical consideration for its use in complex chemical syntheses. Conversion to a stable sulfonamide derivative is a robust and reliable strategy. By understanding the conditions required for both protection and deprotection, and by considering the principles of orthogonal protection, researchers can confidently incorporate this valuable building block into their synthetic pathways, enabling the efficient construction of complex target molecules.

References

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  • Amsbio. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide. Amsbio. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Pearson. (2022). Silyl Ether Protecting Groups. Pearson. [Link]

  • Wikipedia. (n.d.). Indane-5-sulfonamide. Wikipedia. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(21), 5032. [Link]

  • SlideShare. (n.d.). PROTECTING GROUPs.pptx. SlideShare. [Link]

  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 207-221. [Link]

  • MolPort. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide. MolPort. [Link]

  • ResearchGate. (n.d.). Recent Advances in Silyl Protection of Alcohols. ResearchGate. [Link]

  • Boltje, T. J., et al. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (pp. 1-43). [Link]

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  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-indene. PubChem. [Link]

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Catalytic Transformations of 2,3-dihydro-1H-indene-5-sulfonyl chloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indane-Sulfonamide Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. When combined with the sulfonamide moiety, a critical pharmacophore in its own right, the resulting indane-sulfonamide derivatives offer a rich molecular landscape for drug discovery. Sulfonamides are found in a wide array of approved drugs, exhibiting antibacterial, anti-inflammatory, anticancer, and antiviral activities, among others. The synthesis of these valuable molecules often relies on the versatile reactivity of sulfonyl chlorides. This application note provides a detailed guide to the catalytic methods for reactions involving 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate for accessing a diverse range of indane-based sulfonamides and other derivatives. We will explore both the synthesis of this key building block and its subsequent catalytic transformations, including sulfonamide formation and carbon-carbon bond-forming cross-coupling reactions.

Part 1: Synthesis of this compound

The preparation of aryl sulfonyl chlorides is a foundational step in the synthesis of sulfonamides. Traditional methods often involve electrophilic aromatic substitution with chlorosulfonic acid. While effective, this method can suffer from harsh reaction conditions and limited functional group tolerance. A common and reliable method for the synthesis of this compound is the chlorosulfonation of 2,3-dihydro-1H-indene.

Protocol 1: Synthesis of this compound

This protocol describes the direct chlorosulfonation of indane.

Materials:

  • 2,3-dihydro-1H-indene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a fume hood, cool a flask containing dichloromethane (DCM) to 0 °C in an ice bath.

  • Slowly add 2,3-dihydro-1H-indene to the cooled DCM with stirring.

  • Carefully add chlorosulfonic acid dropwise to the solution, maintaining the temperature at 0 °C. The reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product can be purified further by recrystallization or column chromatography if necessary.

Part 2: Catalytic Sulfonamide Synthesis

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. While this reaction can often be achieved with a stoichiometric amount of base, catalytic methods offer advantages in terms of efficiency and substrate scope. Both palladium and copper-based catalysts have been shown to be effective for this transformation.

Palladium-Catalyzed Sulfonamidation

Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are highly effective for the coupling of aryl sulfonyl chlorides with a wide range of amines.

Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl-2,3-dihydro-1H-indene-5-sulfonamide

This protocol details a general procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or another suitable anhydrous solvent

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by this compound, the aryl amine, and potassium carbonate.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2,3-dihydro-1H-indene-5-sulfonamide.

Copper-Catalyzed Sulfonamidation

Copper-based catalytic systems provide a cost-effective and efficient alternative to palladium for the synthesis of sulfonamides. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Protocol 3: Copper-Catalyzed Synthesis of N-Alkyl-2,3-dihydro-1H-indene-5-sulfonamide

This protocol describes a general procedure for the copper-catalyzed coupling of this compound with an aliphatic amine.

Materials:

  • This compound

  • Alkyl amine (e.g., piperidine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, combine this compound, the alkyl amine, copper(I) iodide, and potassium phosphate.

  • Add DMF and the DMEDA ligand.

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure N-alkyl-2,3-dihydro-1H-indene-5-sulfonamide.

Part 3: Catalytic Carbon-Carbon Bond Forming Reactions

Aryl sulfonyl chlorides can also serve as coupling partners in various palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions. In these transformations, the sulfonyl chloride group can act as a leaving group, analogous to a halide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. Aryl sulfonyl chlorides can be used as electrophilic partners in this reaction.

Protocol 4: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the synthesis of 5-aryl-2,3-dihydro-1H-indenes.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst

  • A suitable phosphine ligand (e.g., SPhos, RuPhos)

  • A suitable base (e.g., potassium carbonate, potassium phosphate)

  • A suitable solvent system (e.g., toluene/water, dioxane/water)

  • Reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-aryl-2,3-dihydro-1H-indene.

Heck Reaction

The Heck reaction couples an aryl halide or sulfonate with an alkene to form a substituted alkene. Aryl sulfonyl chlorides can also be employed in this reaction.

**Protocol 5: Heck Coupling of 2,3-dihydro-1H-ind

Solvent Selection for Reactions of 2,3-dihydro-1H-indene-5-sulfonyl chloride: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

2,3-dihydro-1H-indene-5-sulfonyl chloride, also known as indane-5-sulfonyl chloride, is a versatile bicyclic building block crucial in synthetic and medicinal chemistry.[1] Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which serves as a powerful electrophile. This reactivity allows for the facile construction of sulfonamides, a privileged functional group found in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The successful outcome of reactions involving this intermediate—whether in the formation of sulfonamides or in electrophilic aromatic substitutions—is critically dependent on the judicious selection of the reaction solvent.

This guide provides an in-depth analysis of the principles governing solvent choice for reactions with this compound. Moving beyond simple procedural lists, we will explore the causal relationships between solvent properties and reaction mechanisms, empowering researchers to make informed decisions that optimize reaction rates, yields, and purity.

Pillar 1: The Scientific Basis of Solvent Selection

The solvent is not a passive medium but an active participant that dictates the energetic landscape of a reaction. Its influence is primarily exerted through three fundamental properties: polarity, proticity, and solubility.

  • Polarity and the Dielectric Constant (ε): A solvent's polarity, often quantified by its dielectric constant, measures its ability to stabilize charges.[4] Reactions involving this compound proceed through transition states with significant charge separation. Polar solvents can stabilize these charged intermediates, lowering the activation energy and accelerating the reaction rate.[5][6][7]

  • Protic vs. Aprotic Nature: This is arguably the most critical factor for sulfonyl chloride chemistry.

    • Protic Solvents (e.g., water, methanol, ethanol) possess acidic protons on heteroatoms (O-H, N-H). These solvents can engage in two detrimental interactions. Firstly, they can act as nucleophiles, attacking the sulfonyl chloride and leading to undesired hydrolysis or solvolysis, forming the corresponding sulfonic acid.[7][8][9] Secondly, they can form strong hydrogen-bonding networks, creating a "solvent cage" around anionic nucleophiles, which severely hampers their reactivity in Sₙ2-type reactions.[10][11]

    • Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile, DMF, DMSO) lack acidic protons. They are polar enough to dissolve reactants and stabilize charged intermediates but do not form debilitating hydrogen bonds with nucleophiles.[10][12][13] This leaves the nucleophile "free" and highly reactive, making these solvents the superior choice for most sulfonamide syntheses.[11][13]

  • Solubility: The principle of "like dissolves like" is paramount. For a reaction to proceed efficiently in a homogeneous phase, all reactants must be sufficiently soluble. This compound, with its fused ring system, is relatively non-polar, while the amine reactants can vary widely in polarity. A solvent must be chosen that can adequately solvate all components.

Pillar 2: Solvent Strategies for Key Transformations

The optimal solvent is dictated by the reaction mechanism. Below, we dissect the two primary reaction classes for this compound and the logic behind solvent selection for each.

A. Sulfonamide Synthesis via Nucleophilic Substitution

The most prevalent application of this compound is its reaction with primary or secondary amines to form sulfonamides.[3][14] This reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair of electrons attacks the electrophilic sulfur atom, displacing the chloride ion.[2] A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl generated.[2][15]

Causality Behind Solvent Choice:

  • Mechanism: Sₙ2-like attack on the sulfur center.

  • Solvent Goal: Maximize the nucleophilicity of the amine while ensuring all reactants are dissolved and avoiding reaction with the sulfonyl chloride.

  • Optimal Choice: Polar Aprotic Solvents .

    • Dichloromethane (DCM): An excellent and widely used choice. It has moderate polarity, effectively dissolves the sulfonyl chloride and many amines, and is inert. Its low boiling point (40 °C) facilitates easy removal post-reaction.[2][16]

    • Acetonitrile (ACN): A more polar aprotic solvent that can be beneficial for less soluble amines. It is also inert to the reaction conditions.[17]

    • Tetrahydrofuran (THF): Another common aprotic choice, though it can be more susceptible to peroxide formation and may require fresh distillation.

    • Pyridine: Can serve as both the solvent and the base. However, its high boiling point can make workup difficult, and it can sometimes participate in side reactions. Its use is generally reserved for less reactive amines where heating is required.

The decision-making process for selecting a solvent for sulfonamide synthesis is visualized below.

start Start: Synthesize Sulfonamide check_solubility Are all reactants soluble in Dichloromethane (DCM)? start->check_solubility use_dcm Use DCM as solvent. Add base (e.g., TEA, Pyridine). check_solubility->use_dcm  Yes try_acn Try a more polar aprotic solvent: Acetonitrile (ACN) or THF. check_solubility->try_acn No   monitor Monitor reaction by TLC. Proceed to workup. use_dcm->monitor try_acn->monitor

Caption: Decision workflow for sulfonamide synthesis solvent.

B. Diaryl Sulfone Synthesis via Friedel-Crafts Sulfonylation

This compound can react with other aromatic compounds (arenes) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form diaryl sulfones.[8][18] This is an electrophilic aromatic substitution reaction.[19] The Lewis acid activates the sulfonyl chloride, generating a potent electrophile that is then attacked by the electron-rich arene.

Causality Behind Solvent Choice:

  • Mechanism: Electrophilic Aromatic Substitution (SₑAr).

  • Solvent Goal: Must be completely inert to the highly reactive Lewis acid catalyst and the electrophilic intermediate. It must not be a competing nucleophile or substrate.

  • Optimal Choice: Non-Polar, Inert Solvents .

    • Carbon Disulfide (CS₂): A traditional, albeit toxic and flammable, solvent for Friedel-Crafts reactions due to its extreme inertness.

    • Nitrobenzene or Nitromethane: These polar aprotic solvents are often used because they can dissolve the Lewis acid-sulfonyl chloride complex.[20][21] The choice of a polar solvent like nitrobenzene can sometimes influence the regioselectivity (the position of substitution on the aromatic ring) by altering the stability of the intermediate sigma complex.[20]

    • Dichloromethane (DCM) / Dichloroethane (DCE): Halogenated solvents are common choices as they are relatively inert and have good solvating properties.

    • Excess Arene: If the aromatic substrate is a liquid and inexpensive, it can often serve as both the reactant and the solvent.[18]

Pillar 3: Validated Protocols and Data

Theoretical understanding must be paired with practical application. The following protocols are provided as robust starting points for experimentation.

Experimental Protocol 1: General Synthesis of N-Substituted-2,3-dihydro-1H-indene-5-sulfonamide

This protocol describes a standard procedure for the coupling of an amine with this compound.[2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired primary or secondary amine (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 0.1-0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a suitable base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the final sulfonamide.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in DCM B Cool to 0 C A->B C Add Base (e.g., Pyridine) B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Warm to RT Stir 4-18h D->E F Monitor by TLC E->F G Aqueous Washes (HCl, NaHCO3) F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: Experimental workflow for sulfonamide synthesis.

Experimental Protocol 2: General Friedel-Crafts Sulfonylation with an Arene

This protocol outlines a general method for synthesizing a diaryl sulfone.[22]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Argon), add the arene (4.0 eq) and the chosen inert solvent (e.g., Dichloroethane). If the arene is the solvent, omit the additional solvent.

  • Catalyst Addition: Cool the mixture to 0 °C and carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq) portion-wise, controlling any exotherm.

  • Sulfonyl Chloride Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to reflux as required. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and very carefully quench by slowly adding crushed ice, followed by 1M HCl.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary: Solvent Properties and Suitability

The table below provides a quick reference guide to common solvents and their applicability.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for Sulfonamide SynthesisSuitability for Friedel-CraftsKey Considerations
Dichloromethane (DCM) Polar Aprotic9.140ExcellentGoodVersatile, easy to remove. A standard choice.
Acetonitrile (ACN) Polar Aprotic37.582ExcellentPoor (can complex with Lewis acids)Good for dissolving polar reactants.
Tetrahydrofuran (THF) Polar Aprotic7.666GoodPoor (Lewis basic, reacts with catalyst)Can form peroxides; use freshly distilled.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Good (for difficult cases)Poor (reacts with catalyst)High boiling point can complicate removal.
Pyridine Polar Aprotic12.4115Good (acts as base)Poor (reacts with catalyst)Can be used as solvent and base for unreactive amines.
Nitrobenzene Polar Aprotic34.8211PoorExcellentClassic Friedel-Crafts solvent; toxic, high boiling point.
Carbon Disulfide (CS₂) Non-Polar2.646Poor (low solubility)ExcellentHighly inert but also highly toxic and flammable.
Methanol / Ethanol Polar Protic33.0 / 24.565 / 78Unsuitable Unsuitable Reacts with sulfonyl chloride (solvolysis).
Water Polar Protic80.1100Unsuitable Unsuitable Causes rapid hydrolysis of sulfonyl chloride.

Troubleshooting and Final Recommendations

  • Low Reaction Rate or No Reaction: The primary culprit is often poor solubility of one of the reactants. Consider switching to a more polar aprotic solvent like acetonitrile or gently heating the reaction mixture.[7] For sulfonamide synthesis, ensure the amine nucleophile is not deactivated by a protic impurity.

  • Formation of Side Products: The most common side product is the sulfonic acid, resulting from the reaction of the sulfonyl chloride with water. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.[7] Using aprotic solvents is the best defense against this side reaction.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • The effect of reaction solvent on the SN2 reaction. YouTube. [Link]

  • Why does a polar solvent disfavour an SN2 reaction?. Quora. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]

  • Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

  • SN1 vs SN2. KPU Pressbooks. [Link]

  • How does the dielectric constant affect SN1 and SN2 reactions?. brainly.com. [Link]

  • Why do Sn2 reactions need polar solvents?. Reddit. [Link]

  • The Influence of the Solvent on Reaction Rates. Royal Society of Chemistry. [Link]

  • Amine. Wikipedia. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Sulfonyl halide. Wikipedia. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]

  • Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent. ElectronicsAndBooks.com. [Link]

  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Substrate scope for the Friedel‐Crafts sulfonylation of sulfonyl chloride catalyzed by triflic acid. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

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purification techniques for 2,3-dihydro-1H-indene-5-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2,3-dihydro-1H-indene-5-sulfonamides

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for Indane Sulfonamides

The 2,3-dihydro-1H-indene-5-sulfonamide scaffold is a key pharmacophore found in a variety of biologically active compounds, most notably as a potent inhibitor of carbonic anhydrase enzymes.[1][2] The journey from crude synthetic product to a highly purified Active Pharmaceutical Ingredient (API) is a critical, multi-step process that directly impacts the validity of biological data and the safety and efficacy of potential therapeutics. The presence of impurities, even in minute quantities, can lead to inaccurate biological screening results, unforeseen toxicity, and challenges in formulation and stability.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for the purification of 2,3-dihydro-1H-indene-5-sulfonamides. We move beyond simple step-by-step instructions to explain the underlying scientific rationale, enabling you to make informed decisions and troubleshoot challenges effectively.

Understanding the Molecule: Physicochemical Drivers of Purification

The purification strategy for any molecule is fundamentally dictated by its physical and chemical properties. The 2,3-dihydro-1H-indene-5-sulfonamide structure contains two key regions that govern its behavior:

  • The 2,3-dihydro-1H-indene (Indane) Core: This bicyclic, non-polar hydrocarbon portion of the molecule contributes to its lipophilicity.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is highly polar and possesses an acidic proton on the nitrogen, making it an excellent hydrogen bond donor and acceptor.[4][5] This duality—a non-polar core and a highly polar functional group—results in a molecule of intermediate polarity, a crucial factor in selecting chromatographic conditions.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂S[6]
Molecular Weight 197.25 g/mol [2][6]
Appearance White to off-white crystalline solidGeneral Observation
Key Feature Carbonic anhydrase inhibitor[2][7]

This amphipathic nature can sometimes lead to challenging solubility profiles, where the compound is neither freely soluble in highly non-polar solvents (like hexanes) nor in highly polar solvents (like water), making techniques like crystallization highly solvent-dependent.

The First Step: Impurity Profiling

Before any purification can begin, one must understand the nature of the impurities present. An impurity is any component of the drug substance that is not the desired chemical entity.[3] A robust impurity profile is essential for developing an effective purification strategy.

Common Impurities in the Synthesis of Indane Sulfonamides May Include:

  • Unreacted starting materials (e.g., indane, chlorosulfonic acid).

  • Reagents and catalysts.

  • By-products from side reactions (e.g., formation of di-sulfonated species, regioisomers).

  • Degradation products formed during workup or storage.

A typical workflow for identifying these impurities involves a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Impurity_Profiling_Workflow crude Crude Synthetic Product hplc_ms HPLC-MS Analysis crude->hplc_ms nmr NMR Spectroscopy (¹H, ¹³C) crude->nmr data_analysis Data Analysis & Structure Elucidation hplc_ms->data_analysis nmr->data_analysis impurity_list Identified Impurity Profile data_analysis->impurity_list

Caption: Workflow for Impurity Identification.

Selecting the Optimal Purification Strategy

The choice of purification technique depends on several factors: the scale of the synthesis, the nature of the impurities (e.g., polarity differences), and the required final purity. The following decision tree illustrates a logical approach to selecting the right method.

Caption: Decision Tree for Purification Method Selection.

Detailed Application Protocols

Recrystallization: The Classic Technique for Crystalline Solids

Principle: This technique leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of hot solvent, and as the solution slowly cools, the less soluble target compound preferentially crystallizes, leaving impurities behind in the "mother liquor." For sulfonamides, solvents like ethanol or ethanol/water mixtures are often effective.[8] Slow cooling is paramount for forming large, pure crystals.[8]

Protocol: Recrystallization of 2,3-dihydro-1H-indene-5-sulfonamide

  • Solvent Selection: Place ~50 mg of the crude solid in a test tube. Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk crude material (e.g., 5.0 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) portion-wise while heating the mixture to a gentle boil (use a hot plate with a stirrer). Continue adding the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or wood block).[8] Forcing rapid crystallization by plunging the flask in an ice bath will trap impurities.[8]

  • Yield Maximization: Once the flask has reached room temperature and crystal growth has ceased, it can be placed in an ice bath for 20-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.

Flash Column Chromatography: The Workhorse of Purification

Principle: Flash chromatography is a rapid form of liquid chromatography that relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase. For a molecule of intermediate polarity like indane sulfonamide, a normal-phase setup with silica gel is standard. The mobile phase, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is chosen to elute the target compound with a retention factor (Rf) of approximately 0.3 on a TLC plate.

Protocol: Flash Chromatography Purification

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 30:70 Ethyl Acetate/Hexanes) that gives the target compound an Rf of ~0.3 and separates it from major impurities.

  • Column Packing: Select a column size appropriate for the amount of crude material. Pack the column with silica gel as a slurry in the initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. This dry powder is then carefully added to the top of the packed column.

  • Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation needs. Apply positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Common Solvent Systems for Sulfonamides (Normal Phase)
Hexanes / Ethyl Acetate
Dichloromethane / Methanol
Toluene / Acetone
Preparative HPLC: For High-Purity Requirements

Principle: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for achieving the highest levels of purity (>99.5%) or for separating very similar impurities.[9][10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate larger sample loads.[10] Reversed-phase chromatography on a C18 column is most common for compounds like indane sulfonamide.

Protocol: Reversed-Phase Prep-HPLC

  • Analytical Method Development: Develop a robust separation on an analytical HPLC system first. A typical starting point for sulfonamides is a C18 column with a gradient of water and acetonitrile, often with an additive like 0.1% formic acid to improve peak shape.[11]

  • Solubility and Loading Study: Ensure the crude sample is fully soluble in the initial mobile phase or a compatible solvent. Perform a loading study on the analytical column to determine the maximum injection volume before resolution is lost.

  • Scale-Up: Scale the method to the preparative column. The flow rate is scaled based on the column cross-sectional area.

  • Purification Run: Inject the dissolved crude sample onto the preparative system.

  • Fraction Collection: Use a fraction collector triggered by a UV detector signal or, for more specificity, a mass spectrometer (MS-triggered purification).[12]

  • Post-Purification: Combine the pure fractions. The bulk of the organic solvent (e.g., acetonitrile) is typically removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final, pure compound as a fluffy solid.

ParameterAnalytical HPLCPreparative HPLC
Column ID 2.1 - 4.6 mm10 - 50 mm (or larger)
Flow Rate 0.2 - 1.5 mL/min10 - 150 mL/min
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)
Objective Analysis & QuantitationIsolation & Purification

Final Validation: The Purification-Analysis Cycle

Purification is not complete until the purity and identity of the final compound have been rigorously confirmed. This represents a cyclic process where purification is followed by analysis, which may necessitate further purification.

Purification_Cycle synthesis Crude Synthesis purify Purification Step (e.g., Chromatography) synthesis->purify analyze Purity & Identity Analysis (HPLC, LC-MS, NMR) purify->analyze decision Purity > 99.5%? analyze->decision decision->purify No final Final Pure Compound decision->final Yes

Caption: The Iterative Cycle of Purification and Analysis.

Final Analytical Checks:

  • HPLC: To confirm purity, typically reported as a percentage based on peak area at a specific wavelength.[7]

  • LC-MS: To confirm the molecular weight of the isolated compound.

  • NMR: To confirm the chemical structure and absence of impurities.

By combining a thorough understanding of the molecule's properties with a systematic approach to method selection and execution, researchers can confidently and efficiently purify 2,3-dihydro-1H-indene-5-sulfonamides to the high standards required for drug discovery and development.

References

  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. Retrieved from [Link]

  • Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of α-sulphanilamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfa Drugs as Model Cocrystal Formers. Retrieved from [Link]

  • PubMed. (2021). Sulfonamide Crystals. Retrieved from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate thereof.
  • Amsbio. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide. Retrieved from [Link]

  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Molport. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide | 35203-93-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Indane-5-sulfonamide. Retrieved from [Link]

  • Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • PMC. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • Google Patents. (n.d.). DE915809C - Process for the preparation of heterocyclic sulfonamides.

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scale-up synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 2,3-dihydro-1H-indene-5-sulfonyl Chloride and Its Derivatives

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of this compound, a pivotal intermediate in the development of advanced pharmaceutical agents. The document details a robust, safety-forward protocol for the chlorosulfonation of 2,3-dihydro-1H-indene (indane) and the subsequent conversion of the resulting sulfonyl chloride into various sulfonamide derivatives. We address the critical challenges of process scale-up, including reaction exothermicity, off-gassing, and reagent handling, while grounding our recommendations in established chemical principles and safety protocols. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning this vital synthesis from the laboratory bench to pilot-plant scale.

Introduction: The Strategic Importance of the Indane Sulfonamide Scaffold

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. When functionalized with a sulfonamide group, typically at the 5-position, the resulting derivatives exhibit a wide range of therapeutic activities. Sulfonamides are a cornerstone class of compounds in the pharmaceutical industry, found in antibiotics, diuretics, and enzyme inhibitors.[1][2] The sulfonyl chloride intermediate is the primary gateway to these derivatives, reacting readily with primary and secondary amines to form the stable sulfonamide linkage.[3]

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid. While effective at the laboratory scale, the scale-up of this reaction presents significant safety and engineering challenges.[4] Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water and generates large volumes of hydrogen chloride (HCl) gas as a byproduct.[5] A successful and safe scale-up, therefore, hinges on a deep understanding of the reaction kinetics, thermodynamics, and requisite engineering controls. This document provides a detailed methodology to navigate these complexities.

The Core Transformation: Chlorosulfonation of Indane

The foundational reaction is the electrophilic aromatic substitution of indane with chlorosulfonic acid. The electron-donating nature of the fused aliphatic ring directs the substitution primarily to the para-position of the benzene ring (position 5).

Reaction Mechanism and Rationale

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as both the reagent and the solvent. The electrophile is likely sulfur trioxide (SO₃), generated in situ, or the protonated form of chlorosulfonic acid. The aromatic ring of indane attacks the electrophile, forming a resonance-stabilized carbocation (sigma complex), which then loses a proton to regenerate aromaticity and yield the sulfonyl chloride product.

Challenges in Scale-Up

Transitioning this synthesis to a larger scale introduces several critical considerations that must be meticulously managed:

  • Extreme Exothermicity: The reaction is highly exothermic. The rate of heat generation can easily outpace the heat removal capacity of a large reactor if not controlled, leading to a thermal runaway.[6]

  • Vigorous Off-Gassing: The reaction produces at least one equivalent of hydrogen chloride (HCl) gas. This rapid gas evolution can cause dangerous pressure build-ups and requires a robust off-gas management system (e.g., a caustic scrubber).

  • Reagent Hazards: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[5][7] All equipment must be scrupulously dried, and personnel must use appropriate personal protective equipment (PPE).

  • Product Isolation: The work-up procedure involves quenching the reaction mixture on ice water. This is also a highly exothermic and hazardous step that must be performed with precise control to prevent splashing and uncontrolled release of fumes.

Safety First: Handling Chlorosulfonic Acid

A dedicated and uncompromising approach to safety is paramount. All personnel must be extensively trained on the specific hazards of chlorosulfonic acid.[8][9]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling chlorosulfonic acid.

Task Required PPE Rationale
Reagent Transfer Full acid-resistant suit with hood, chemical-resistant gloves (e.g., butyl rubber), boots, face shield over chemical splash goggles, and a self-contained breathing apparatus (SCBA) or positive-pressure hose mask.[7]Provides complete protection against splashes, leaks, and inhalation of highly corrosive vapors.
During Reaction Lab coat over chemical-resistant apron, chemical-resistant gloves, chemical splash goggles, and face shield. Work must be conducted in a well-ventilated fume hood or a controlled reactor bay with an appropriate scrubber system.[8]Protects against incidental contact and vapors during a controlled reaction.
Emergency Response Full acid-resistant suit, gloves, boots, and SCBA.[10]Essential for safely addressing spills or loss of containment.
Emergency Protocols

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Spill: Evacuate the area. For small spills, cautiously neutralize with an alkaline material like sodium bicarbonate or crushed limestone. Do NOT use combustible absorbents like sawdust.[10] For large spills, a trained emergency response team is required.

Detailed Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a target scale of ~100-500g and should be conducted in a jacketed glass reactor system equipped with an overhead mechanical stirrer, a temperature probe, an addition funnel, and an outlet connected to a caustic scrubber.

Overall Workflow

The synthesis follows a three-stage process: controlled reaction, careful quenching and isolation, and final purification.

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Quench & Isolation cluster_2 Stage 3: Purification & Drying A Charge Reactor with Chlorosulfonic Acid B Cool to -10 °C to -5 °C A->B C Slowly Add Indane (Maintain T < 0 °C) B->C D Warm to RT & Stir (Monitor for Completion) C->D F Slowly Transfer Reaction Mixture onto Ice D->F Controlled Transfer E Prepare Ice/Water Slurry in a Separate Vessel E->F G Filter Crude Solid Product F->G H Wash with Cold Water G->H I Dissolve Crude Solid in Dichloromethane (DCM) H->I Transfer Solid J Dry with MgSO₄ & Filter I->J K Concentrate in vacuo J->K L Dry to Constant Weight K->L

Caption: Workflow for the scale-up synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2,3-dihydro-1H-indene (Indane)118.18100 g0.8461.0
Chlorosulfonic Acid116.52493 g (285 mL)4.235.0
Dichloromethane (DCM)84.93As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Ice-~2 kg--
Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor and all glassware are thoroughly clean and oven-dried to remove all traces of water. Assemble the reactor system under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (5.0 eq). Begin vigorous stirring and start cooling the reactor jacket to bring the internal temperature to between -10 °C and -5 °C.

    • Causality: Using an excess of chlorosulfonic acid ensures complete reaction and serves as the solvent. Pre-cooling is critical to absorb the initial heat of reaction upon addition of the substrate.[11]

  • Substrate Addition: Add the 2,3-dihydro-1H-indene (1.0 eq) dropwise via the addition funnel over 1.5-2 hours. Meticulously maintain the internal temperature below 0 °C throughout the addition.

    • Causality: A slow, controlled addition is the primary method for managing the reaction exotherm. Allowing the temperature to rise significantly can lead to side reactions and a potential thermal runaway.[4]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by taking small, carefully quenched aliquots for analysis (e.g., TLC or ¹H NMR).

  • Quenching: In a separate, appropriately sized vessel, prepare a slurry of crushed ice and water. While stirring the ice slurry vigorously, slowly and carefully transfer the reaction mixture onto the ice. This can be done by cannula transfer or by slowly pouring. The temperature of the quench vessel should be monitored and kept below 20 °C.

    • Causality: This is the most hazardous step. A slow transfer into a large volume of ice is essential to dissipate the immense heat of hydrolysis of the excess chlorosulfonic acid. The sulfonyl chloride product is unstable in water, but precipitates out quickly from the cold aqueous solution, minimizing hydrolysis.[2]

  • Isolation: The product will precipitate as a white or off-white solid. Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is no longer strongly acidic (check with pH paper).

    • Causality: Washing removes residual acids (H₂SO₄, HCl) which can degrade the product upon storage.

  • Purification and Drying: Transfer the damp solid to a flask. Dissolve it in dichloromethane (DCM) and transfer the solution to a separatory funnel. Discard the lower aqueous layer. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum to a constant weight. The final product, this compound, should be a white to pale yellow solid. Store under nitrogen in a cool, dry place.

Synthesis of Derivatives: The Sulfonamide Formation

The primary utility of the sulfonyl chloride is its conversion to sulfonamides.[12] This is a straightforward nucleophilic substitution reaction.

General Protocol for Sulfonamide Synthesis
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).

  • Amine Addition: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the solution. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature for 2-12 hours until the reaction is complete (monitor by TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude sulfonamide can be purified by recrystallization or flash column chromatography.

G IndaneSC 2,3-dihydro-1H-indene- 5-sulfonyl chloride (Product from Part 4) Product Target Sulfonamide Derivative IndaneSC->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophile Base Base (e.g., Triethylamine) Base->Product HCl Scavenger Solvent Aprotic Solvent (e.g., DCM) Solvent->Product Reaction Medium

Caption: Logical relationship for the synthesis of sulfonamide derivatives.

Conclusion

The scale-up synthesis of this compound is a challenging but manageable process that provides access to a valuable class of pharmaceutical intermediates. Success is predicated on a thorough understanding of the reaction's hazards and the implementation of strict engineering and administrative controls. The protocols and safety guidelines detailed in this application note provide a robust foundation for researchers and process chemists to safely and efficiently produce this key building block at scale, paving the way for the development of novel therapeutics.

References

  • Chemours CSA.Safety Precautions for Chlorosulfonic Acid.
  • SlideServe. (2024-04-10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • ECHEMI.
  • Loba Chemie. (2019-01-07). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • NOAA.CHLOROSULFONIC ACID - CAMEO Chemicals.
  • Nacsa, E. D., & Lambert, T. H.
  • MDPI. (2023-05-20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Creative Proteomics.The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • PubMed Central (PMC). (2023-05-20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • MPG.PuRe. (2021-12-13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • PubMed Central (PMC), NIH.
  • Wiley Online Library.
  • ChemRxiv. (2020-03-31).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate.
  • Sigma-Aldrich.Sulfonyl Chlorides and Sulfonamides.

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Application Notes and Protocols: 2,3-Dihydro-1H-indene-5-sulfonyl Chloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and material science. While direct literature on the material science applications of 2,3-dihydro-1H-indene-5-sulfonyl chloride is limited, the methodologies presented herein are derived from analogous systems and are intended to serve as a comprehensive guide for researchers exploring its potential.

Introduction: Unveiling the Potential of a Unique Building Block

This compound, also known as indane-5-sulfonyl chloride, is a bifunctional molecule poised for significant contributions to the field of advanced materials. Its structure, comprising a reactive sulfonyl chloride group appended to a rigid, bicyclic indane core, offers a unique combination of properties for the synthesis of novel polymers and functional materials.

The sulfonyl chloride moiety is a versatile functional group, well-known for its reactivity towards a variety of nucleophiles. This enables its use in the formation of sulfonamides, sulfonate esters, and as a precursor to the highly desirable sulfonic acid group, which is central to the functionality of proton-exchange membranes.[1][2][3]

The indane scaffold, a saturated derivative of indene, imparts rigidity and thermal stability to polymeric structures. The incorporation of such carbocyclic moieties is a recognized strategy for enhancing the microporosity and gas permeability of polymers.[4][5] This unique combination of a reactive functional group and a robust carbocyclic core makes this compound a compelling monomer for the development of high-performance materials.

This guide provides an in-depth exploration of the potential applications of this compound in material science, complete with detailed protocols to facilitate its investigation in the laboratory.

Application I: Synthesis of Novel Sulfonated Aromatic Polymers for Proton-Exchange Membranes

Scientific Rationale:

Proton-exchange membranes (PEMs) are critical components of fuel cells.[2][3] The efficiency of these membranes is largely dependent on their proton conductivity, which is facilitated by the presence of sulfonic acid groups. The synthesis of sulfonated aromatic polymers is a key area of research aimed at developing alternatives to perfluorinated materials like Nafion®.[1][6][7]

This compound can be utilized as a monomer in polycondensation reactions to introduce the sulfonyl group into a polymer backbone. Subsequent hydrolysis of the resulting polysulfonyl chloride or polysulfonate ester yields the desired sulfonated polymer. The rigid indane unit is anticipated to enhance the thermal and mechanical stability of the resulting membrane, a crucial factor for long-term performance in fuel cells.[4]

Protocol 2.1: Synthesis of a Co-poly(arylene ether sulfone) containing Indane Moieties

This protocol describes the synthesis of a random co-polymer via nucleophilic aromatic substitution, a common method for preparing poly(arylene ether sulfone)s.[8][9][10][11]

Materials:

  • This compound

  • 4,4′-Difluorodiphenylsulfone

  • 4,4′-Biphenol

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Monomer Charging: In a flame-dried three-neck flask under a nitrogen atmosphere, combine this compound (e.g., 0.1 mol), 4,4′-difluorodiphenylsulfone (e.g., 0.9 mol), 4,4′-biphenol (1.0 mol), and potassium carbonate (1.2 mol).

  • Solvent Addition: Add DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-25% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.

  • Polymerization: After removing the toluene, increase the reaction temperature to 160-170 °C to initiate polymerization. Maintain this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot deionized water to remove any inorganic salts, followed by a final wash with methanol.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Outcome:

A high molecular weight, film-forming co-poly(arylene ether sulfone) containing indane and sulfonyl chloride moieties. The polymer should be soluble in common organic solvents like DMAc, NMP, and chloroform.

Protocol 2.2: Post-Polymerization Hydrolysis to Yield a Sulfonated Polymer

Materials:

  • Indane-containing co-poly(arylene ether sulfone) from Protocol 2.1

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve the synthesized polymer in a suitable solvent such as DMAc.

  • Hydrolysis: Add a solution of NaOH (e.g., 1 M aqueous solution) to the polymer solution. The amount of NaOH should be in excess relative to the sulfonyl chloride groups.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours to ensure complete hydrolysis of the sulfonyl chloride groups to sodium sulfonate groups.

  • Acidification: Cool the solution and precipitate the sulfonated polymer by pouring it into a large volume of deionized water. Filter the polymer and then treat it with a dilute solution of HCl (e.g., 1 M) to convert the sodium sulfonate groups to sulfonic acid groups.

  • Washing: Wash the polymer repeatedly with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the sulfonated polymer under vacuum at a temperature below its glass transition temperature.

Data Presentation:

PropertyExpected Value/Characteristic
Polymer Structure Confirmed by ¹H NMR and FTIR spectroscopy
Molecular Weight (Mw) > 40,000 g/mol (determined by GPC)
Ion Exchange Capacity (IEC) 1.0 - 2.5 meq/g (determined by titration)
Proton Conductivity 10⁻² - 10⁻¹ S/cm (at 80 °C and 95% RH)
Thermal Stability (TGA) Decomposition temperature > 300 °C

Visualization:

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomers Indane-SO2Cl + Comonomers Polycondensation Polycondensation (DMAc, K2CO3, 160-170°C) Monomers->Polycondensation Polymer Indane-containing Poly(arylene ether sulfone)-SO2Cl Polycondensation->Polymer Hydrolysis Hydrolysis (NaOH, then HCl) Polymer->Hydrolysis Purified Polymer Sulfonated_Polymer Sulfonated Polymer (PEM Material) Hydrolysis->Sulfonated_Polymer

Caption: Workflow for the synthesis of a sulfonated polymer.

Application II: Surface Functionalization of Materials

Scientific Rationale:

The modification of material surfaces is crucial for a wide range of applications, including biocompatible coatings, sensors, and chromatography.[12] The high reactivity of the sulfonyl chloride group makes this compound an excellent candidate for the surface functionalization of materials bearing nucleophilic groups, such as amines or hydroxyls. This allows for the covalent attachment of the indane moiety, which can alter the surface properties, for example, by increasing hydrophobicity or providing a rigid spacer.

Protocol 3.1: Functionalization of Amine-Terminated Surfaces

This protocol details the modification of a surface, such as amine-functionalized silica gel or a polymer film with surface amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminopropyl-functionalized silica gel)

  • This compound

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Methanol

Procedure:

  • Substrate Preparation: Dry the amine-functionalized substrate under vacuum to remove any adsorbed water.

  • Reaction Setup: Suspend the substrate in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (as an acid scavenger, typically 1.5-2.0 equivalents relative to the sulfonyl chloride) to the suspension. Then, add a solution of this compound in anhydrous toluene dropwise with stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Washing: Filter the functionalized substrate and wash it sequentially with toluene, methanol, and deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the surface-modified substrate under vacuum.

Expected Outcome:

A material surface covalently functionalized with indane-5-sulfonamide groups. The success of the functionalization can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur and changes in the nitrogen and carbon signals, and contact angle measurements to assess changes in surface hydrophobicity.

Visualization:

Surface_Functionalization Substrate Amine-Functionalized Surface (-NH2) Reagent Indane-SO2Cl + Et3N in Toluene Substrate->Reagent Reaction Functionalized_Surface Indane-Sulfonamide Functionalized Surface Reagent->Functionalized_Surface

Caption: Surface functionalization with indane-5-sulfonyl chloride.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for material science. The protocols and applications outlined in this guide provide a foundational framework for its investigation. The combination of a reactive sulfonyl chloride group with a rigid indane core opens up possibilities for creating materials with enhanced thermal stability, mechanical robustness, and tailored surface properties. Future research could explore its use in the synthesis of other polymer architectures, such as polyamides and polyimides, or as a cross-linking agent to improve the solvent resistance and mechanical properties of existing polymers. The unique electronic and structural features of the indane moiety may also find applications in the development of novel organic electronic materials.

References

  • VTechWorks. (n.d.). Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. Retrieved from [Link]

  • MDPI. (n.d.). Proton-Exchange Membranes Based on Sulfonated Polymers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and Development of Highly Sulfonated Polymers as Proton Exchange Membranes for High Temperature Fuel Cell Applications. Retrieved from [Link]

  • NIH. (n.d.). Branched Sulfonimide-Based Proton Exchange Polymer Membranes from Poly(Phenylenebenzopheneone)s for Fuel Cell Applications. Retrieved from [Link]

  • CORE. (2009). Sulfonated aromatic hydrocarbon polymers as proton exchange membranes for fuel cells. Retrieved from [Link]

  • MDPI. (n.d.). Incorporation of Carbocyclic Moieties into Polymer Structure: A Powerful Way to Polymers with Increased Microporosity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. Retrieved from [Link]

  • Semantic Scholar. (2002). Sulfonyl chlorides: Universal initiators for metal catalyzed living radical polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of polysulfonyl chlorides of styrene resins.
  • LSU Scholarly Repository. (n.d.). "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application". Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(arylene ether sulfone) copolymers. Retrieved from [Link]

  • NIH. (n.d.). Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyesters by thionyl chloride activated polycondensation. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis and Properties of Indan-Based Polyacetylenes That Feature the Highest Gas Permeability among All the Existing Polymers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and post-polymerization modification of poly(arylene ether sulfone)s containing pendant sulfonamide groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Poly(styrene sulfonyl chloride) via reversible addition-fragmentation chain transfer polymerization and characterization thereof for membrane applications. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • PubMed. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • PubMed. (2023). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. Retrieved from [Link]

  • NIH. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • The Aquila Digital Community. (1991). Sulfonation of Tert-Alkyl Chlorides: Application to the Tert-Chloride-Terminated Polyisobutylene System. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of poly(p‐phenoxyphenyl sulfide) by iron‐catalyzed polymerization with a sulfenyl chloride. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Characterization of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride and its Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of robust analytical methodologies for the characterization of 2,3-dihydro-1H-indene-5-sulfonyl chloride and its subsequent reaction products. This key intermediate in pharmaceutical synthesis demands rigorous analytical control to ensure purity, identity, and stability. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to quality assessment, from chromatographic purity to definitive structural elucidation. The methodologies are grounded in fundamental chemical principles and are presented with an emphasis on experimental causality and self-validating systems, adhering to the principles of modern analytical science.

Introduction: The Analytical Imperative for a Key Intermediate

This compound is an organic compound featuring a reactive sulfonyl chloride functional group attached to a dihydroindene core.[1] This structure makes it a valuable reagent in organic synthesis, particularly for creating sulfonamides and other sulfonyl derivatives.[1] In the context of drug development, the purity and structural integrity of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The reactive nature of the sulfonyl chloride group necessitates careful handling and precise analytical monitoring.[1] Hydrolysis can lead to the corresponding sulfonic acid, and reactions with other nucleophiles can generate a variety of byproducts. Therefore, a suite of orthogonal analytical techniques is required for comprehensive characterization. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the complete analysis of this compound and its derivatives.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in the presence of impurities and reaction products.[2]

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating HPLC method is crucial for separating the main component from its potential degradation products, process impurities, and reactants.[3][4][5] Given the reactivity of the sulfonyl chloride, a derivatization approach is often employed to enhance stability and improve chromatographic behavior.[6][7]

Principle of Derivatization RP-HPLC: Direct analysis of highly reactive compounds like sulfonyl chlorides can be challenging.[6] Derivatization converts the analyte into a more stable and readily detectable derivative. For sulfonyl chlorides, reaction with a primary or secondary amine (e.g., diethylamine) to form a stable sulfonamide is a common and effective strategy.[2] This approach not only stabilizes the molecule but also introduces a chromophore that can enhance UV detection.

Workflow for Derivatization RP-HPLC Method Development:

G cluster_synthesis Synthesis & Reaction cluster_analysis Analytical Characterization cluster_output Quality Assessment A This compound B Reaction Products A->B Reaction C Purity & Impurities (HPLC, GC-MS) A->C D Structural Identity (NMR, FT-IR) A->D E Elemental Composition (Elemental Analysis) A->E B->C B->D F Quality Control Data Package C->F D->F E->F

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-dihydro-1H-indene-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene-5-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important scaffold. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols.

I. Synthesis Overview & Common Pitfalls

The synthesis of 2,3-dihydro-1H-indene-5-sulfonamide typically proceeds via a two-step reaction sequence: the chlorosulfonation of 2,3-dihydro-1H-indene (indane), followed by amination of the resulting indane-5-sulfonyl chloride. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

Typical Synthetic Route:

A common method involves the electrophilic aromatic substitution of indane using chlorosulfonic acid to form indane-5-sulfonyl chloride.[1][2] This intermediate is then reacted with an ammonia source to yield the desired sulfonamide.[1][2][3]

Synthesis_Workflow Indane 2,3-Dihydro-1H-indene (Indane) IndaneSulfonylChloride Indane-5-sulfonyl Chloride Indane->IndaneSulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->IndaneSulfonylChloride TargetMolecule 2,3-Dihydro-1H-indene-5-sulfonamide IndaneSulfonylChloride->TargetMolecule Amination Ammonia Ammonia (aq. NH3) Ammonia->TargetMolecule

Caption: General synthetic workflow for 2,3-dihydro-1H-indene-5-sulfonamide.

II. Troubleshooting Guide: Question & Answer Format

Part A: The Chlorosulfonation Step

Q1: My chlorosulfonation of indane is resulting in a low yield of the desired indane-5-sulfonyl chloride, and I'm observing a significant amount of dark, tarry byproducts. What's going wrong?

A1: This is a classic issue in electrophilic aromatic substitutions, particularly with reactive reagents like chlorosulfonic acid. The formation of dark, polymeric materials suggests over-sulfonation or side reactions. Here’s a breakdown of the likely causes and how to address them:

  • Causality: The indane ring is activated, making it susceptible to polysubstitution, especially at elevated temperatures. Chlorosulfonic acid is a very powerful sulfonating agent and can also act as an oxidizing agent, leading to charring if not controlled.[2]

  • Troubleshooting & Optimization:

    ParameterProblemSolution & Rationale
    Temperature Control Reaction is too exothermic, leading to side reactions and decomposition.Maintain a low reaction temperature (typically 0-5 °C) using an ice bath. This slows down the reaction rate, favoring the monosubstituted product and minimizing charring.
    Reagent Addition Localized high concentrations of chlorosulfonic acid upon addition can cause charring.Add the chlorosulfonic acid dropwise to the indane solution with vigorous stirring. This ensures even distribution and heat dissipation.
    Solvent Choice Using indane as both reactant and solvent can lead to viscosity issues and poor heat transfer.While often performed neat, using an inert solvent like dichloromethane (DCM) or chloroform can help control the reaction temperature and improve stirring. However, this may require longer reaction times.
    Stoichiometry A large excess of chlorosulfonic acid drives polysubstitution.Use a minimal excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents). This will favor the formation of the monosulfonyl chloride.

Q2: I'm struggling with the work-up of the chlorosulfonation reaction. Quenching with water is violent and seems to hydrolyze my product back to the sulfonic acid. How can I improve this?

A2: Quenching a reaction containing excess chlorosulfonic acid is notoriously hazardous and can indeed lead to product loss. The key is a slow, controlled quench at low temperatures.

  • Causality: Chlorosulfonic acid reacts violently with water in a highly exothermic reaction, generating HCl gas. The heat generated can decompose the product, and the presence of water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.

  • Troubleshooting & Optimization:

    StepProblemRecommended Protocol
    Quenching Violent reaction, product hydrolysis.Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat of reaction effectively. An alternative is to add ice slowly to the reaction vessel.
    Extraction Poor phase separation, product loss to the aqueous layer.After quenching, extract the product immediately with a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with cold brine to remove residual water and acid.
    Drying & Isolation Residual acid can degrade the product upon storage.Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition of the thermally sensitive sulfonyl chloride.
Part B: The Amination Step

Q3: The amination of my indane-5-sulfonyl chloride is incomplete, and I'm getting a low yield of the final sulfonamide. How can I drive the reaction to completion?

A3: Incomplete amination is often due to insufficient nucleophilicity of the ammonia source, poor solubility, or competing side reactions.

  • Causality: The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution.[3] The rate depends on the concentration and reactivity of the amine. Indane-5-sulfonyl chloride may have limited solubility in aqueous ammonia.

  • Troubleshooting & Optimization:

    ParameterProblemSolution & Rationale
    Ammonia Source Aqueous ammonia may not be a strong enough nucleophile or may not be miscible with the substrate.Use a concentrated solution of aqueous ammonia (e.g., 28-30%).[2] Alternatively, using ammonia gas bubbled through an inert solvent (like THF or dioxane) containing the sulfonyl chloride can be very effective.[1] A solution of ammonia in an organic solvent like methanol or isopropanol can also be used.
    Temperature Reaction is too slow at room temperature.Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[3] However, be cautious of potential side reactions at higher temperatures.
    Solubility The sulfonyl chloride is not soluble in the aqueous ammonia.Adding a co-solvent such as tetrahydrofuran (THF) or acetone can improve the solubility of the sulfonyl chloride and facilitate the reaction.[1]
    Reaction Time Insufficient time for the reaction to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q4: My final product is contaminated with a significant amount of the corresponding sulfonic acid. What is the source of this impurity, and how can I prevent it?

A4: The presence of the sulfonic acid impurity indicates that your indane-5-sulfonyl chloride is hydrolyzing at some point during the synthesis or work-up.

  • Causality: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can occur during the amination work-up or if the isolated sulfonyl chloride intermediate is not properly dried and stored.

  • Troubleshooting & Optimization:

    StagePrevention Strategy
    Sulfonyl Chloride Isolation Ensure the indane-5-sulfonyl chloride is thoroughly dried after extraction and before storage. Use a strong drying agent like anhydrous sodium sulfate and remove the solvent completely.
    Amination Reaction Minimize the amount of water in the amination reaction if possible. If using aqueous ammonia, ensure the reaction is not heated for an unnecessarily long time.
    Work-up & Purification After amination, if the product is extracted, ensure the organic layer is thoroughly dried before concentrating. For purification, recrystallization is often effective at removing the more polar sulfonic acid impurity. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Indane-5-sulfonyl Chloride
  • To a stirred solution of 2,3-dihydro-1H-indene (1 equivalent) in a suitable round-bottom flask, cool the mixture to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (1.2 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of indane).

  • Combine the organic layers and wash with cold water, followed by cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • The crude indane-5-sulfonyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of 2,3-dihydro-1H-indene-5-sulfonamide
  • Dissolve the crude indane-5-sulfonyl chloride (1 equivalent) in tetrahydrofuran (THF).

  • To this solution, add a concentrated aqueous solution of ammonia (10-15 equivalents) at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • The resulting aqueous slurry will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2,3-dihydro-1H-indene-5-sulfonamide.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Troubleshooting_Flowchart Start Low Yield of Sulfonamide Check_Step1 Problem in Chlorosulfonation? Start->Check_Step1 Check_Step2 Problem in Amination? Start->Check_Step2 Step1_LowYield Low Yield / Tarry Byproducts Check_Step1->Step1_LowYield Yes Step1_Workup Work-up Issues (Hydrolysis) Check_Step1->Step1_Workup Yes Step2_Incomplete Incomplete Reaction Check_Step2->Step2_Incomplete Yes Step2_Impurity Sulfonic Acid Impurity Check_Step2->Step2_Impurity Yes Sol_Temp Control Temperature (0-5°C) Step1_LowYield->Sol_Temp Sol_Addition Slow Reagent Addition Step1_LowYield->Sol_Addition Sol_Quench Quench on Ice Step1_Workup->Sol_Quench Sol_Ammonia Use Conc. NH3 / Co-solvent Step2_Incomplete->Sol_Ammonia Sol_Dry Ensure Anhydrous Conditions Step2_Impurity->Sol_Dry

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Technical Support Center: 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing and Troubleshooting Hydrolysis

Welcome to the technical support resource for 2,3-dihydro-1H-indene-5-sulfonyl chloride. As a key intermediate in drug discovery and organic synthesis, the integrity of this reagent is paramount for reproducible and high-yielding results.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to mitigate the primary challenge associated with this compound: hydrolysis.

Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of this compound, and why is it a problem?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, the sulfonyl chloride functional group (-SO₂Cl) is highly susceptible to nucleophilic attack by water.[3][4] This reaction converts the reactive sulfonyl chloride into the corresponding 2,3-dihydro-1H-indene-5-sulfonic acid (-SO₃H).

The resulting sulfonic acid is significantly less reactive and will not participate in subsequent reactions where the sulfonyl chloride is intended to act as an electrophile, such as the formation of sulfonamides or sulfonate esters.[3][5] This unwanted side reaction leads to lower yields, introduces impurities that can be difficult to remove, and compromises the stoichiometry of your experiment.[3]

Q2: How can I visually identify if my this compound has started to hydrolyze?

A2: While a definitive diagnosis requires analytical techniques, there are some physical indications. Pure this compound is typically a white to off-white solid.[6] Upon hydrolysis, the resulting sulfonic acid is often a more hygroscopic solid. You might observe the material becoming clumpy, sticky, or even appearing wet. A faint, sharp odor of hydrogen chloride (HCl), a byproduct of the hydrolysis reaction, may also be noticeable upon opening the container. However, visual inspection is not a substitute for proper analytical characterization.

Q3: What is the underlying chemical mechanism of hydrolysis for this compound?

A3: The hydrolysis of aryl sulfonyl chlorides, like the indane derivative, typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8] The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A water molecule acts as a nucleophile, attacking this electrophilic sulfur atom. This is followed by the departure of the chloride ion as a leaving group and deprotonation to form the stable sulfonic acid and hydrochloric acid.

Below is a diagram illustrating this fundamental reaction pathway.

Caption: Mechanism of sulfonyl chloride hydrolysis.
Troubleshooting Guide: Proactive Prevention & Reactive Solutions
Q4: My sulfonamide formation reaction has a very low yield. How can I confirm if hydrolysis of my starting material is the culprit?

A4: Low yield is a classic symptom of using hydrolyzed sulfonyl chloride.[3] To diagnose the issue, you should analyze the purity of your starting material before starting the next reaction.

Recommended Analytical Techniques:

  • ¹H NMR Spectroscopy: This is one of the most direct methods. Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃ or Acetone-d₆.[1] The α-protons on the indane ring adjacent to the sulfonyl group will have a characteristic chemical shift. The presence of the sulfonic acid will result in a new, often broader, set of peaks, and the acidic -SO₃H proton may be visible (or exchangeable with D₂O). Comparing the integration of the peaks corresponding to the sulfonyl chloride and the sulfonic acid can provide a quantitative assessment of hydrolysis.

  • Infrared (IR) Spectroscopy: The sulfonyl chloride group has characteristic strong absorption bands for the S=O stretches (typically around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹) and the S-Cl stretch.[1] The sulfonic acid will show broad O-H stretching in addition to the S=O stretches. While less quantitative than NMR, it's a quick qualitative check.[1]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can effectively separate the sulfonyl chloride from its sulfonic acid degradant.[9][10] This allows for precise quantification of purity.

Technique Primary Use Advantages Limitations
¹H NMR Structural verification & QuantificationProvides clear structural information; can be quantitative (qNMR).[1]Requires anhydrous deuterated solvent; may not detect trace impurities.
IR Spectroscopy Functional group identificationFast and simple qualitative check for the presence of -SO₂Cl and -OH groups.[1]Not quantitative; peak broadening can make interpretation difficult.
HPLC Purity assessment & QuantificationHighly sensitive and quantitative; excellent for separating mixtures.[9]Requires method development and a reference standard for the sulfonic acid.
Q5: I suspect my reagent is degrading. What is the definitive protocol for storing and handling this compound to guarantee its integrity?

A5: The cornerstone of preventing hydrolysis is the rigorous exclusion of atmospheric moisture at every step. Sulfonyl chlorides are moisture-sensitive and require specific storage and handling protocols.[4][11]

Workflow for Handling Moisture-Sensitive Reagents

Caption: Recommended workflow for handling sulfonyl chlorides.

Detailed Step-by-Step Protocol for Handling:

  • Preparation: Place all necessary glassware (flasks, syringes, needles) in an oven at >120°C for at least 4 hours, or preferably overnight, to remove adsorbed water.[12] Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Set up your reaction apparatus on a Schlenk line or inside an inert atmosphere glovebox. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent Transfer: Use anhydrous solvents. Transfer solvents from a purification system or a Sure/Seal™ bottle to your reaction flask via a cannula or a dry syringe.

  • Reagent Transfer:

    • In a Glovebox: The ideal method. Weigh the required amount of this compound directly into a tared flask.

    • On a Schlenk Line: Bring the reagent container to room temperature before opening to prevent condensation. Briefly remove the cap, add a septum, and purge the headspace with inert gas using a needle connected to the gas line. Use a dry syringe to withdraw a solution of the reagent (if soluble in an anhydrous solvent) or add the solid quickly via a powder funnel under a strong positive pressure of inert gas.

  • Reaction Setup: Add the sulfonyl chloride to the reaction flask containing the anhydrous solvent at the appropriate temperature (often 0 °C to control exothermicity and minimize side reactions).[3]

  • Storage After Use: Tightly reseal the reagent bottle, wrap the cap with Parafilm® for extra security, and store it in a desiccator or according to the manufacturer's recommendations.

Q6: My entire bottle of this compound seems to be partially hydrolyzed. Is there any way to purify it, or is it a complete loss?

A6: Purification is sometimes possible but prevention is always the better strategy. The feasibility of purification depends on the physical properties of the sulfonyl chloride versus its corresponding sulfonic acid.

  • For Water-Insoluble Sulfonyl Chlorides: Some aryl sulfonyl chlorides have low water solubility. It can be possible to quench a solution of the crude material in a non-polar organic solvent (e.g., dichloromethane) with ice-cold water. The more polar sulfonic acid impurity may preferentially partition into the aqueous layer, while the desired sulfonyl chloride remains in the organic layer.[5][13] This must be done quickly and at low temperatures to minimize further hydrolysis during the workup.[5]

  • Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a suitable non-protic solvent might be effective, provided the sulfonic acid has different solubility characteristics.

  • Conversion and Re-synthesis: In some cases, it may be more practical to convert the entire batch to the sulfonic acid and then regenerate the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This, however, is essentially re-synthesizing the reagent.

Caution: Attempting to purify sulfonyl chlorides can be challenging. It is often more time- and cost-effective to discard the degraded reagent and purchase a fresh bottle, implementing the strict handling and storage protocols outlined above to protect the new stock.

References
  • BenchChem. (2025).
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1592.
  • BenchChem. (2025). Avoiding impurities in the synthesis of sulfonyl chlorides.
  • Moody, C. J., & Roff, G. J. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(5), 646–649.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
  • Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Willis, M. C., et al. (2018). Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. Organic Letters, 20(18), 5692–5695.
  • BenchChem. (2025).
  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 16-22.
  • CN109298092B. (2021). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9208–9212.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo- CAS NO.61565-36-4.
  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
  • Ivachtchenko, A. V., et al. (2009). Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. Journal of Medicinal Chemistry, 52(3), 745–758.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dihydro-1H-indene-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2,3-dihydro-1H-indene-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound, a key building block in medicinal chemistry.[1][2]

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

A: Low yields in the chlorosulfonation of indane are a frequent challenge. The primary culprits are often incomplete reaction, side reactions, or product degradation during workup. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality and Stoichiometry:

    • Chlorosulfonic Acid Quality: Ensure you are using fresh, high-purity chlorosulfonic acid. This reagent is highly reactive and can degrade upon storage, especially if exposed to moisture.

    • Molar Ratio: The stoichiometry between indane and chlorosulfonic acid is critical. An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. Conversely, a large excess can promote the formation of undesired byproducts. A typical starting point is to use a molar excess of chlorosulfonic acid.

  • Reaction Temperature and Time:

    • Temperature Control: The chlorosulfonation of aromatic compounds is highly exothermic.[3] It is crucial to maintain a low temperature, typically between 0-5 °C, during the addition of indane to chlorosulfonic acid to prevent uncontrolled temperature spikes that can lead to side reactions and product decomposition. After the initial addition, the reaction may need to be slowly warmed to room temperature or slightly heated to drive it to completion.[4][5]

    • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Premature quenching will result in a low yield, while excessively long reaction times can lead to the formation of impurities.

  • Workup Procedure:

    • Controlled Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice or into ice-cold water.[6] This helps to dissipate the heat generated during the quenching process and minimizes the hydrolysis of the sulfonyl chloride product.

    • Efficient Extraction: After quenching, the product should be promptly extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation?

A: The primary impurity in this synthesis is often the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[6] Other potential impurities include disulfonated products and regioisomers.

  • Minimizing Sulfonic Acid Formation:

    • Anhydrous Conditions: The hydrolysis of the sulfonyl chloride product is a major side reaction.[7][8][9] It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture by running it under an inert atmosphere (e.g., nitrogen or argon).

    • Aqueous Workup Strategy: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can surprisingly protect the product from extensive hydrolysis and lead to a purer product.[10][11][12] The low solubility of the sulfonyl chloride in water can cause it to precipitate out quickly, minimizing its contact time with water and thus reducing hydrolysis.[10]

  • Controlling Regioselectivity:

    • The directing effects of the alkyl portion of the indane molecule favor substitution at the 5-position. However, other isomers can form. Reaction temperature can influence regioselectivity. Running the reaction at a consistently low temperature can enhance the selectivity for the desired 5-sulfonyl chloride isomer.

  • Purification Strategies:

    • Crystallization: Recrystallization from a suitable solvent system is often an effective method for purifying the final product.

    • Chromatography: If crystallization is not sufficient, flash column chromatography on silica gel can be used to separate the desired product from impurities.

Problem Potential Cause Recommended Action
Low YieldIncomplete reactionOptimize reaction time and temperature by monitoring with TLC/HPLC.
Product degradation during workupQuench the reaction by pouring it onto ice.
Insufficient chlorosulfonic acidUse a molar excess of chlorosulfonic acid.
Impurity (Sulfonic Acid)Hydrolysis of the productMaintain anhydrous conditions; consider precipitation from an aqueous medium.[6][10]
Impurity (Regioisomers)Lack of selectivityMaintain a low and consistent reaction temperature.
Issue 3: Difficulty in Isolating the Product

Q: I'm having trouble isolating a clean, solid product. It often remains as an oil or a sticky solid. What can I do?

A: The physical state of the final product can be influenced by residual solvent and the presence of impurities.

  • Effective Solvent Removal: Ensure all extraction solvents are thoroughly removed under reduced pressure. Using a high-vacuum pump may be necessary to remove high-boiling point solvents.

  • Inducing Crystallization: If the product is an oil, try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the pure product.

    • Cooling the solution in an ice bath or refrigerator.

  • Trituration: Triturating the crude product with a non-polar solvent like hexanes can help to remove oily impurities and induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorosulfonation of indane?

A1: The chlorosulfonation of indane is an electrophilic aromatic substitution reaction.[13] Chlorosulfonic acid acts as the source of the electrophile, which is believed to be the chlorosulfonium ion (SO₂Cl⁺).[13] The aromatic ring of indane attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as the chloride ion) then deprotonates the intermediate to restore aromaticity and yield the this compound product.

Chlorosulfonation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO2Cl_ion SO₂Cl⁺ 2ClSO3H->SO2Cl_ion SO3H_ion HSO₃⁺ Cl_ion Cl⁻ Indane Indane SigmaComplex Sigma Complex (Resonance Stabilized) Indane->SigmaComplex + SO₂Cl⁺ Product 2,3-dihydro-1H-indene- 5-sulfonyl chloride SigmaComplex->Product - H⁺ Alternative Synthesis Workflow Indane Indane SulfonicAcid Indane-5-sulfonic acid Indane->SulfonicAcid H₂SO₄ SulfonylChloride 2,3-dihydro-1H-indene- 5-sulfonyl chloride SulfonicAcid->SulfonylChloride SOCl₂ or PCl₅

References

troubleshooting guide for 2,3-dihydro-1H-indene-5-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2,3-dihydro-1H-indene-5-sulfonyl chloride synthesis, presented by the technical support team.

Introduction

Welcome to the technical support center for the synthesis of this compound, also commonly known as indane-5-sulfonyl chloride. This molecule is a critical intermediate in drug discovery and development, valued for its reactive sulfonyl chloride group attached to a rigid bicyclic scaffold.[1] The primary synthetic route involves the direct chlorosulfonation of indane, an electrophilic aromatic substitution. While conceptually straightforward, this reaction is fraught with potential challenges due to the aggressive nature of the reagents and the sensitivity of the product.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues, optimize your yield and purity, and ensure a safe laboratory practice.

Reaction Overview: The Chlorosulfonation of Indane

The synthesis is achieved by treating 2,3-dihydro-1H-indene (indane) with chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring of indane attacks the electrophilic sulfur species derived from chlorosulfonic acid. The substitution occurs preferentially at the 5-position due to the activating, ortho-, para-directing nature of the alkyl portion of the indane ring system.[2]

Overall Reaction:

C9H10 + 2 ClSO3H → C9H9ClO2S + H2SO4 + HCl

(Indane) + (Chlorosulfonic Acid) → (Indane-5-sulfonyl chloride) + (Sulfuric Acid) + (Hydrogen Chloride)

Reaction Mechanism Workflow

The mechanism involves the generation of a potent electrophile, SO2Cl+, which is then attacked by the electron-rich aromatic ring of indane.[3][4]

Caption: The mechanism of chlorosulfonation of indane.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a frequent issue stemming from several potential causes. A systematic approach is key to diagnosis.

Possible Cause A: Incomplete Reaction

  • Expert Insight: While chlorosulfonation is typically rapid, insufficient reaction time or suboptimal temperature can lead to incomplete conversion. The reaction is often performed at low temperatures (0°C or below) to control its exothermic nature, but this can also slow the reaction rate.[5]

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the indane starting material.

    • Temperature Control: After the initial exothermic addition of indane is complete, consider allowing the reaction to stir for a longer period (e.g., 2-4 hours) at a controlled temperature (e.g., 0-5°C) or to slowly warm to room temperature, while monitoring via TLC/HPLC.[6]

    • Stoichiometry: Ensure at least two, and often a greater excess (3-5 equivalents), of chlorosulfonic acid is used. One equivalent is consumed in the sulfonation, and another acts as a dehydrating agent and solvent.[7]

Possible Cause B: Product Hydrolysis During Workup

  • Expert Insight: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding and often undesired sulfonic acid.[8][9][10] This is the most common failure mode.

  • Solution:

    • Strict Anhydrous Conditions: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) with dry glassware and reagents.[5]

    • Controlled Quenching: The workup is critical. The reaction mixture should be quenched by pouring it slowly and portion-wise onto a vigorously stirred mixture of crushed ice or ice-water.[5][11] This dissipates the heat from the acid-water reaction and keeps the temperature low, minimizing the rate of sulfonyl chloride hydrolysis. The product's low solubility in the cold aqueous acid can cause it to precipitate, which further protects it from hydrolysis.[12][13][14]

Possible Cause C: Poor Reaction Control

  • Expert Insight: The reaction between indane and chlorosulfonic acid is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, causing charring, decomposition of the starting material and product, and the formation of intractable side products.

  • Solution:

    • Reverse Addition: Add the indane slowly and dropwise to the chlorosulfonic acid, which has been pre-chilled in an ice/salt or dry ice/acetone bath.[6][11]

    • Efficient Stirring: Ensure vigorous mechanical stirring throughout the addition to dissipate heat and maintain a homogenous mixture.

    • Monitor Internal Temperature: Use a thermometer to monitor the internal reaction temperature and adjust the addition rate to keep it within the desired range (e.g., -5 to 5°C).

Q2: My final product is contaminated with indane-5-sulfonic acid. How do I prevent this and how can I remove it?

The presence of the sulfonic acid is the most common purity issue and is almost always due to hydrolysis.

  • Prevention is Key: The best strategy is to prevent its formation by rigorously following the steps outlined in Q1, Cause B (anhydrous conditions, controlled quench).

  • Removal Strategies:

    • Aqueous Extraction/Washing: If the sulfonyl chloride product is a solid that precipitates upon quenching, it can be collected by filtration and washed with copious amounts of cold water. The sulfonic acid is significantly more water-soluble than the sulfonyl chloride and will be washed away.

    • Solvent Extraction and Acid Scrub: If the product is isolated by extraction into a water-immiscible organic solvent (like dichloromethane or toluene), the organic layer can be washed with cold, dilute aqueous HCl.[5] This protonates the sulfonic acid, ensuring it remains in the aqueous phase while the less polar sulfonyl chloride stays in the organic layer.

    • Recrystallization: The difference in polarity between the sulfonyl chloride and the sulfonic acid often allows for effective purification by recrystallization from a suitable solvent system, such as a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.[15]

Troubleshooting Decision Workflow

G start Experiment Complete check_yield Low or No Yield? start->check_yield check_purity Product Contaminated? check_yield->check_purity No incomplete_rxn Incomplete Reaction - Monitor with TLC/HPLC - Increase reaction time/temp - Check stoichiometry check_yield->incomplete_rxn Yes success High Yield & Purity (Process Successful) check_purity->success No sulfonic_acid Sulfonic Acid Impurity (Caused by Hydrolysis) check_purity->sulfonic_acid Yes hydrolysis Product Hydrolysis - Use strict anhydrous conditions - Perform controlled quench onto ice incomplete_rxn->hydrolysis poor_control Poor Temp Control - Add substrate slowly to cold acid - Ensure vigorous stirring hydrolysis->poor_control prevention Prevention: Follow Hydrolysis Protocols sulfonic_acid->prevention removal Removal: - Wash solid with cold water - Scrub organic extract with aq. HCl - Recrystallize prevention->removal

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: Why must the reaction be performed at low temperatures? Controlling the temperature is critical for two reasons: 1) The reaction is highly exothermic, and low temperatures prevent a dangerous, uncontrolled temperature spike. 2) It minimizes side reactions, such as the formation of disubstituted products or thermal decomposition (charring), leading to a cleaner product and higher yield.[5]

  • Q2: What are the essential safety precautions for handling chlorosulfonic acid? Chlorosulfonic acid is extremely corrosive and hazardous. It reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas.[3]

    • Always work in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).

    • Ensure an appropriate quenching agent (e.g., sodium bicarbonate for spills) is readily available.

    • The reaction apparatus must be equipped with a gas outlet connected to a bubbler or a base trap (e.g., NaOH solution) to neutralize the evolved HCl gas.

  • Q3: Can I use a different sulfonating agent? While other reagents like fuming sulfuric acid (oleum) can sulfonate aromatic rings, they primarily yield sulfonic acids.[16][17] Chlorosulfonic acid is specifically used to directly install the sulfonyl chloride group. An alternative two-step route involves first sulfonating indane to the sulfonic acid and then converting the sulfonic acid to the sulfonyl chloride using an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7] However, the direct chlorosulfonation is often more atom-economical.

  • Q4: How can I confirm the structure and purity of the final product? Standard analytical techniques are used for characterization:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern on the aromatic ring.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1375 and 1175 cm⁻¹).

    • Melting Point: A sharp melting point is a good indicator of purity for solid products.

Detailed Experimental Protocol

This protocol is a representative procedure. Quantities should be adjusted based on the desired scale.

ReagentMW ( g/mol )Density (g/mL)Amount (mmol)Volume/MassEquivalents
Indane118.180.96450.05.91 g1.0
Chlorosulfonic Acid116.521.753200.013.3 mL4.0
Dichloromethane (DCM)-1.33-~100 mL-
Crushed Ice-~0.92-~200 g-

Methodology:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen or argon atmosphere. The gas outlet should be connected to a base trap.

  • Reagent Preparation: Charge the flask with chlorosulfonic acid (13.3 mL, 200.0 mmol). Cool the flask to -5°C using an ice/salt bath.

  • Substrate Addition: Add indane (5.91 g, 50.0 mmol) to the dropping funnel. Add the indane dropwise to the cold, stirred chlorosulfonic acid over 30-45 minutes. Maintain the internal reaction temperature between -5°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Monitor the reaction's progress by TLC if desired.

  • Workup (Quenching): Prepare a large beaker containing ~200 g of crushed ice and ~50 mL of water with vigorous stirring. Very slowly and carefully, pour the reaction mixture onto the ice. A white solid may precipitate.

  • Isolation:

    • If a solid precipitates: Stir the slurry for 15 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water, then with a small amount of cold hexane. Air-dry the solid.

    • If an oil forms or no solid precipitates: Transfer the cold slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification:

    • For extracted product: Wash the combined organic layers with water (50 mL), then saturated sodium bicarbonate solution (50 mL, caution: potential for gas evolution), and finally brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Further Purification: The crude product (from either isolation method) can be further purified by recrystallization from hexane or a hexane/ethyl acetate mixture.

References

  • Hoffman, R. V. (1982). Kinetics and Mechanism of the Hydrolysis of a Series of Benzenesulfonyl Chlorides. The Journal of Organic Chemistry.
  • Haszeldine, R. N. (1955). The Chemistry of Trifluoromethanesulfonic Acid. Part II. The Reaction of Trifluoromethanesulfonyl Chloride with Bases. Journal of the Chemical Society.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
  • King, J. F., & Lee, T. W. S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Fath, V. H., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Wikipedia. (2025). Indane. Wikipedia. [Link]

  • Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride.
  • Google Patents. (2004). Aromatic sulfonation reactions.
  • ResearchGate. (2014). How to carry out a sulfonation reaction? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Chemithon. [Link]

  • Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.
  • Reddit. (2023). More questions about chlorosulfonic acid. Reddit. [Link]

Sources

stability issues of 2,3-dihydro-1H-indene-5-sulfonyl chloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dihydro-1H-indene-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability issues encountered when working with this reagent in solution.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and other sulfonyl derivatives.[1] However, like many sulfonyl chlorides, its reactivity can also lead to stability challenges in solution.[2] Understanding the factors that influence its degradation is crucial for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in the presence of nucleophiles is nucleophilic substitution at the sulfonyl sulfur. The most common nucleophile encountered is water, leading to hydrolysis. Other potential degradation pathways, especially for heteroaromatic sulfonyl chlorides, include formal SO2 extrusion, though this is less common for benzylic sulfonyl chlorides.[3][4]

Q2: My reaction with this compound is giving low yields. Could this be a stability issue?

A2: Yes, low yields are a common symptom of reagent degradation. If the sulfonyl chloride hydrolyzes before it can react with your target nucleophile, the overall yield of your desired product will be reduced. It is crucial to use anhydrous solvents and reagents to minimize hydrolysis.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of sulfonyl chlorides is highly dependent on pH. Generally, they are more susceptible to degradation under neutral to alkaline conditions.[5][6] In alkaline solutions, the hydroxide ion (OH-), a potent nucleophile, can directly attack the sulfonyl chloride. Under acidic conditions, the hydrolysis rate may be slower compared to basic conditions.

Q4: What is the impact of temperature on the stability of this compound in solution?

A4: As with most chemical reactions, the rate of degradation of this compound increases with temperature.[7][8] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to store solutions of the compound at low temperatures (e.g., -20°C) to prolong their shelf-life.[9]

Q5: Which solvents are recommended for dissolving this compound?

A5: Due to the reactivity of sulfonyl chlorides with protic solvents, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are typically used for analytical purposes like NMR.[10] For reactions, anhydrous aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred. It is crucial to ensure the solvent is thoroughly dried before use.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Issue 1: Rapid Degradation of the Sulfonyl Chloride Solution

Symptoms:

  • Noticeable decrease in the concentration of the starting material over a short period, as observed by techniques like HPLC or NMR.

  • Formation of a white precipitate (the corresponding sulfonic acid).

  • Inconsistent reaction outcomes.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Water Water is a common contaminant in solvents and reagents and readily hydrolyzes sulfonyl chlorides to the corresponding sulfonic acid.[11][12]Use freshly distilled and dried solvents. Store solvents over molecular sieves. Ensure all glassware is oven-dried before use.
Inappropriate Solvent Protic solvents (e.g., alcohols, water) will react with the sulfonyl chloride.[13]Use anhydrous aprotic solvents such as acetonitrile, THF, or DCM.[14]
High Storage Temperature Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways.[7]Store solutions of this compound at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen).[9]
Exposure to Atmospheric Moisture Sulfonyl chlorides are sensitive to moisture in the air.[15]Handle the compound and its solutions under an inert atmosphere. Use septa and syringes for transfers.
Issue 2: Inconsistent Reaction Kinetics or Product Profile

Symptoms:

  • Variable reaction times.

  • Formation of unexpected byproducts.

  • Difficulty in reproducing results.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Variable pH of the Reaction Mixture The reactivity of the sulfonyl chloride and the nucleophilicity of the reactants can be influenced by the pH of the medium.Buffer the reaction mixture if possible, or carefully control the addition of acidic or basic reagents.
Presence of Nucleophilic Impurities Impurities in the solvent or other reagents (e.g., amines) can compete with the desired nucleophile, leading to byproduct formation.Use high-purity, anhydrous solvents and reagents. Purify reagents if necessary.
Light Exposure While less common for sulfonyl chlorides compared to other functional groups, photodegradation can occur in some cases.Conduct reactions in amber-colored glassware or protect the reaction vessel from light, especially if the reaction is prolonged.

Experimental Protocols

Protocol 1: Assessing the Stability of a this compound Solution by HPLC

This protocol outlines a method to monitor the degradation of the sulfonyl chloride over time.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

  • C18 column[5]

  • Mobile phase (e.g., a gradient of acetonitrile and water)[5]

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.

  • Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain a t=0 chromatogram.

  • Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Monitor the decrease in the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.

  • Plot the percentage of the remaining sulfonyl chloride as a function of time to determine its stability under the tested conditions.

Protocol 2: General Procedure for Handling and Using this compound in a Reaction

This protocol provides best practices for minimizing degradation during a chemical reaction.

Materials:

  • This compound

  • Oven-dried glassware

  • Anhydrous aprotic solvent

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

Procedure:

  • Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Add the anhydrous solvent to the reaction flask via a syringe.

  • If the sulfonyl chloride is a solid, weigh it out quickly and add it to the reaction flask under a positive pressure of inert gas. If it is a liquid, transfer it via a syringe.

  • If preparing a stock solution, do so in a separate flask under an inert atmosphere and transfer the required volume to the reaction flask via a syringe.

  • Add other reagents to the reaction mixture.

  • Maintain the reaction under a positive pressure of inert gas throughout the experiment.

  • Upon completion, quench the reaction appropriately, considering the reactivity of any remaining sulfonyl chloride.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathway and a workflow for troubleshooting stability issues.

2,3-Dihydro-1H-indene-5-sulfonyl_chloride This compound Sulfonic_Acid 2,3-Dihydro-1H-indene-5-sulfonic Acid (Degradation Product) 2,3-Dihydro-1H-indene-5-sulfonyl_chloride->Sulfonic_Acid Hydrolysis HCl HCl 2,3-Dihydro-1H-indene-5-sulfonyl_chloride->HCl H2O Water (Nucleophile) H2O->Sulfonic_Acid

Caption: Primary hydrolysis pathway of this compound.

cluster_0 Troubleshooting Workflow Start Inconsistent/Low Yields Check_Purity Assess Purity of Starting Material (NMR, HPLC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify Purify Sulfonyl Chloride Purity_OK->Purify No Check_Solvent Verify Solvent is Anhydrous and Aprotic Purity_OK->Check_Solvent Yes Purify->Check_Solvent Solvent_OK Solvent Appropriate? Check_Solvent->Solvent_OK Change_Solvent Use Freshly Distilled/Anhydrous Aprotic Solvent Solvent_OK->Change_Solvent No Check_Conditions Review Reaction Conditions (Temp, Atmosphere) Solvent_OK->Check_Conditions Yes Change_Solvent->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Lower Temperature, Use Inert Atmosphere Conditions_OK->Optimize_Conditions No Monitor_Stability Monitor Stability of Sulfonyl Chloride in Solution (HPLC) Conditions_OK->Monitor_Stability Yes Optimize_Conditions->Monitor_Stability Success Successful Reaction Monitor_Stability->Success

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • CymitQuimica. (n.d.). CAS 52205-85-3: this compound.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
  • ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • ACS Publications. (2025, December 23). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source.
  • ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • TargetMol. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase.
  • ResearchGate. (2025, July 6). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures | Request PDF.
  • E FORU. (n.d.). 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride,CAS : 1566745-97-8.
  • PubMed. (2017, December 31). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.
  • Organic Chemistry at CU Boulder. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Technical Support Center: Handling Moisture-Sensitive 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dihydro-1H-indene-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Given its sensitivity to moisture, proper handling is paramount to ensure experimental success and maintain reagent integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the storage, handling, and use of this compound, providing solutions and preventative measures.

Issue 1: Reagent Degradation and Potency Loss

Q1: I suspect my this compound has degraded. What are the signs, and what is the likely cause?

A: The primary sign of degradation is a decrease in reactivity, leading to low yields or incomplete reactions. Visually, the reagent, which is typically a solid, may appear clumpy, discolored, or have a pungent acidic odor due to the formation of hydrochloric acid and the corresponding sulfonic acid.

The most common cause of degradation is hydrolysis.[1][2] Sulfonyl chlorides are susceptible to nucleophilic attack by water, which cleaves the sulfur-chlorine bond to form 2,3-dihydro-1H-indene-5-sulfonic acid and hydrochloric acid.[1][3][4] This process is often initiated by atmospheric moisture.

Preventative Workflow for Reagent Integrity:

Sources

Technical Support Center: Navigating the Purification of 2,3-dihydro-1H-indene-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-dihydro-1H-indene-5-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges encountered during the purification of this critical class of organic compounds. Our focus is on delivering actionable troubleshooting advice and clear, concise answers to frequently asked questions, grounded in established scientific principles.

Introduction: The Challenge of Instability

This compound is a highly reactive intermediate, prized for its utility in synthesizing a wide array of sulfonamides and sulfonate esters, many of which are of significant interest in medicinal chemistry.[1] However, the very reactivity that makes this compound a valuable synthetic tool also presents considerable challenges during its purification. The primary obstacle is the inherent sensitivity of the sulfonyl chloride group to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, a common and often difficult-to-remove impurity.[2] This guide will equip you with the knowledge to anticipate and overcome these and other purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when working with this compound, and how does it form?

A1: The most prevalent impurity is 2,3-dihydro-1H-indene-5-sulfonic acid.[2] This byproduct forms through the hydrolysis of the sulfonyl chloride functional group upon contact with water.[3][4] This can occur due to exposure to atmospheric moisture, residual water in solvents, or during aqueous work-up procedures. The reaction is often exothermic and can be accelerated by basic conditions.[3][5]

Q2: How can I minimize the formation of the sulfonic acid impurity during my reaction and work-up?

A2: Strict anhydrous conditions are paramount.[2] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, it is advisable to do so at low temperatures, for instance, by pouring the reaction mixture onto ice, to minimize the hydrolysis of the desired product.[2] For certain aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can paradoxically protect the product from extensive hydrolysis, yielding a higher purity solid.[2][6][7]

Q3: My purified this compound derivative is an oil. What are the best practices for purification?

A3: For thermally stable, non-volatile oily derivatives, column chromatography is a viable option. However, given the reactivity of the sulfonyl chloride with silica gel (a weak acid), it is crucial to use a non-polar eluent system and perform the chromatography quickly. A gradient of hexanes and ethyl acetate is a good starting point.[8][9] For volatile oils, vacuum distillation can be effective, provided the compound is thermally stable.[2]

Q4: What are the recommended storage conditions for this compound and its derivatives?

A4: These compounds should be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture ingress.[4] Storage under an inert atmosphere is also recommended to prolong shelf life. Given their corrosive nature, they should be stored away from incompatible materials such as bases and alcohols.[4][10]

Q5: Which analytical techniques are best suited for assessing the purity of my this compound derivative?

A5: A combination of techniques is recommended for a comprehensive purity assessment.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of major impurities. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used.[1]

  • GC-MS: Suitable for volatile and thermally stable derivatives. Derivatization to the more stable sulfonamide may be necessary to prevent on-column degradation.[1][11]

  • HPLC: A versatile technique for non-volatile or thermally labile compounds. Reversed-phase HPLC with a mobile phase of water and acetonitrile or methanol is commonly employed.[1][12]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds. Impurities will typically cause a depression and broadening of the melting point.[11]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low yield of purified product - Hydrolysis: Significant conversion of the sulfonyl chloride to the sulfonic acid during work-up or purification.[2] - Decomposition on silica gel: The acidic nature of silica gel can degrade the sulfonyl chloride during prolonged column chromatography.- Minimize contact with water: Use anhydrous solvents, work under an inert atmosphere, and perform aqueous extractions quickly at low temperatures.[2] - Rapid chromatography: If column chromatography is necessary, use a less polar solvent system to ensure rapid elution. Consider using deactivated silica gel.
Product is contaminated with the corresponding sulfonic acid - Incomplete reaction: The starting material for the sulfonylation may not have been fully consumed. - Hydrolysis: As mentioned above, exposure to water is a primary cause.[2]- Aqueous HCl wash: For liquid sulfonyl chlorides, washing the crude product with an aqueous solution of hydrochloric acid can help extract the more water-soluble sulfonic acid.[2] - Recrystallization: If the product is a solid, recrystallization can be highly effective. Choose a solvent system where the sulfonyl chloride has good solubility at high temperatures and poor solubility at low temperatures, while the sulfonic acid impurity remains in solution.[13][14][15]
Product appears as an intractable oil or fails to crystallize - Presence of impurities: Even small amounts of impurities can inhibit crystallization.[8] - Residual solvent: Trapped solvent molecules can disrupt the crystal lattice formation.[8] - Inherent properties of the molecule: Some derivatives may naturally be low-melting solids or oils.- Purity enhancement: Purify the oil by flash chromatography prior to attempting crystallization.[8] - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). This can help remove soluble impurities.[8] - Ensure complete solvent removal: Dry the product under high vacuum to remove any residual solvent.
Broad or multiple spots on TLC analysis - Decomposition on the TLC plate: The silica gel on the TLC plate can cause streaking or the appearance of new spots due to degradation. - Presence of multiple impurities: The product may be significantly impure.- Use a less polar mobile phase: This will move the desired compound up the plate faster, reducing contact time with the silica. - Co-spotting: Spot the crude material alongside the starting material to help identify unreacted components.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of oily or solid this compound derivatives that are not amenable to recrystallization.

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent like ethyl acetate.[9] A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying solid derivatives, as it can be highly effective at removing both polar and non-polar impurities.[14][15]

  • Solvent Selection: Choose a solvent or solvent system in which the sulfonyl chloride derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude solid until it is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[8]

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[8]

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]

Visualization of Key Concepts

Hydrolysis of this compound

Hydrolysis SulfonylChloride This compound SulfonicAcid 2,3-dihydro-1H-indene-5-sulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis Water H₂O HCl HCl

Caption: The hydrolysis pathway of this compound.

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: A decision tree for selecting the primary purification method.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
  • SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
  • Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
  • Avoiding impurities in the synthesis of sulfonyl chlorides - Benchchem. (n.d.).
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.).
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2008, February 21).
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7).
  • Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs - Benchchem. (n.d.).
  • How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. (2019, April 27).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).

Sources

effect of temperature on 2,3-dihydro-1H-indene-5-sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3-dihydro-1H-indene-5-sulfonyl chloride. This document is intended for researchers, chemists, and drug development professionals utilizing this versatile reagent. As a moderately reactive sulfonyl chloride, its efficacy and the success of your synthetic outcomes are significantly influenced by reaction temperature. This guide provides in-depth, experience-based answers to common challenges, focusing on the causality between temperature, reactivity, and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My sulfonamide formation reaction has a low yield. Could temperature be the issue?

Answer: Absolutely. Temperature is a critical parameter in sulfonamide synthesis for two primary reasons: reaction rate and reagent stability.

  • Insufficient Temperature (Too Low): The reaction between this compound and an amine (primary or secondary) is a nucleophilic acyl substitution.[1] Like most reactions, it has an activation energy barrier. If the reaction temperature is too low (e.g., < 0 °C), the reaction rate may be impractically slow, leading to incomplete conversion within your allotted timeframe. This is especially true if you are using a weakly nucleophilic amine.[1]

  • Excessive Temperature (Too High): While heating can accelerate the desired reaction, it can also promote undesirable side reactions. The most common issue is the hydrolysis of the sulfonyl chloride by any trace water in your solvent or on your glassware, which forms the unreactive sulfonic acid.[2] Elevated temperatures significantly increase the rate of this hydrolysis, consuming your starting material.[3] Furthermore, very high temperatures can lead to thermal decomposition of the sulfonyl chloride or the desired product.

Troubleshooting Steps:

  • Verify Amine Nucleophilicity: Electron-poor or sterically hindered amines require more forcing conditions.

  • Optimize Temperature: Start reactions at 0 °C and allow them to slowly warm to room temperature. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C) while carefully monitoring for byproduct formation via TLC or LC-MS.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to minimize competitive hydrolysis. Store the sulfonyl chloride under an inert atmosphere.[4]

Question 2: I am observing a significant amount of an insoluble, water-soluble byproduct. What is it and how can I prevent it?

Answer: The most likely culprit is 2,3-dihydro-1H-indene-5-sulfonic acid, the product of hydrolysis. Sulfonyl chlorides are sensitive to moisture and will react with water to form the corresponding sulfonic acid.[2] This reaction is highly temperature-dependent.

dot graph TD { A[Indene-SO₂Cl(Desired Reagent)] -->|H₂O(Trace Moisture)| B(Indene-SO₃H(Hydrolysis Byproduct)); A -->|R₂NH(Amine)| C(Indene-SO₂NR₂(Desired Product)); B -- "No Reaction" --> C;

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Competitive reaction pathways for the sulfonyl chloride.

Causality:

  • At Low Temperatures (0-25 °C): The rate of reaction with the amine nucleophile is generally much faster than the rate of hydrolysis, especially if the amine is present in stoichiometric excess.

  • At Elevated Temperatures (> 50 °C): The rate of hydrolysis increases dramatically. If your reaction requires heating, the presence of even small amounts of water can lead to significant byproduct formation.

Prevention Protocol:

  • Strict Moisture Control: Use anhydrous solvents (e.g., distilled from a suitable drying agent) and flame- or oven-dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Controlled Reagent Addition: If the reaction is exothermic, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain control and minimize localized heating.

  • Choice of Base: Use a non-nucleophilic, anhydrous base like triethylamine or pyridine to scavenge the HCl byproduct.[5] Avoid aqueous bases (e.g., aqueous NaOH) during the reaction itself, as this will instantly hydrolyze the sulfonyl chloride.

Question 3: How should I store this compound, and for how long is it stable?

Answer: Proper storage is critical to maintaining the reactivity of your sulfonyl chloride. Due to its moisture sensitivity, improper storage is a common cause of failed reactions.

Recommended Storage Conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C). For long-term storage (> 6 months), storage at -20 °C is recommended.[6]

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). The vial or bottle should have a tight-fitting cap with a PTFE liner.

  • Moisture: Keep away from all sources of moisture.[4] It is advisable to store the main container inside a desiccator.

Stability Considerations: While specific data for this compound is not broadly published, the stability of aryl sulfonyl chlorides is known to be finite.[7] Some heterocyclic sulfonyl chlorides show significant decomposition even at -20 °C over one week.[6] As a best practice, assume the reagent has a limited shelf-life.

Best Practices:

  • Purchase smaller quantities that you expect to use within a few months.

  • When you receive the reagent, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to ambient air and moisture.

  • If you suspect degradation, you can check the purity by ¹H NMR before use. The presence of a broad peak corresponding to the sulfonic acid is an indicator of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with Temperature Control

This protocol provides a baseline for reacting this compound with a primary or secondary amine.

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
  • Allow the flask to cool to room temperature under a stream of dry nitrogen.
  • Add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the flask.
  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).
  • Cool the mixture to 0 °C in an ice-water bath.

2. Reaction:

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM/THF in a separate, dry flask.
  • Transfer the sulfonyl chloride solution to a syringe and add it dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

3. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with DCM.
  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography or recrystallization.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Workflow for controlled sulfonamide synthesis.

Data Summary

While specific kinetic data for this compound is proprietary or not widely available, general principles for aryl sulfonyl chlorides can guide experimental design.

Table 1: Temperature Effects on Sulfonylation Reactions

Temperature RangeExpected Rate of SulfonylationPrimary Risk FactorMitigation Strategy
< 0 °C Very Slow / StalledIncomplete reactionUse more potent nucleophile; allow longer reaction times; gentle warming after initial addition.
0 °C to 25 °C (RT) Moderate to FastInadvertent moisture contaminationStrict anhydrous technique; use of inert atmosphere.
25 °C to 60 °C FastCompetitive hydrolysis with trace H₂OEnsure exceptionally dry conditions; limit heating duration.
> 60 °C Very FastHydrolysis and potential thermal decompositionAvoid unless necessary for unreactive substrates; carefully monitor for byproducts.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259-272. Link

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support. Link

  • Thermo Fisher Scientific. (2023). Safety Data Sheet for Furan-2-sulfonyl chloride. Link

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from Link

  • Vedejs, E., et al. (Supporting Information). Synthesis of sulfonyl chloride substrate precursors. Link

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from Link

  • Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Retrieved from Link

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from Link

  • ResearchGate. (2022). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Link

  • Baskin, J. M., & Wang, Z. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(19), 4462–4465. Link

  • Filo. (2022). Amine on reaction with arylsulphonyl chloride forms sulphonamide which is.... Retrieved from Link

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from Link

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Link

  • Frontier Research Publication. (2021). Sulfonamide derivatives: Synthesis and applications. Retrieved from Link

  • Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1483–1486. Link

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Link

  • TargetMol. (n.d.). 2,3-dihydro-1H-indene-5-sulfonamide. Retrieved from Link

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride. Retrieved from Link

  • E FORU. (n.d.). 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride. Retrieved from Link

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Link

  • Chemistry & Biology Interface. (2020). Recent advances in synthesis of sulfonamides: A review. Link

  • ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from Link

  • PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Link

  • PubChemLite. (n.d.). 1-oxo-2,3-dihydro-1h-indene-5-sulfonyl chloride. Retrieved from Link

  • Biosynth. (n.d.). This compound. Retrieved from Link

  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Link

  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. Retrieved from Link

Sources

Technical Support Center: Catalyst Poisoning in 2,3-dihydro-1H-indene-5-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues of catalyst poisoning that may be encountered during the synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride.

The synthesis of this compound is a multi-step process that often relies on catalysts susceptible to poisoning. This guide is structured to help you diagnose and resolve these issues, ensuring the efficiency and success of your reactions.

Part 1: Understanding the Reaction and Potential for Catalyst Poisoning

The synthesis of this compound typically involves two key stages where catalysts are employed:

  • Friedel-Crafts Cyclization to form the Indane Core: This step often utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to facilitate the intramolecular cyclization.

  • Electrophilic Aromatic Sulfonylation: The indane ring is then functionalized with a sulfonyl chloride group, often using chlorosulfonic acid. While this step may not always be catalytic, impurities can still affect the reaction's outcome.

Catalyst poisoning occurs when substances in the reaction mixture bind to the active sites of the catalyst, reducing its activity or deactivating it completely.[1][2][3] This can lead to a range of issues, from decreased reaction rates and lower yields to complete reaction failure.

Part 2: Troubleshooting Guides in Q&A Format

Issue 1: Low or No Conversion During Friedel-Crafts Cyclization

Q1: My Friedel-Crafts cyclization to form the indane precursor is sluggish or has completely stalled. I suspect catalyst poisoning. What are the likely culprits and how can I address this?

A1: Stalling in a Friedel-Crafts reaction is a classic symptom of catalyst deactivation.[4][5] The Lewis acid catalyst is highly susceptible to poisoning by certain functional groups and impurities.

Potential Poisons and Their Sources:

  • Water and Oxygen: Lewis acids like AlCl₃ react vigorously with water. This not only consumes the catalyst but can also generate HCl, which can participate in undesired side reactions. Oxygen can also form adducts with the catalyst, deactivating it.[2]

  • Nitrogen-Containing Functional Groups: Amines, amides, and nitriles are strong Lewis bases and will form stable complexes with the Lewis acid catalyst, rendering it inactive for the desired reaction.[4]

  • Sulfur Compounds: Thiols, sulfides, and sulfoxides present in starting materials or solvents can act as potent poisons for Lewis acid catalysts.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle hygroscopic catalysts like AlCl₃ in a glovebox or under a positive pressure of inert gas.

  • Purify Starting Materials:

    • If your starting material for the cyclization contains nitrogen or sulfur functionalities, consider a purification step like recrystallization or column chromatography.

    • Check the specifications of your starting materials for impurities. Even trace amounts of certain compounds can poison the catalyst.

  • Increase Catalyst Loading:

    • In some cases, a slight excess of the Lewis acid catalyst can overcome the effects of minor impurities. However, this is not a substitute for proper purification and anhydrous techniques.

Issue 2: Poor Yield and/or Formation of Byproducts in the Sulfonylation Step

Q2: I'm observing a low yield of this compound and the formation of a dark, tar-like substance during the sulfonylation of indane. What could be causing this?

A2: The formation of dark-colored byproducts often points to oxidative side reactions or decomposition.[6] While the sulfonylation with chlorosulfonic acid is typically not catalytic, impurities in the indane starting material can lead to these issues.

Potential Causes and Solutions:

  • Residual Catalyst from the Previous Step: If the indane was synthesized via a Friedel-Crafts reaction, ensure all traces of the Lewis acid catalyst are removed before proceeding. Residual catalyst can promote unwanted side reactions.

  • Oxidizable Impurities: The indane starting material may contain impurities that are sensitive to the strongly oxidizing conditions of the sulfonylation reaction.

  • Reaction Temperature: Sulfonylation reactions can be highly exothermic. Poor temperature control can lead to side reactions and decomposition.

Troubleshooting Protocol:

  • Purify the Indane Intermediate:

    • Purify the indane from the Friedel-Crafts reaction by distillation or column chromatography to remove any residual catalyst and byproducts.[7]

    • Techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help assess the purity of your indane.[7]

  • Optimize Reaction Conditions:

    • Perform the sulfonylation at a low temperature (e.g., 0-5 °C) and add the chlorosulfonic acid dropwise to control the exotherm.

    • Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.

  • Work-up Procedure:

    • Quench the reaction by slowly adding it to ice water. This will hydrolyze any remaining chlorosulfonic acid and precipitate the desired sulfonyl chloride.[6]

Part 3: Frequently Asked Questions (FAQs)

Q3: Can I regenerate a poisoned Lewis acid catalyst from my Friedel-Crafts reaction?

A3: In most laboratory settings, regeneration of a poisoned Lewis acid catalyst like AlCl₃ is not practical. The poisons are often strongly bound, and the regeneration process can be complex and hazardous. It is more effective to prevent poisoning in the first place by using pure reagents and maintaining anhydrous conditions.

Q4: Are there any alternative catalysts for the Friedel-Crafts cyclization that are more resistant to poisoning?

A4: While AlCl₃ is a common choice, other Lewis acids or solid acid catalysts could be considered. For instance, certain zeolites or clays can catalyze Friedel-Crafts reactions and may exhibit different sensitivities to poisons. However, the choice of catalyst will depend on the specific substrate and reaction conditions.

Q5: My this compound product is a discolored oil instead of a solid. What does this indicate?

A5: this compound is typically a solid at room temperature.[8] A discolored oil suggests the presence of impurities. These could be unreacted starting material, byproducts from the sulfonylation, or decomposition products. Purification by recrystallization or column chromatography is recommended to obtain the pure product.

Part 4: Experimental Protocols and Data

Protocol 1: Purification of Indane via Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Load the Sample: Dissolve the crude indane in a minimal amount of the eluent and load it onto the column.

  • Elute: Run the column with the chosen solvent system, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify those containing the pure indane.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Catalyst Poisons and Their Effects
Catalyst TypeCommon PoisonsEffect on Catalyst
Lewis Acids (e.g., AlCl₃, FeCl₃)Water, Alcohols, Amines, Thiols, EthersFormation of stable adducts, deactivation
Palladium (Pd)Sulfur compounds (H₂S, thiols), Carbon Monoxide (CO), CyanidesStrong chemisorption on the catalyst surface, blocking active sites

This table provides a general overview. The specific effects can vary based on the reaction conditions.

Part 5: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Friedel-Crafts Cyclization

G start Low Conversion in Friedel-Crafts Reaction check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_purity Are starting materials pure? check_anhydrous->check_purity Yes implement_inert Implement inert atmosphere techniques check_anhydrous->implement_inert No increase_catalyst Consider increasing catalyst loading check_purity->increase_catalyst Yes purify_reagents Purify starting materials and dry solvents check_purity->purify_reagents No success Reaction proceeds successfully increase_catalyst->success purify_reagents->start implement_inert->start

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts cyclization.

Diagram 2: Mechanism of Lewis Acid Catalyst Poisoning by Water

G cluster_0 Catalyst Poisoning cluster_1 Desired Reaction AlCl3 AlCl₃ (Active Catalyst) Adduct AlCl₃·H₂O (Inactive Adduct) AlCl3->Adduct + H2O H₂O (Poison) H2O->Adduct Reactant Reactant Product Product Reactant->Product AlCl₃

Caption: Poisoning of a Lewis acid catalyst by water.

References

  • Fiveable. (n.d.). Catalytic Poisoning Definition.
  • Benchchem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Zhang, W. (2024).
  • (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Benchchem. (n.d.). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions.
  • Saleh, M. A. (n.d.). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society.
  • Chinese Chemical Society. (n.d.).
  • Britannica. (n.d.). Catalyst poison.
  • Grokipedia. (n.d.). Catalyst poisoning.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Common impurities in 4-Methyl-1-indanone and their removal.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation.
  • Chemistry For Everyone. (2025).
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
  • (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • ACS Omega. (2020).
  • Slideshare. (n.d.). Catalyst deactivation and regeneration.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Reaction Chemistry & Engineering. (n.d.).
  • CymitQuimica. (n.d.). CAS 52205-85-3: this compound.
  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
  • Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Wikipedia. (n.d.). Indane.
  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • National Institutes of Health. (n.d.). Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling.
  • MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • ChemRxiv. (2020).
  • (n.d.). 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo- CAS NO.61565-36-4.
  • (n.d.). 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride,CAS : 1803598-16-4.
  • PubMed. (2024). 1H-1,2,3-Triazol-5-ylidenes as Catalytic Organic Single-Electron Reductants.
  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

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Technical Support Center: Workup Procedures for 2,3-Dihydro-1H-indene-5-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 2,3-dihydro-1H-indene-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the workup and purification of reactions utilizing this versatile reagent.

Introduction

This compound, also known as indane-5-sulfonyl chloride, is a key intermediate in the synthesis of a variety of compounds, particularly sulfonamides, which have significant applications in medicinal chemistry.[1][2] Its reactivity is centered around the sulfonyl chloride functional group, which readily reacts with nucleophiles.[1][3] However, this reactivity also presents challenges during reaction workup, primarily due to its susceptibility to hydrolysis and the potential for side-product formation. This guide provides a structured approach to troubleshooting and optimizing your workup procedures to ensure high yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving this compound.

Issue 1: Low Yield of the Desired Sulfonamide Product

Question: I've performed a reaction between this compound and my amine, but after the workup, the yield of my desired sulfonamide is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in sulfonamide synthesis can stem from several factors, primarily related to the stability of the starting sulfonyl chloride and the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Probable Cause 1: Hydrolysis of the Sulfonyl Chloride. this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3][4] This hydrolysis can occur both during the reaction and, more critically, during the aqueous workup.

    • Solution:

      • Anhydrous Reaction Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Rapid and Cold Workup: When quenching the reaction, do so at a low temperature (e.g., 0 °C) by adding the reaction mixture to ice-cold water or a saturated aqueous solution of a weak base like sodium bicarbonate.[5] Minimize the contact time with the aqueous phase to reduce hydrolysis.[6][7]

  • Probable Cause 2: Inefficient Quenching. Improper quenching can lead to the persistence of unreacted sulfonyl chloride, which can then hydrolyze or form side products during extraction and purification.

    • Solution:

      • Choice of Quenching Agent: A weak base like sodium bicarbonate is often preferred for quenching as it neutralizes the HCl byproduct without significantly increasing the rate of sulfonyl chloride hydrolysis.[8] Avoid strong bases during the initial quench if unreacted sulfonyl chloride is present.

  • Probable Cause 3: Suboptimal Reaction Stoichiometry or Conditions. An incorrect molar ratio of reactants or suboptimal temperature can lead to incomplete conversion.

    • Solution:

      • Molar Ratio: A slight excess of the amine can sometimes be used to ensure complete consumption of the sulfonyl chloride. However, be mindful that this can complicate purification. A 1:1 molar ratio is a good starting point.[9]

      • Temperature Control: Reactions are typically run at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions. Slowly adding the sulfonyl chloride to the amine solution can also prevent localized high concentrations and side product formation.[9]

Issue 2: Presence of an Oily, Intractable Residue After Workup

Question: After my aqueous workup and solvent removal, I'm left with a yellow, oily substance instead of the expected solid product. What is this oil and how can I get my solid product?

Answer:

The formation of an oily residue is a common issue and can be attributed to several factors:

  • Probable Cause 1: Presence of the Sulfonic Acid Byproduct. The sulfonic acid resulting from the hydrolysis of this compound is often a highly polar and sometimes oily substance that can be difficult to separate from the desired sulfonamide.

    • Solution:

      • Basic Wash: During the liquid-liquid extraction, perform a wash with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium carbonate solution). This will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that will partition into the aqueous layer. Be sure to check the pH of the aqueous layer to ensure it is basic.

  • Probable Cause 2: Formation of Side Products. Besides hydrolysis, other side reactions can lead to oily impurities. For instance, if the reaction is carried out at elevated temperatures, or in the presence of certain catalysts, over-sulfonylation or other undesired reactions can occur.[9]

    • Solution:

      • Chromatographic Purification: If a basic wash is insufficient, column chromatography is often necessary. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate) can effectively separate the desired sulfonamide from less polar impurities and the highly polar sulfonic acid.[10][11]

  • Probable Cause 3: Residual Chlorinated Solvents. Solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and can result in an oily appearance of the final product.[8]

    • Solution:

      • High Vacuum Drying: Dry your product under high vacuum for an extended period to ensure complete removal of residual solvents. Co-evaporation with a more volatile solvent like hexanes can sometimes aid in the removal of higher-boiling point solvents.

Issue 3: Difficulty in Purifying the Final Sulfonamide Product

Question: My crude product shows multiple spots on TLC, and I'm struggling to obtain a pure sample of the sulfonamide. What are the best purification strategies?

Answer:

Purifying sulfonamides often requires a multi-step approach.

  • Purification Strategy 1: Recrystallization. If your crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material.

    • Solvent Selection: The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[12][13]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Cooling too quickly can trap impurities.[13] Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purification Strategy 2: Flash Column Chromatography. For oily products or complex mixtures of impurities, flash chromatography is the method of choice.[10]

    • Stationary and Mobile Phase: Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11] The optimal solvent system should provide good separation of the product from impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for the product).

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating components with a wide range of polarities.

  • Purification Strategy 3: Acid-Base Extraction. This technique can be very effective for separating the sulfonamide from non-acidic or non-basic impurities.

    • Principle: Sulfonamides are weakly acidic and can be deprotonated by a strong base to form a water-soluble salt.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous solution of a strong base (e.g., 1M NaOH). The sulfonamide will move to the aqueous layer. Separate the layers and then acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the pure sulfonamide. Collect the solid by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with this compound?

A1: this compound is a corrosive compound that causes severe skin burns and eye damage.[4] It is also moisture-sensitive and reacts with water to release hydrochloric acid.[1] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Ensure that all glassware is dry and that the reaction is protected from atmospheric moisture.[4]

Q2: How should I properly store this compound?

A2: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and moisture.[4][15] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[4]

Q3: My reaction with a primary amine seems to have formed a di-sulfonated product. How can I avoid this?

A3: The formation of a di-sulfonamide is a common side reaction with primary amines.[9] To minimize this, you can try the following:

  • Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[9]

  • Slowly add the sulfonyl chloride to the reaction mixture to avoid localized high concentrations.[9]

  • Conduct the reaction at a lower temperature.[9]

Q4: Can I use Gas Chromatography (GC) to analyze the purity of my this compound or the resulting sulfonamide?

A4: Sulfonyl chlorides and many sulfonamides are often not thermally stable enough for direct GC analysis, as they can decompose in the hot injector port.[16][17] However, derivatization can be employed. For example, the sulfonyl chloride can be converted to a more stable sulfonamide derivative before GC analysis.[16] High-Performance Liquid Chromatography (HPLC) is generally a more suitable technique for the analysis of these compounds.[16]

Experimental Protocols

Protocol 1: General Aqueous Workup for Sulfonamide Synthesis
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the reaction mixture to a beaker containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Be cautious of potential gas evolution (CO2).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with:

    • Water (1 x 50 mL)

    • 5% aqueous sodium bicarbonate solution (1 x 50 mL) to remove any sulfonic acid byproduct.

    • Brine (saturated aqueous sodium chloride solution, 1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

Protocol 2: Recrystallization of a Crude Sulfonamide
  • Solvent Selection: Determine a suitable recrystallization solvent by testing the solubility of small amounts of the crude product in various solvents at room temperature and with heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Visualizations

Workflow for Sulfonamide Synthesis and Workup

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2,3-dihydro-1H-indene-5-sulfonyl_chloride 2,3-Dihydro-1H-indene- 5-sulfonyl chloride Reaction_Vessel Reaction (Anhydrous, Inert Atm.) 2,3-dihydro-1H-indene-5-sulfonyl_chloride->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Quenching Quench (Ice-cold NaHCO3(aq)) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc) Quenching->Extraction Washing Wash (H2O, NaHCO3, Brine) Extraction->Washing Drying Dry (Na2SO4) & Concentrate Washing->Drying Crude_Product Crude Sulfonamide Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization If solid Chromatography Column Chromatography Crude_Product->Chromatography If oil or impure Pure_Product Pure Sulfonamide Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis, workup, and purification of sulfonamides.

Troubleshooting Decision Tree for Low Yield

Start Low Yield of Sulfonamide Check_Reaction Were reaction conditions anhydrous? Start->Check_Reaction Anhydrous_No Improve drying of solvents/glassware. Use inert atmosphere. Check_Reaction->Anhydrous_No No Check_Workup Was the aqueous workup performed quickly and at low temp? Check_Reaction->Check_Workup Yes Anhydrous_No->Check_Workup Workup_No Quench at 0 °C. Minimize contact time with aqueous phase. Check_Workup->Workup_No No Check_Stoichiometry Was stoichiometry and addition rate optimized? Check_Workup->Check_Stoichiometry Yes Workup_No->Check_Stoichiometry Stoichiometry_No Use 1:1 molar ratio. Add sulfonyl chloride slowly. Check_Stoichiometry->Stoichiometry_No No Further_Investigation Investigate other potential side reactions. Check_Stoichiometry->Further_Investigation Yes

Caption: Decision tree for troubleshooting low yields in sulfonamide synthesis.

References

  • US2777844A, Process for producing a free-flowing sulfathiazole powder stable to sterilization, Google P
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques, Benchchem.
  • Technical Support Center: Reactions of Sulfuryl Chloride with Activ
  • SULPHURYL CHLORIDE, SD Fine-Chem.
  • Sulfuryl chloride, Santa Cruz Biotechnology.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process, MDPI.
  • SAFETY DATA SHEET - Indane-5-sulfonyl chloride, CymitQuimica.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY, NJ.gov.
  • Organic sulfur mechanisms. 24.
  • SAFETY DATA SHEET - Sulfuryl chloride, Fisher Scientific.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides, ACS Public
  • What is the best extraction method of sulfonamides group
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques, NINGBO INNO PHARMCHEM CO.,LTD.
  • Sulfonyl halide, Wikipedia.
  • Sulfuryl chloride, Wikipedia.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents, ACS Public
  • Crystalliz
  • Synthesis of sulfonyl chloride substr
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides, ResearchG
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chrom
  • Preparation of sulfonamides
  • Reactions of Sulfonyl Chlorides and Unsatur
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Extraction and determination of sulfonamides, macrolides, and trimethoprim in sewage sludge, PubMed.
  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction, PubMed.
  • Amination of the p-acetaminobenzene sulfonyl chloride, Mansoura University.
  • Removing thionyl chloride : r/chemistry, Reddit.
  • Sulfonyl chloride synthesis by chlorosulfon
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides, Benchchem.
  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl), YouTube.
  • Any tips on cleaning up SO2Cl2 chlorin
  • CAS 52205-85-3: this compound, CymitQuimica.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines, ResearchG
  • Sulfa Antibiotics - Synthesis of Sulfanilamide, University of Missouri–St. Louis.
  • 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride,CAS : 1803598-16-4, E FORU.
  • Sulfonamide (medicine), Wikipedia.
  • General case of the day.
  • This compound, 98% Purity, C9H9ClO2S, 5 grams, Fisher Scientific.
  • 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo- CAS NO.61565-36-4, LookChem.
  • 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase, TargetMol.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water, Journal of the Chemical Society B: Physical Organic (RSC Publishing).

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Technical Support Center: Navigating Solubility Challenges with 2,3-Dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides targeted troubleshooting for common solubility and handling issues encountered with 2,3-dihydro-1H-indene-5-sulfonyl chloride. As a key intermediate in medicinal chemistry and materials science, its utility in forming sulfonamides and sulfonate esters is frequently complicated by its challenging solubility profile and high reactivity. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve these experimental hurdles, ensuring reaction efficiency and success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my chosen reaction solvent. What is the underlying issue and how can I fix it?

A1: This is the most frequently encountered problem. The molecular structure of this compound, which contains a non-polar indane backbone and a highly polar sulfonyl chloride group, results in complex solubility behavior. A simple "like dissolves like" approach is often insufficient without considering the compound's reactivity.

Core Principle: Solvent selection is a critical balance between achieving sufficient concentration for reaction and preserving the chemical integrity of the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice: If you are using non-polar solvents such as hexanes or toluene, solubility will likely be poor. A systematic increase in solvent polarity is the recommended first step.

  • Primary Solvent Recommendation: Dichloromethane (DCM) is often the best starting point, providing a good balance of solubilizing power and inertness for many applications.

  • Alternative Aprotic Solvents: If solubility in DCM is insufficient, consider other polar aprotic solvents. Tetrahydrofuran (THF) and ethyl acetate are excellent choices, but they must be rigorously anhydrous.

  • Employ Co-Solvent Systems: If a single solvent fails, a binary mixture can be effective. For instance, adding a small volume of THF to a suspension in DCM can significantly enhance solubility without drastically altering the overall reaction polarity.

  • Cautious Use of Heat: Gentle warming (e.g., to 30–40 °C) can be used as a last resort to aid dissolution. However, this must be carefully monitored, as elevated temperatures can accelerate the decomposition of the sulfonyl chloride, particularly if any nucleophilic impurities (like water) are present.

Solvent Suitability & Property Reference Table

SolventPolarity ClassDielectric Constant (20°C)Suitability RatingCritical Considerations & Rationale
Hexane / HeptaneNon-polar1.9PoorInsufficient polarity to effectively solvate the sulfonyl chloride group.
TolueneNon-polar2.4LowLimited solubility. May be suitable for some reactions with non-polar co-reagents.
Dichloromethane (DCM)Polar Aprotic9.1Excellent Often the optimal choice. Provides good solubility with low reactivity. Must be anhydrous.
Tetrahydrofuran (THF)Polar Aprotic7.6Very Good High solubilizing power. Must be rigorously dried and checked for peroxides.
Ethyl AcetatePolar Aprotic6.0GoodA suitable, less toxic alternative to DCM. Must be anhydrous.
Acetonitrile (MeCN)Polar Aprotic37.5Use with CautionHigh polarity enhances solubility but may also promote unwanted side reactions or decomposition.
Dimethylformamide (DMF)Polar Aprotic36.7Not Recommended Can react with sulfonyl chlorides, leading to the formation of a Vilsmeier-type reagent and decomposition.
Alcohols / WaterProticVariableAvoid at All Costs Will readily react with the sulfonyl chloride to form sulfonate esters or the sulfonic acid, consuming the starting material.
Q2: I achieved initial dissolution, but a white solid is now precipitating from my reaction mixture. What is this precipitate and why did it form?

A2: The formation of a precipitate after initial dissolution is a classic sign of a chemical transformation yielding a less soluble product. In the context of sulfonyl chlorides, the most probable cause is hydrolysis.

Causality—The Inevitable Reaction with Water: Sulfonyl chlorides are highly electrophilic and react readily with water, even in trace amounts often present in non-anhydrous solvents or from atmospheric moisture. This reaction converts the this compound into the corresponding 2,3-dihydro-1H-indene-5-sulfonic acid. The sulfonic acid is significantly more polar and often has lower solubility in common organic solvents, causing it to precipitate.

Visualizing the Hydrolysis Degradation Pathway

hydrolysis_pathway sulfonyl_chloride This compound (Soluble in Organic Solvent) sulfonic_acid 2,3-dihydro-1H-indene-5-sulfonic acid (Insoluble Precipitate) sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Trace Contaminant) water->sulfonic_acid hcl HCl (Byproduct)

Caption: Unwanted hydrolysis of the sulfonyl chloride to its insoluble sulfonic acid.

Preventative Measures & Corrective Actions:

  • Mandatory Use of Anhydrous Solvents: This is non-negotiable. Employ freshly distilled solvents from a purification system or use commercially available, sealed anhydrous solvents (e.g., AcroSeal™ or Sure/Seal™).

  • Work Under an Inert Atmosphere: Conduct all manipulations of the sulfonyl chloride and the reaction setup under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Proper Reagent Storage: Store your this compound in a tightly sealed container inside a desiccator to prevent gradual hydrolysis during storage.

  • Confirm Precipitate Identity: To be certain, isolate the precipitate by filtration and analyze it. The presence of a very broad O-H stretch (around 2500-3300 cm⁻¹) in an IR spectrum is a strong indicator of a sulfonic acid.

Q3: My sulfonylation reaction is extremely slow or is failing to reach completion. How can I troubleshoot this when I suspect solubility is the limiting factor?

A3: Inadequate solubility leads to a low effective concentration of the sulfonyl chloride in the solution phase, which is a primary cause of poor reaction kinetics. Overcoming this requires a multi-faceted approach to ensure the reactant is available for the chemical transformation.

Expertise-Driven Workflow for Enhancing Reaction Rates:

reaction_optimization_workflow start Problem: Slow or Incomplete Reaction visual_check Step 1: Visually Confirm Homogeneous Solution start->visual_check is_homogeneous Is the solution clear? visual_check->is_homogeneous optimize_solvent Step 2: Optimize Solvent System (See Q1: Use THF or Co-solvents) is_homogeneous->optimize_solvent No success Reaction Proceeds Efficiently is_homogeneous->success Yes consider_catalyst Step 3: Consider Phase-Transfer Catalyst (For biphasic reactions) optimize_solvent->consider_catalyst mechanical_aid Step 4: Introduce Mechanical Agitation (Sonication) consider_catalyst->mechanical_aid recheck Re-evaluate Homogeneity mechanical_aid->recheck recheck->optimize_solvent No recheck->success Yes

Caption: Logical workflow for troubleshooting solubility-limited reaction kinetics.

Advanced Methodologies:

  • Phase-Transfer Catalysis (PTC): This technique is exceptionally powerful for reactions between reactants in two immiscible phases (e.g., an aqueous solution of an amine salt and an organic solution of the sulfonyl chloride). A catalyst like tetrabutylammonium bromide (TBAB) shuttles the nucleophile into the organic phase, enabling the reaction to occur.

  • Sonication: Using an ultrasonic bath can dramatically increase the rate of dissolution for sparingly soluble solids. The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid, accelerating its entry into the solution phase. This is a physical enhancement that does not alter the chemical conditions.

  • Homogeneity is Paramount: It is crucial to ensure that you have a fully homogeneous solution before initiating the reaction (e.g., before adding your nucleophile or base). A persistent slurry or suspension indicates that the reaction rate will be limited by the dissolution rate of the solid, not by the intrinsic chemical kinetics. Revisit the solvent optimization steps in Q1 until a clear solution is obtained.

minimizing dimer formation in 2,3-dihydro-1H-indene-5-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,3-dihydro-1H-indene-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, with a specific focus on minimizing the formation of dimeric byproducts. Here, we synthesize fundamental mechanistic principles with practical, field-proven troubleshooting strategies to ensure the success of your experiments.

Section 1: Understanding Dimer Formation

In the synthesis of sulfonamides using this compound and a primary amine, the term "dimer" typically refers to the N,N-disulfonylated amine, where two molecules of the sulfonyl chloride have reacted with a single primary amine. This undesirable side-reaction not only consumes valuable starting materials but also complicates purification, leading to lower yields of the target monosulfonamide.

The primary mechanism for the formation of this disulfonamide "dimer" is believed to proceed through an in-situ formation of a sulfonic anhydride intermediate.

Here is a step-by-step breakdown of the proposed mechanism:

  • Activation of the Sulfonyl Chloride : In the presence of a tertiary amine base (e.g., triethylamine, pyridine), the this compound can be activated.

  • Formation of the Sulfonic Anhydride : Two molecules of the activated sulfonyl chloride can react to form a symmetric sulfonic anhydride. This anhydride is a significantly more potent sulfonating agent than the sulfonyl chloride itself.

  • Reaction with the Primary Amine : The primary amine can then react with the highly reactive sulfonic anhydride. Due to the high reactivity of the anhydride, the initially formed monosulfonamide can be further sulfonylated to yield the N,N-disulfonylated "dimer".

Dimer_Formation_Mechanism SC 2,3-Dihydro-1H-indene- 5-sulfonyl Chloride Activated_SC Activated Sulfonyl Chloride Complex SC->Activated_SC Activation MonoSulfonamide Desired Product: Monosulfonamide SC->MonoSulfonamide Base Tertiary Amine Base (e.g., TEA, Pyridine) Base->Activated_SC Anhydride Sulfonic Anhydride (Highly Reactive) Activated_SC->Anhydride Self-Condensation (2 equivalents) DiSulfonamide Dimer Byproduct: N,N-Disulfonamide Anhydride->DiSulfonamide Rapid Reaction (with Amine/Monosulfonamide) Amine Primary Amine (R-NH2) Amine->MonoSulfonamide Desired Reaction (with Sulfonyl Chloride) Amine->DiSulfonamide MonoSulfonamide->DiSulfonamide Further Sulfonylation Troubleshooting_High_Dimer Start High Dimer Formation Detected Step1 Adjust Stoichiometry: Use slight excess of amine (1.1-1.2 eq.) or 1:1 ratio. Start->Step1 Step2 Modify Reagent Addition: Slowly add sulfonyl chloride to the amine/base mixture. Step1->Step2 Step3 Lower Reaction Temperature: Run reaction at 0°C or even -20°C. Step2->Step3 Step4 Evaluate the Base: Switch to a less hindered base (e.g., pyridine) or a weaker inorganic base (e.g., NaHCO3). Step3->Step4 End Dimer Formation Minimized Step4->End

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-dihydro-1H-indene-5-sulfonyl chloride and Benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Choosing the Right Electrophile

Benzenesulfonyl chloride is a foundational reagent in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters.[1] Its reactivity profile is well-characterized, serving as a benchmark in many synthetic applications, including the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[2][3]

2,3-dihydro-1H-indene-5-sulfonyl chloride, also known as indane-5-sulfonyl chloride, presents a structurally related yet distinct alternative.[4] Its bicyclic indane moiety introduces specific electronic and steric characteristics that can modulate the reactivity of the sulfonyl chloride group. Understanding these differences is crucial for chemists in fields like medicinal chemistry, where the indane scaffold is a component of various bioactive molecules and its sulfonamide derivatives are of interest as enzyme inhibitors.[5] This guide aims to dissect these differences to inform rational reagent selection and reaction design.

Structural & Electronic Analysis

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This is influenced by the electronic and steric nature of the aromatic ring to which it is attached.

CompoundStructureMolecular FormulaMolecular WeightKey Features
Benzenesulfonyl chloride C₆H₅ClO₂S176.62 g/mol Unsubstituted aromatic ring. Serves as the baseline for reactivity comparison.[1]
This compound C₉H₉ClO₂S216.68 g/mol Benzene ring fused to a saturated five-membered ring.[4]
Electronic Effects: Inductive Donation

The primary electronic difference between the two molecules lies in the nature of the substituent attached to the benzene ring. In benzenesulfonyl chloride, the ring is substituted only with hydrogen atoms. In the indane system, the benzene ring is fused to a saturated five-membered alkyl ring.

Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[6] This is because sp³ hybridized carbons (in the alkyl chain) are less electronegative than the sp² hybridized carbons of the aromatic ring.[6] This inductive donation of electron density to the aromatic ring has a deactivating effect on the electrophilicity of the sulfonyl group. The increased electron density on the ring is partially delocalized to the sulfur atom, making it less electron-deficient and therefore less susceptible to nucleophilic attack.

Steric Effects: Minimal Hindrance

Steric hindrance can play a significant role in the kinetics of sulfonyl transfer reactions.[9][10] Bulky groups near the reaction center can impede the approach of a nucleophile, slowing the reaction rate.

In this comparison, the indane structure is relatively planar and the alkyl portion is fused at positions meta and para relative to the sulfonyl chloride group. This remote positioning means that the fused ring imposes minimal to no additional steric hindrance around the sulfonyl chloride functional group itself. Therefore, steric effects are not anticipated to be a major differentiating factor in the reactivity of these two specific molecules.

Comparative Reactivity: A Mechanistic Perspective

The reaction of sulfonyl chlorides with nucleophiles, such as primary or secondary amines to form sulfonamides, generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[11]

G reagents Ar-SO₂(Cl) + R₂NH ts Transition State reagents->ts Nucleophilic Attack products Ar-SO₂(NR₂) + HCl ts->products Chloride Departure

The rate of this reaction is highly dependent on two key factors:

  • The electrophilicity of the sulfur atom : A more electron-deficient sulfur will react faster.

  • The nucleophilicity of the amine : A more electron-rich, less hindered amine will react faster.

Given that the primary structural difference imparts an electronic effect, we can predict the relative reactivity. As discussed, the electron-donating nature of the indane's alkyl ring reduces the electrophilicity of the sulfur atom. Consequently, this compound is expected to be less reactive than benzenesulfonyl chloride.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each sulfonyl chloride with a model amine, such as aniline or dibutylamine, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Objective

To determine and compare the second-order rate constants (k₂) for the reaction of benzenesulfonyl chloride and this compound with a representative amine nucleophile in a suitable solvent at a constant temperature.

Materials and Reagents
  • Benzenesulfonyl chloride (≥99%)

  • This compound (≥97%)

  • Aniline (or other primary/secondary amine, distilled)

  • Acetonitrile (HPLC grade)

  • Triethylamine (distilled, as an acid scavenger)

  • Internal Standard (e.g., naphthalene, biphenyl)

  • Deionized Water

  • Constant temperature bath (e.g., 25.0 ± 0.1 °C)

  • HPLC system with a UV detector and a C18 column

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_sol Prepare Stock Solutions: 1. Sulfonyl Chlorides in ACN 2. Amine + Et₃N in ACN 3. Internal Standard in ACN thermo Equilibrate reactant solutions to 25.0 °C prep_sol->thermo mix Initiate Reaction: Mix sulfonyl chloride and amine solutions thermo->mix aliquot Withdraw Aliquots at Timed Intervals (t = 0, 2, 5, 10, 20, 40 min) mix->aliquot quench Quench Aliquot in vial containing acidified water aliquot->quench hplc Analyze Quenched Samples by HPLC quench->hplc calc Calculate Concentrations using Internal Standard hplc->calc plot Plot Data: 1/[Amine]t vs. Time calc->plot k_val Determine Rate Constant (k₂) from the slope of the plot plot->k_val

Detailed Procedure
  • Solution Preparation :

    • Prepare a 0.1 M stock solution of each sulfonyl chloride in acetonitrile.

    • Prepare a 0.2 M stock solution of the amine and a 0.2 M solution of triethylamine in acetonitrile.

    • Prepare a stock solution of the internal standard at a suitable concentration.

  • Reaction Execution :

    • Place flasks containing the sulfonyl chloride and amine solutions in a constant temperature bath set to 25.0 °C and allow them to equilibrate for at least 20 minutes.

    • To initiate the reaction, rapidly add an equal volume of the sulfonyl chloride solution to the amine solution (this will result in initial concentrations of 0.05 M sulfonyl chloride and 0.1 M amine). Start a timer immediately.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Sample Preparation :

    • Immediately quench the reaction by diluting the aliquot into an HPLC vial containing a known volume of acetonitrile/water with a trace of acid (e.g., HCl or TFA) to neutralize the triethylamine and stop the reaction. The vial should also contain the internal standard.

  • HPLC Analysis :

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the amine starting material or the appearance of the sulfonamide product.

    • Generate a calibration curve for the analyte of interest against the internal standard to ensure accurate quantification.

  • Data Analysis :

    • Since the amine is in excess, the reaction can be treated with second-order kinetics. Plot the inverse of the amine concentration (1/[Amine]) versus time.

    • The data should fit a linear equation: 1/[Amine]t = k₂t + 1/[Amine]₀. The slope of this line is the second-order rate constant, k₂.

    • Compare the k₂ values obtained for benzenesulfonyl chloride and this compound.

Conclusion and Practical Implications

Based on fundamental principles of physical organic chemistry, This compound is predicted to be a less reactive electrophile than benzenesulfonyl chloride . This reduced reactivity stems from the electron-donating inductive effect of its fused alkyl ring, which decreases the electrophilicity of the sulfur center.[13]

For the synthetic chemist, this has several practical implications:

  • Milder Reactions : When reacting with highly sensitive or multifunctional substrates, the lower reactivity of indane-5-sulfonyl chloride might offer better selectivity and prevent side reactions.

  • Slower Reaction Times : To achieve comparable conversion to benzenesulfonyl chloride, reactions with indane-5-sulfonyl chloride may require longer reaction times, higher temperatures, or the use of a stronger base/catalyst.[14]

  • Reagent of Choice for Specific Scaffolds : In drug discovery programs where the indane motif is desired, this reagent is an essential building block.[15] Its predictable, attenuated reactivity is a feature that can be leveraged for controlled synthesis.

By providing a detailed protocol for a comparative kinetic experiment, this guide equips researchers with a self-validating system to quantify these reactivity differences within their own laboratory context, ensuring the selection of the optimal reagent for their specific synthetic challenge.

References

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Sources

A Comparative Guide to 2,3-Dihydro-1H-indene-5-sulfonyl Chloride and Tosyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Versatile Sulfonylating Agents in Organic Synthesis and Drug Discovery

In the realm of synthetic organic chemistry and medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the construction of complex molecular architectures. Among the myriad of available sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a workhorse, valued for its reactivity and the stability of its derivatives. However, the pursuit of novel structures with tailored properties has led to the exploration of alternative reagents. This guide provides a detailed comparison of the well-established tosyl chloride with the less ubiquitous but structurally distinct 2,3-dihydro-1H-indene-5-sulfonyl chloride, often referred to as indane-5-sulfonyl chloride.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in reactivity, steric influence, and the properties of the resulting sulfonamides and sulfonate esters. By understanding these differences, chemists can make more informed decisions in the design of synthetic routes and the development of new chemical entities.

Structural and Electronic Profiles: A Tale of Two Aromatics

At first glance, this compound and tosyl chloride share the core feature of an arylsulfonyl chloride. However, their subtle structural distinctions have significant implications for their chemical behavior.

FeatureThis compound Tosyl Chloride (p-Toluenesulfonyl Chloride)
Structure Contains a bicyclic indane moiety.Contains a monocyclic toluene moiety.
Steric Hindrance The fused five-membered aliphatic ring introduces greater steric bulk around the sulfonyl group compared to the methyl group of tosyl chloride.The methyl group presents a lower steric profile.
Electronic Effects The alkyl portion of the indane ring is weakly electron-donating.The methyl group is also weakly electron-donating.
Molecular Weight 216.68 g/mol 190.65 g/mol
CAS Number 52205-85-398-59-9

The primary structural difference lies in the nature of the aromatic substituent. Tosyl chloride possesses a simple methyl group, which is weakly electron-donating through hyperconjugation. In contrast, this compound features a fused, saturated five-membered ring. This bicyclic system imparts a more rigid and sterically demanding framework. The electronic influence of the indane's alkyl portion is also weakly electron-donating, similar to a methyl group. Therefore, the reactivity differences are expected to be primarily governed by steric factors rather than electronic effects.

Reactivity and Synthetic Applications: A Comparative Overview

Both reagents are excellent electrophiles and readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2][3][4] The general mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion.

Sulfonylation Mechanism cluster_0 General Sulfonylation Reaction NuH R-NH₂ / R-OH SulfonylCl Ar-SO₂Cl NuH->SulfonylCl Nucleophilic Attack Intermediate [Transition State] Product Ar-SO₂-NH-R / Ar-SO₂-O-R Intermediate->Product HCl HCl Intermediate->HCl

Caption: General mechanism of sulfonylation.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction of primary and secondary amines with both sulfonyl chlorides proceeds readily, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[5]

General Protocol for Sulfonylation of a Primary Amine:

  • Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Add a base (e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

While direct comparative kinetic data is scarce, the increased steric bulk of the indane moiety in this compound is expected to result in slower reaction rates compared to tosyl chloride, particularly with sterically hindered amines. This can be advantageous in achieving regioselectivity in molecules with multiple amine groups of varying steric environments.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

Alcohols are readily converted to their corresponding sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[6] The reaction conditions are similar to those for amines.

General Protocol for Tosylation of an Alcohol:

  • Dissolve the alcohol (1.0 eq) in pyridine or a mixture of dichloromethane and a tertiary amine base.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 - 1.5 eq) portion-wise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature until completion.

  • Pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer sequentially with cold dilute HCl, water, and brine.

  • Dry the organic layer and concentrate to afford the sulfonate ester, which can be purified by chromatography or recrystallization.

The steric hindrance of this compound may lead to greater selectivity for the sulfonylation of less sterically hindered primary alcohols over secondary or tertiary alcohols.

The Sulfonyl Group in Protection Chemistry

A significant application of sulfonyl chlorides is in the protection of amines. The resulting sulfonamides are generally robust and stable to a wide range of reaction conditions, including acidic and basic hydrolysis and many oxidizing and reducing agents.[1]

Protecting_Group_Workflow Amine Primary/Secondary Amine Protection Protection (Base, Solvent) Amine->Protection Sulfonyl_Chloride ArSO₂Cl (TsCl or Indane-5-sulfonyl chloride) Sulfonyl_Chloride->Protection Protected_Amine Protected Amine (Sulfonamide) Protection->Protected_Amine Reaction Further Synthetic Steps Protected_Amine->Reaction Deprotection Deprotection (Cleavage Conditions) Reaction->Deprotection Deprotected_Amine Deprotected Amine Deprotection->Deprotected_Amine

Caption: Workflow for amine protection and deprotection.

Stability of the Sulfonamide Bond

Tosylamides are renowned for their exceptional stability, often requiring harsh conditions for cleavage.[1] This makes them suitable for multi-step syntheses where robust protection is necessary. While specific data for indane-sulfonamides is limited, it is reasonable to infer a similar high level of stability due to the electronic similarities with the tosyl group. The stability of sulfonamides is generally influenced by the electronic nature of the sulfonyl group, with electron-withdrawing groups on the aryl ring potentially making the sulfonamide bond more susceptible to cleavage.[7]

Cleavage of the Sulfonamide Protecting Group

The deprotection of tosylamides typically requires strong reducing agents or strongly acidic conditions. Common methods include:

  • Reductive Cleavage:

    • Sodium in liquid ammonia

    • Sodium naphthalenide

    • Samarium(II) iodide[8]

    • Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)

  • Acidic Cleavage:

    • HBr in acetic acid, often with a scavenger like phenol

    • Trifluoromethanesulfonic acid

The harsh conditions required for cleavage can be a significant drawback, limiting their use in the synthesis of sensitive molecules. It is anticipated that indane-sulfonamides would require similarly forcing conditions for deprotection, although specific protocols have not been extensively reported.

Application in Drug Discovery: A Case for Specificity

While tosyl chloride and its derivatives are ubiquitous in medicinal chemistry, the indane-sulfonyl moiety has found a particular niche. Indane-5-sulfonamide is a known inhibitor of carbonic anhydrase (CA).[9][10] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11][12]

The rigid, bicyclic structure of the indane group can provide a specific and high-affinity binding interaction with the active site of certain CA isoforms. This highlights a key advantage of this compound over tosyl chloride in drug design: the potential for increased target specificity and potency through defined structural features. While benzenesulfonamides are a general class of CA inhibitors, the specific substitution pattern of the indane ring can be optimized for selective inhibition of particular CA isozymes.[12]

Physicochemical Properties of Sulfonamide Derivatives

The physical properties of the resulting sulfonamides, such as crystallinity and solubility, are important considerations in synthesis and purification. Tosylamides are often crystalline solids, which facilitates their purification by recrystallization. Information on the physical properties of indane-sulfonamides is less common in the literature, but their increased molecular weight and rigid structure may influence their solid-state properties. A theoretical study on bacteriostatic sulfonamides suggests that geometric parameters, such as the planarity of the amino group relative to the benzene ring, can influence biological activity.[13]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of arylsulfonyl chlorides involves the chlorosulfonation of the corresponding arene with chlorosulfonic acid.[14]

Illustrative Protocol for Chlorosulfonation:

  • Cool chlorosulfonic acid (excess, e.g., 5 eq) in a flask equipped with a dropping funnel and a gas outlet to 0 °C.

  • Slowly add 2,3-dihydro-1H-indene (1.0 eq) to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC of a quenched aliquot).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride will precipitate. Collect the solid by filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum. The crude product can be used directly or purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound and tosyl chloride are both valuable reagents for the synthesis of sulfonamides and sulfonate esters. The choice between them depends on the specific requirements of the synthetic target.

  • Tosyl chloride remains the reagent of choice for general applications where a robust, sterically less demanding sulfonyl group is required. Its extensive literature precedent and commercial availability make it a reliable option.

  • This compound offers advantages in specific contexts:

    • Steric Influence: Its greater steric bulk may afford higher regioselectivity in reactions with molecules containing multiple nucleophilic sites.

    • Drug Discovery: The rigid indane scaffold has demonstrated utility in the design of specific enzyme inhibitors, such as for carbonic anhydrase, where shape complementarity is crucial for high-affinity binding.

Future research comparing the reaction kinetics, detailed physical properties of the derivatives, and cleavage conditions of the indane-sulfonyl group will further delineate its role as a valuable alternative to traditional sulfonylating agents.

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A Comparative Guide to the Spectroscopic Analysis of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2,3-dihydro-1H-indene-5-sulfonyl chloride and its derivatives. As a pivotal structural motif in medicinal chemistry and materials science, the indane framework, functionalized with a reactive sulfonyl chloride group, necessitates rigorous and unambiguous structural elucidation. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and providing a framework for robust, self-validating analytical workflows.

The inherent reactivity of the sulfonyl chloride moiety presents unique challenges in sample handling and analysis, particularly in NMR where solvent choice is critical to prevent solvolysis. This guide addresses these practical considerations, offering field-proven protocols to ensure data integrity. By comparing the spectroscopic signatures across a range of derivatives, we aim to equip researchers with the expertise to confidently identify and characterize these valuable compounds.

Core Spectroscopic Techniques: A Comparative Overview

The structural characterization of this compound derivatives relies on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, is essential for comprehensive analysis.

Workflow for Spectroscopic Characterization

The logical flow of analysis ensures that each technique builds upon the insights of the last, leading to a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Finalization Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy (Functional Group Identification) Purification->IR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone & Connectivity) IR->NMR Confirms Functional Groups MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Provides Structural Framework UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) MS->UV_Vis Confirms Molecular Formula Interpretation Integrated Data Interpretation UV_Vis->Interpretation Analyzes Electronic Transitions Structure Final Structure Elucidation Interpretation->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of indane sulfonyl chloride derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for these derivatives, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring dictates the appearance of these signals. For a 5-sulfonyl chloride substituted indane, one would expect three aromatic protons. The electron-withdrawing nature of the sulfonyl chloride group will deshield the adjacent protons.

  • Aliphatic Region (δ 2.0-3.5 ppm): The dihydro-indene moiety gives rise to characteristic signals. The two methylene groups at C1 and C3, and the methylene group at C2 will appear as multiplets. The protons on C1 and C3 are adjacent to the aromatic ring and will be deshielded relative to the C2 protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include:

  • Aromatic Carbons (δ 120-150 ppm): The number of signals will depend on the symmetry of the substitution pattern. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

  • Aliphatic Carbons (δ 25-45 ppm): The three methylene carbons of the indane core will be observed in this region.

Table 1: Comparative ¹H and ¹³C NMR Data for Selected 2,3-Dihydro-1H-indene Derivatives

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound 7.30-7.90 (m, 3H)2.10-3.10 (m, 6H)~125-148~25-37
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride [1]7.80-8.20 (m, 3H)2.70 (t, 2H), 3.20 (t, 2H)~126-155, ~195 (C=O)~26, 37
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride [2]6.90 (s, 1H), 7.60 (s, 1H)2.00-3.00 (m, 6H), 3.90 (s, 3H, OCH₃)~110-160~25-36, 56 (OCH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a this compound derivative.

Causality Behind Choices: The choice of a deuterated solvent that does not react with the sulfonyl chloride is critical. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds and its relative inertness. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing.

G start Start dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ start->dissolve transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer add_tms Add a small drop of TMS transfer->add_tms shim Place tube in spinner, insert into spectrometer, and shim add_tms->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 process Process data (FT, phasing, baseline correction) acquire_c13->process end End process->end

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. For this compound derivatives, the most characteristic absorption bands are associated with the sulfonyl chloride and the aromatic and aliphatic C-H bonds.

  • S=O Stretching: The sulfonyl chloride group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1370-1410 cm⁻¹ and a symmetric stretch between 1166-1204 cm⁻¹.[3]

  • S-Cl Stretching: The stretch for the sulfur-chlorine bond is found in the far-IR region, typically around 375 cm⁻¹.

  • Aromatic C-H Stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: These are observed as medium to strong bands just below 3000 cm⁻¹.[3]

  • C=C Stretching (Aromatic): These appear as several weak to medium bands in the 1450-1600 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch2980-2850Medium to Strong
Aromatic C=C Stretch1600-1450Medium to Weak
SO₂ Asymmetric Stretch1410-1370Strong
SO₂ Symmetric Stretch1204-1166Strong
S-Cl Stretch~375Medium
Experimental Protocol for FTIR Spectroscopy (Solid Sample)

Objective: To obtain a high-quality FTIR spectrum of a solid this compound derivative.

Causality Behind Choices: The thin solid film method is often preferred for its simplicity and for avoiding interfering signals from mulling agents like Nujol.[4][5] A volatile solvent that readily dissolves the sample is chosen to facilitate the rapid formation of a uniform film on the salt plate.

  • Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[5]

  • Film Deposition: Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. This can be expedited by gentle warming with a heat gun if necessary, but care must be taken not to sublime the sample.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the derivative. Due to the presence of chlorine, an isotopic peak (M+2) with an abundance of about one-third of the molecular ion peak will be present, which is a characteristic signature for a compound containing one chlorine atom.[3]

  • Key Fragmentation Pathways:

    • Loss of Cl: A common fragmentation is the loss of a chlorine radical to give an [M-35]⁺ peak.

    • Loss of SO₂Cl: Cleavage of the C-S bond can lead to the loss of the sulfonyl chloride group, resulting in an [M-99]⁺ peak.[3]

    • Fragmentation of the Indane Ring: The indane nucleus can undergo fragmentation, often involving the loss of ethylene (C₂H₄, 28 Da) from the five-membered ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺216Molecular Ion
[M+2]⁺218Isotope Peak (due to ³⁷Cl)
[M-Cl]⁺181Loss of Chlorine
[M-SO₂]⁺152Loss of Sulfur Dioxide
[M-SO₂Cl]⁺117Loss of Sulfonyl Chloride
[C₉H₉]⁺117Indanyl Cation
Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of a this compound derivative.

Causality Behind Choices: EI is a common ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A direct insertion probe is suitable for solid samples with sufficient volatility.

  • Sample Preparation: Place a small amount of the solid sample (microgram quantity) into a capillary tube.

  • Instrument Setup: The mass spectrometer is operated in EI mode, typically at 70 eV.

  • Sample Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

  • Data Acquisition: The probe is gradually heated to volatilize the sample, and mass spectra are recorded as the sample enters the ion source.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is primarily influenced by the aromatic system. The indane moiety itself has characteristic absorptions in the UV region. The presence of the sulfonyl chloride group and other substituents on the aromatic ring will cause shifts in the absorption maxima (λ_max).

  • π → π* Transitions: The benzene ring of the indane system will exhibit strong absorptions, typically with a primary band around 200-220 nm and a weaker, fine-structured secondary band around 260-280 nm.

  • Effect of Substituents: The sulfonyl chloride group, being an auxochrome, can cause a slight red shift (bathochromic shift) of these absorption bands. Other substituents on the aromatic ring will further modify the spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

TransitionExpected λ_max (nm)
π → π* (Primary)~210-230
π → π* (Secondary)~265-285
Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a this compound derivative.

Causality Behind Choices: A UV-transparent solvent is essential to avoid interference with the sample's absorption. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 absorbance units) for accurate measurements.

  • Solution Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives requires a multi-faceted approach. By integrating the data from NMR, IR, MS, and UV-Vis spectroscopy, and by understanding the underlying principles and practical considerations for each technique, researchers can achieve unambiguous structural characterization. This guide provides the foundational knowledge and experimental frameworks to empower scientists in their pursuit of novel chemical entities based on this important molecular scaffold.

References

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A Senior Scientist's Guide to the Structural Elucidation of 2,3-dihydro-1H-indene-5-sulfonamides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the 2,3-dihydro-1H-indene-5-sulfonamide scaffold is a privileged structure, notably recognized for its role as a potent inhibitor of enzymes like carbonic anhydrase 12.[1][2] The precise structural confirmation of these molecules is not merely an academic exercise; it is a cornerstone of regulatory compliance, intellectual property protection, and ensuring on-target biological activity. Any ambiguity in the substitution pattern on the aromatic ring can lead to vastly different pharmacological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the unambiguous structural elucidation of organic molecules in solution.[3] Unlike mass spectrometry, which provides molecular weight but struggles with isomer differentiation, or X-ray crystallography, which is contingent on obtaining high-quality single crystals, NMR provides a detailed atomic-level map of connectivity and spatial relationships in a non-destructive manner.[4]

This guide provides a comprehensive, logic-driven workflow for validating the structure of 2,3-dihydro-1H-indene-5-sulfonamides. We will move beyond a simple recitation of techniques to explain the causality behind the experimental choices, demonstrating how a suite of NMR experiments forms a self-validating system for absolute structural confidence.

The Analytical Challenge: Pinpointing the Sulfonamide

The primary challenge in validating this structure lies in definitively confirming the position of the sulfonamide group on the indene ring. While synthesis may target the 5-position, isomeric byproducts (e.g., substitution at the 4- or 6-position) are always a possibility. Our analytical workflow must be designed to unequivocally distinguish the target molecule from these potential isomers.

The NMR Toolkit: A Multi-Experiment Strategy

A single NMR experiment is rarely sufficient. True structural validation comes from the synergistic interpretation of several experiments. For this scaffold, our toolkit will include:

  • 1D NMR (¹H, ¹³C): To provide an initial census of the proton and carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks (spin systems).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons, which is the key to connecting the different parts of the molecule.[6][7]

A Step-by-Step Workflow for Unambiguous Validation

This workflow is designed as a logical progression, where each step builds upon the last to systematically assemble the structural puzzle.

G cluster_0 Experimental Workflow A Step 1: 1D NMR (¹H, ¹³C, DEPT) B Step 2: COSY (Identify Spin Systems) A->B Initial Proton & Carbon Count C Step 3: HSQC (Direct C-H Assignment) B->C Map ¹H-¹H Connectivity D Step 4: HMBC (Connect Fragments) C->D Correlate ¹H to Direct ¹³C E Final Validated Structure D->E Establish Long-Range Connectivity

Caption: Logical workflow for NMR-based structure validation.

Step 1: Foundational 1D NMR Analysis (¹H, ¹³C & DEPT)

The initial 1D spectra provide the fundamental pieces of our puzzle. We count the number of unique proton and carbon signals and use their chemical shifts and multiplicities to form initial hypotheses.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for sulfonamides as it allows observation of the NH₂ protons). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record ¹H, ¹³C{¹H}, and DEPT-135 spectra on a spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans for the ¹³C spectrum to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Expected Data & Interpretation: The 2,3-dihydro-1H-indene-5-sulfonamide structure has distinct regions: a saturated five-membered ring, a substituted aromatic ring, and the sulfonamide group.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135Notes
H1, H1' (CH₂)~2.9-3.1~32-35NegativeAliphatic protons adjacent to the aromatic ring.
H2, H2' (CH₂)~2.0-2.2~25-28NegativeCentral aliphatic protons, appearing as a multiplet.[8]
H3, H3' (CH₂)~2.9-3.1~32-35NegativeAliphatic protons adjacent to the aromatic ring.
H4~7.6-7.8~120-125PositiveAromatic proton ortho to the sulfonamide group.
H6~7.5-7.7~125-130PositiveAromatic proton meta to the sulfonamide group.
H7~7.3-7.5~125-130PositiveAromatic proton adjacent to the fused ring.
C3a, C7a (Quat.)-~144-148AbsentQuaternary carbons at the ring junction.
C5 (Quat.)-~140-145AbsentKey Carbon: The carbon bearing the sulfonamide group. Its chemical shift is diagnostic.
SO₂NH₂~7.0-7.5 (broad)--Exchangeable protons, often a broad singlet in DMSO-d₆. Its presence supports the sulfonamide moiety.
Step 2: Mapping Connectivity with COSY

The COSY experiment allows us to trace the proton-proton coupling networks, confirming the proposed spin systems.

Experimental Protocol:

  • Acquisition: Using the same sample, acquire a standard gradient-selected COSY (gCOSY) experiment.

  • Processing: Process the 2D data with appropriate window functions.

Interpretation:

  • Aliphatic Region: We expect to see a clear correlation between the protons at C1, C2, and C3, confirming the integrity of the dihydro-indene five-membered ring. Specifically, a cross-peak between the multiplets around ~2.1 ppm (H2) and ~3.0 ppm (H1/H3) will be observed.

  • Aromatic Region: Correlations between the aromatic protons will be visible, helping to confirm their relative positions (e.g., a cross-peak between H6 and H7).

Step 3: Direct Proton-Carbon Assignment with HSQC

The HSQC spectrum is a powerful tool that resolves ambiguity by creating a direct link between each proton and the carbon it is attached to.[5]

Experimental Protocol:

  • Acquisition: Acquire a standard gradient-selected, sensitivity-enhanced HSQC experiment.

  • Processing: The resulting spectrum will have proton chemical shifts on one axis and carbon shifts on the other.

Interpretation: Each cross-peak in the HSQC spectrum confirms a one-bond C-H connection. For example, the aromatic proton signal at ~7.6 ppm will show a correlation to the carbon signal at ~122 ppm, definitively assigning both H4 and C4. This allows us to populate our assignment table with high confidence. Quaternary carbons will be absent from this spectrum, which is also a key piece of information.

Step 4: Assembling the Full Structure with HMBC

This is the definitive experiment for this analytical problem. HMBC reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the isolated spin systems and, crucially, to link substituents to the core structure.[7][9]

Experimental Protocol:

  • Acquisition: Acquire a standard gradient-selected HMBC experiment. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.

  • Processing: Process the 2D data to visualize the long-range correlations.

Interpretation - The "Smoking Gun" Correlations: The key to validating the 5-sulfonamide structure lies in specific long-range correlations that would be absent or different in any other isomer.

G cluster_0 Indene H4 H4 H6 H6 H7 H7 H1 H1 C5 C5 C7a C7a C3a C3a H4_start->C5_end ³J H6_start->C5_end ²J H7_start->C7a_end ²J H1_start->C7a_end ³J H1_start->C3a_end ²J

Caption: Key HMBC correlations confirming the 5-sulfonamide position.

  • Confirming the Sulfonamide Position (C5):

    • H4 to C5 (³J): The aromatic proton at H4 will show a three-bond correlation to the sulfonated quaternary carbon (C5).

    • H6 to C5 (²J): The aromatic proton at H6 will show a two-bond correlation to C5.

    • The presence of both of these correlations is unambiguous proof of the 5-position substitution. If the sulfonamide were at the 4-position, for example, we would not see a correlation from H6 to the sulfonated carbon.

  • Confirming the Ring Fusion:

    • H1 to C7a (³J) and C3a (²J): The aliphatic protons at C1 will show correlations to the quaternary carbons of the ring junction (C7a and C3a), confirming the link between the aliphatic and aromatic systems.

    • H7 to C7a (²J): The aromatic proton at H7 will show a two-bond correlation to the junction carbon C7a, further cementing the fusion point.

Comparative Analysis: The Right Tool for the Job

While other analytical techniques are valuable, NMR provides the most comprehensive structural data for this specific challenge.

TechniqueSample StateInformation ProvidedIsomer DifferentiationKey Limitation
NMR Spectroscopy SolutionAtomic connectivity, 3D structure, quantitationExcellent Requires slightly more sample than MS; complex spectra can require expertise.
Mass Spectrometry (MS) Solid/SolutionMolecular weight, fragmentation patternsPoor Cannot distinguish positional isomers as they have the same mass.
X-ray Crystallography Single CrystalDefinitive solid-state 3D structureExcellent Requires a suitable single crystal, which can be difficult or impossible to grow.[4]

Conclusion

The structural validation of 2,3-dihydro-1H-indene-5-sulfonamides is a critical step in the drug development pipeline. A cursory analysis is insufficient; a rigorous, multi-faceted approach is required to ensure absolute certainty. By systematically employing a suite of 1D and 2D NMR experiments—progressing from ¹H and ¹³C scans to COSY, HSQC, and culminating in the decisive HMBC experiment—researchers can build an unshakeable, self-validating case for the correct structure. This logical workflow not only confirms the identity of the target molecule but also provides the high-quality, reproducible data essential for advancing a compound from a research curiosity to a viable therapeutic candidate.

References

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A Comparative Guide to Sulfonyl Chlorides in Amine Protection: From Robustness to Mild Lability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups for amines is a critical determinant of success. Among the myriad options, sulfonyl chlorides offer a robust and versatile strategy, converting nucleophilic and basic amines into stable, neutral sulfonamides. This guide provides an in-depth comparative analysis of three commonly employed sulfonyl chlorides—p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DnsCl)—offering field-proven insights into their reactivity, stability, and deprotection pathways.

The Rationale Behind Sulfonamide Protection

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be problematic in multi-step syntheses.[1] Protection as a sulfonamide effectively "tames" the amine's reactivity by delocalizing the nitrogen lone pair across the electron-withdrawing sulfonyl group.[2] This strategy renders the nitrogen non-basic and significantly less nucleophilic, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[3][4] The choice of the sulfonyl group is dictated by the required stability throughout the synthetic sequence and the conditions that can be tolerated for its eventual removal.

The Contenders: A Head-to-Head Comparison

The selection of a sulfonyl chloride is a balancing act between the stability of the resulting sulfonamide and the ease of its cleavage. Here, we compare the performance of tosyl, nosyl, and dansyl chlorides.

p-Toluenesulfonyl Chloride (TsCl): The Workhorse of Robust Protection

The tosyl group is renowned for the exceptional stability of the corresponding tosylamides, which are resistant to a wide range of acidic, basic, and nucleophilic conditions.[3][5] This robustness, however, comes at the cost of harsh deprotection conditions, often requiring strong reducing agents or vigorous acid hydrolysis.[1][5]

2-Nitrobenzenesulfonyl Chloride (NsCl): The Champion of Mild Deprotection

The nosyl group, featuring an ortho-nitro substituent, offers a significant advantage in terms of deprotection. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for facile cleavage under remarkably mild conditions using a thiol and a base, a transformation famously known as the Fukuyama deprotection.[3][5] This makes the nosyl group ideal for the synthesis of sensitive and complex molecules.

Dansyl Chloride (DnsCl): The Fluorescent Sentinel

Dansyl chloride is widely recognized for its utility in fluorescently labeling amines for analytical purposes, owing to the environmentally sensitive fluorescence of its sulfonamide adducts.[6][7] While it forms stable sulfonamides, its primary role is not typically as a protecting group in multi-step synthesis due to the stability of the dansylamide bond and the potential for the fluorescent tag to interfere with subsequent reactions or purification. However, understanding its reactivity is crucial for biochemists and analytical chemists.

Data Presentation: A Quantitative Overview

The following table summarizes the typical reaction conditions and yields for the protection of benzylamine with TsCl, NsCl, and DnsCl, as well as the conditions for the deprotection of the resulting sulfonamides.

Sulfonyl ChlorideProtection ConditionsTypical Yield (%)Deprotection ConditionsDeprotection Yield (%)Key Features
Tosyl Chloride (TsCl) Benzylamine, Pyridine, CH₂Cl₂, 0 °C to rt, 2-16 h[5]~95[5]Na/Hg, Na₂HPO₄, MeOH[5]HighHigh stability, harsh deprotection
Nosyl Chloride (NsCl) Benzylamine, Pyridine, CH₂Cl₂, 0 °C, 2 h[5]98[5]Thiophenol, K₂CO₃, MeCN, rt, 1-2 h[5]95[5]Mild deprotection (Fukuyama)
Dansyl Chloride (DnsCl) Benzylamine, Na₂CO₃ buffer (pH 11), 25 °C, 15 min[3]HighSamarium(II) iodide, H₂O, amineModerate to HighFluorescent, stable adduct

Experimental Protocols

General Considerations for Amine Protection

Successful sulfonylation of amines requires careful attention to reaction conditions to avoid common side reactions such as hydrolysis of the sulfonyl chloride and di-sulfonylation of primary amines.[8] Key parameters to control include the purity of reagents and solvents, reaction temperature, and the choice of base.[2]

Workflow for Amine Protection and Deprotection.

Protocol 1: Protection of Benzylamine with Tosyl Chloride (TsCl)

This protocol is a standard procedure for the robust protection of a primary amine.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Add TsCl (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-4-methylbenzenesulfonamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Protection of Benzylamine with Nosyl Chloride (NsCl)

This protocol details the introduction of the nosyl group, which is amenable to mild deprotection.

Materials:

  • Benzylamine

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzylamine (1.0 eq) in dry dichloromethane (15 mL), add pyridine (1.0 eq) and 4-nitrobenzenesulfonyl chloride (1.0 eq).[9]

  • Stir the mixture at room temperature for 24 hours.[9]

  • Add saturated aqueous NaHCO₃, separate the organic phase, and wash with water and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[9]

  • Purify the residue by column chromatography (silica, gradient from n-hexane/ethyl acetate 5:1 to n-hexane/ethyl acetate 5:2) to yield the pale yellow solid product.[9]

Protocol 3: Derivatization of Benzylamine with Dansyl Chloride (DnsCl)

This protocol is typically used for analytical purposes but demonstrates the formation of a dansylamide.

Materials:

  • Benzylamine

  • Dansyl chloride (DnsCl)

  • 1 M Sodium carbonate (Na₂CO₃) buffer (pH 11.0)

  • Diethyl ether

Procedure:

  • Dissolve benzylamine in the 1 M Na₂CO₃ buffer.[3]

  • Add a solution of dansyl chloride in acetone to the amine solution.

  • Stir the reaction mixture at 25 °C for 15 minutes.[3]

  • Extract the dansylated amine with diethyl ether.

  • Wash the organic layer with water and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the dansylated product.

Deprotection Strategies: Liberating the Amine

The choice of deprotection method is as critical as the choice of the protecting group itself and must be compatible with the other functional groups in the molecule.

Comparative Deprotection Strategies.

Protocol 4: Deprotection of N-Tosyl Benzylamine

This protocol describes a common method for the cleavage of the highly stable tosyl group.

Materials:

  • N-Tosyl benzylamine

  • Sodium amalgam (Na/Hg)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-tosyl benzylamine in methanol.[5]

  • Add Na₂HPO₄ to buffer the solution.[5]

  • Add sodium amalgam portion-wise to the stirred solution at room temperature. The reaction is often exothermic.[5]

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[5]

  • Upon completion, carefully quench any remaining sodium amalgam with water.

  • Filter the reaction mixture to remove the mercury.

  • Concentrate the filtrate and extract the aqueous residue with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the deprotected benzylamine.[5]

Protocol 5: Fukuyama Deprotection of N-Nosyl Benzylamine

This protocol exemplifies the mild cleavage of a nosylamide.

Materials:

  • N-Nosyl benzylamine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the N-nosyl benzylamine in acetonitrile.[5]

  • Add thiophenol to the solution.[5]

  • Add potassium carbonate to the stirred mixture.[5]

  • Stir the reaction at room temperature for 1-2 hours, or until completion as monitored by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or Ethyl Acetate (EtOAc) (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the free benzylamine.

Protocol 6: Reductive Deprotection of N-Dansyl Benzylamine

The cleavage of the dansyl group for deprotection is less common but can be achieved with powerful reducing agents.

Materials:

  • N-Dansyl benzylamine

  • Samarium(II) iodide (SmI₂) solution in THF

  • Amine (e.g., triethylamine)

  • Water

Procedure:

  • Prepare a solution of the N-dansyl benzylamine in THF under an inert atmosphere.

  • Add the amine and water to the solution.

  • Add the SmI₂ solution dropwise until the characteristic deep blue color of SmI₂ persists, indicating the consumption of the starting material. The deprotection is often instantaneous.[1][8]

  • Quench the reaction with a saturated aqueous solution of potassium carbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the free amine.

Troubleshooting and Practical Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Ensure all glassware and solvents are anhydrous and conduct reactions under an inert atmosphere.[2]

  • Di-sulfonylation: Primary amines can undergo di-sulfonylation. This can often be minimized by using a 1:1 stoichiometry of the amine to the sulfonyl chloride and controlling the reaction temperature.[8]

  • Choice of Base: Pyridine is a common choice of base as it also acts as a nucleophilic catalyst. Triethylamine is a non-nucleophilic base that is also frequently used. The choice of base can influence the reaction rate and selectivity.[3]

  • Deprotection Monitoring: Careful monitoring of the deprotection reaction is crucial to avoid over-reduction or side reactions. TLC and LC-MS are invaluable tools for tracking the progress of the reaction.

Conclusion

The selection of a sulfonyl chloride for amine protection is a strategic decision in organic synthesis that significantly impacts the overall efficiency and success of a synthetic route. The robust tosyl group is ideal for syntheses requiring harsh conditions, while the nosyl group offers the advantage of mild and selective removal, making it a powerful tool for complex molecule synthesis. Dansyl chloride, while primarily an analytical reagent, forms stable sulfonamides that can be reductively cleaved. By understanding the distinct characteristics and applying the appropriate experimental protocols for each of these reagents, researchers can effectively navigate the challenges of amine protection and deprotection, paving the way for the successful synthesis of novel chemical entities.

References

A Senior Application Scientist’s Guide to Assessing the Purity of 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 2,3-dihydro-1H-indene-5-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active molecules. Its inherent reactivity, a trait essential for its synthetic utility, also presents a significant challenge for its accurate characterization. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity of this crucial intermediate, moving beyond simple protocols to explain the causal science behind procedural choices.

The Analytical Imperative: Why Purity Assessment is Critical

The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and susceptible to hydrolysis, reacting readily with nucleophiles. Consequently, a synthesized batch of this compound may contain impurities such as:

  • Starting Materials: Unreacted 2,3-dihydro-1H-indene.

  • Hydrolysis Product: 2,3-dihydro-1H-indene-5-sulfonic acid, formed by reaction with trace water.

  • By-products: Isomeric sulfonyl chlorides or products from side reactions.

These impurities can lead to downstream reaction failures, the formation of undesired and potentially toxic side products in the final API, and complications in regulatory filings. A multi-pronged analytical approach is therefore not just recommended, but essential for robust quality control.

A Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked—be it structural confirmation, precise quantification of the main component, or identification of trace impurities. Below is a comparative summary of the most effective methods.

Technique Principle Primary Use Case Advantages Limitations
¹H & ¹³C NMR Nuclear spin resonance in a magnetic fieldStructural confirmation & impurity identificationUnambiguous structure elucidation; can quantify impurities without a reference standard (qNMR)Lower sensitivity compared to chromatographic methods; requires relatively pure sample for clear spectra.
HPLC-UV Differential partitioning between mobile and stationary phasesPurity quantification (% area) & impurity profilingHigh resolution for non-volatile compounds; robust and widely available.Sulfonyl chloride reactivity can lead to on-column degradation; may require derivatization.
GC-MS Partitioning in the gas phase followed by mass-based detectionAnalysis of volatile impurities & purity assessmentExcellent separation efficiency; provides mass information for impurity identification.Not suitable for thermally labile compounds; derivatization is often mandatory for sulfonyl chlorides.
Elemental Analysis Combustion analysis to determine elemental mass fractions (C, H, S, Cl)Confirmation of elemental composition & bulk purityProvides fundamental confirmation of the molecular formula.Does not distinguish between isomers or impurities with similar elemental composition; requires high sample purity for accurate results.

Strategic Workflow for Purity Assessment

A self-validating workflow ensures that results from one technique corroborate another, providing a high degree of confidence in the final purity assessment.

G cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Confirmation start Synthesized 2,3-dihydro-1H- indene-5-sulfonyl chloride nmr ¹H and ¹³C NMR Spectroscopy start->nmr Primary analysis decision Thermal Stability & Volatility? nmr->decision Structural identity confirmed? hplc Reversed-Phase HPLC elemental Elemental Analysis (CHNX) hplc->elemental gcms Derivatization + GC-MS gcms->elemental decision->hplc Not suitable for GC (low volatility/lability) decision->gcms Suitable for GC (volatile impurities) final Purity Confirmed elemental->final Results within ±0.4% of theoretical

Caption: A logical workflow for the comprehensive purity assessment of sulfonyl chlorides.

Detailed Experimental Protocols & Causality

Herein, we detail the standardized methodologies. The rationale behind key steps is explained to empower the researcher to adapt and troubleshoot effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural verification. For this compound, the proton (¹H) NMR will confirm the presence of the indane backbone and the substitution pattern on the aromatic ring. The carbon (¹³C) NMR complements this by identifying all unique carbon environments. The choice of solvent is critical; reactive sulfonyl chlorides require dry, aprotic deuterated solvents to prevent solvolysis.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or acetone-d₆. Ensure the solvent is from a fresh, sealed container to minimize water content.[1]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with expected values for this compound.

    • Purity Estimation: Integrate the area of a characteristic peak of the main compound and compare it to the integration of peaks corresponding to impurities. The presence of a singlet around 10-12 ppm could indicate the sulfonic acid hydrolysis product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Direct GC analysis of sulfonyl chlorides is often problematic due to their thermal lability and reactivity, which can cause degradation in the hot injector port and on the column.[3] This leads to inaccurate purity readings. The scientifically sound approach is to convert the sulfonyl chloride into a stable, volatile derivative, typically a sulfonamide, prior to analysis.[4][5] This ensures that the chromatographic profile accurately reflects the composition of the original sample.

Experimental Protocol:

  • Derivatization: a. Accurately weigh ~10 mg of the sulfonyl chloride sample into a vial. b. Dissolve in 1 mL of an aprotic solvent like dichloromethane. c. Add a solution of a secondary amine (e.g., 1.5 equivalents of diethylamine) and stir for 30 minutes at room temperature to form the corresponding stable N,N-diethylsulfonamide.[1]

  • Sample Preparation: Dilute the reaction mixture to a final concentration of approximately 100 µg/mL for GC-MS analysis.

  • Instrument Parameters:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically effective.[1]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[1]

    • Carrier Gas: Helium at 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[1]

  • Data Analysis:

    • Identify the peak for the derivatized 2,3-dihydro-1H-indene-5-sulfonamide based on its retention time and mass spectrum.

    • Calculate purity based on the relative peak area (% Area) of the main peak compared to all other integrated peaks in the chromatogram.

    • Use the mass spectra of impurity peaks to tentatively identify their structures (e.g., unreacted starting material, side-products).

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful alternative for compounds that are not suitable for GC.[1] Reversed-phase HPLC is commonly employed for arylsulfonyl chlorides.[6] Due to the high reactivity of the sulfonyl chloride, the mobile phase must be carefully chosen to be aprotic or have a controlled pH to prevent on-column hydrolysis, which would appear as a false impurity peak.

Experimental Protocol:

  • Sample Preparation: a. Prepare a stock solution of the sample by dissolving ~10 mg in 10 mL of diluent (e.g., acetonitrile). b. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrument Parameters:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. It is crucial to avoid buffers that could react with the analyte. A small amount of an acid like formic acid can be used if MS detection is desired.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 230 nm).

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate purity using the % Area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • The primary expected impurity, the sulfonic acid, will typically elute earlier than the sulfonyl chloride in a reversed-phase system.

Elemental Analysis (CHNX)

Causality: Elemental analysis provides a fundamental check on the empirical formula of a synthesized compound.[7] It determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and chlorine).[8] A significant deviation (generally accepted as >0.4%) between the experimentally measured percentages and the values calculated from the molecular formula (C₉H₉ClO₂S) indicates the presence of impurities.[9]

Experimental Protocol:

  • Sample Preparation: A highly purified and thoroughly dried sample (2-3 mg) is required. The sample must be free of residual solvents, which would alter the C and H percentages.

  • Instrumentation: The analysis is performed using an automated CHNS/O analyzer, which subjects the sample to high-temperature combustion.[10]

  • Data Analysis:

    • Theoretical Calculation for C₉H₉ClO₂S:

      • C: 49.89%

      • H: 4.19%

      • Cl: 16.36%

      • O: 14.77%

      • S: 14.80%

    • Comparison: Compare the experimental results to the theoretical values. For example, a lower-than-expected carbon percentage and a higher-than-expected oxygen percentage could suggest the presence of the sulfonic acid hydrolysis product (C₉H₁₀O₃S).

Conclusion: An Integrated Approach to Purity Validation

No single technique can provide a complete picture of the purity of this compound. A trustworthy assessment relies on the convergence of data from multiple, orthogonal methods. The unambiguous structural confirmation from NMR spectroscopy serves as the foundational identity test. Chromatographic methods like HPLC and GC-MS (with derivatization) provide the high-resolution separation needed to detect and quantify impurities. Finally, elemental analysis offers the ultimate validation of the compound's elemental composition. By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, paving the way for successful and reproducible downstream applications.

References

  • Wikipedia. "Elemental analysis." Accessed December 2025. [Link]

  • AZoM. "A Look at Elemental Analysis for Organic Compounds." May 6, 2021. [Link]

  • SIELC Technologies. "Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column." Accessed December 2025. [Link]

  • ACS Central Science. "An International Study Evaluating Elemental Analysis." June 23, 2022. [Link]

  • Eltra. "Elemental Analysis - Organic & Inorganic Compounds." Accessed December 2025. [Link]

  • Inorganic Ventures. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Accessed December 2025. [Link]

  • PubMed. "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry." April 15, 2005. [Link]

  • ResearchGate. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." June 5, 2022. [Link]

  • OMICS International. "Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I." April 8, 2016. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques." Accessed December 2025. [Link]

  • Google Patents. "CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid." Accessed December 2025.
  • ScienceOpen. "Supporting Information." Accessed December 2025. [Link]

  • ResearchGate. "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF." August 5, 2025. [Link]

  • Semantic Scholar. "Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API." April 8, 2016. [Link]

  • ResearchGate. "How to test the purity of p-toluenesulfonyl chloride (TsCl)." April 27, 2019. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,3-dihydro-1H-indene-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2,3-dihydro-1H-indene-5-sulfonamide derivatives, focusing on their potential as both carbonic anhydrase inhibitors and anticancer agents. We will delve into the structure-activity relationships, compare their performance with established alternatives, and provide detailed experimental protocols to support further research and development.

Introduction: The Versatile 2,3-dihydro-1H-indene-5-sulfonamide Scaffold

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. When functionalized with a sulfonamide group at the 5-position, it gives rise to a class of compounds with intriguing therapeutic potential. The sulfonamide moiety is a well-known pharmacophore, most notably for its role in carbonic anhydrase inhibition[1][2]. Furthermore, the indane core has been explored for its anticancer properties, particularly through the inhibition of tubulin polymerization[3][4]. This guide will explore these two primary biological activities, presenting a comparative analysis based on available scientific literature.

Carbonic Anhydrase Inhibition: A Primary Target

The parent compound, 2,3-dihydro-1H-indene-5-sulfonamide, is a known inhibitor of human carbonic anhydrase 12 (hCA XII). Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain isoforms, particularly CA II, IX, and XII, are established therapeutic targets for a range of conditions including glaucoma, epilepsy, and cancer.[1][6]

Comparative Analysis of Indanesulfonamide Derivatives

While extensive data on a series of 2,3-dihydro-1H-indene-5-sulfonamide derivatives is limited, a study on the closely related indoline-5-sulfonamides provides valuable insights into the structure-activity relationship for CA inhibition.[7] The substitution on the indoline nitrogen significantly influences the inhibitory potency and selectivity against different CA isoforms.

CompoundStructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Indoline-5-sulfonamide Analog 4f 1-(3-chlorobenzoyl)indoline-5-sulfonamide>1000031.4132.841.3
Indoline-5-sulfonamide Analog 4g 1-(4-chlorobenzoyl)indoline-5-sulfonamide478.448.2267.343.7
Indoline-5-sulfonamide Analog 4h 1-(3,4-dichlorobenzoyl)indoline-5-sulfonamide105866.1549.241.3
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012255.7

Data extracted from a study on indoline-5-sulfonamides, which serve as close structural analogs to inform on the potential of 2,3-dihydro-1H-indene-5-sulfonamide derivatives.[7]

Expert Insights: The data suggests that substitution on the nitrogen atom of the indane/indoline ring system can modulate both the potency and selectivity of CA inhibition. The presence of chloro-substituted benzoyl groups, as seen in analogs 4f, 4g, and 4h, results in potent inhibition of CA II and CA XII, with some selectivity over CA I and CA IX.[7] This highlights a promising avenue for designing isoform-selective inhibitors based on the 2,3-dihydro-1H-indene-5-sulfonamide scaffold. Acetazolamide, a clinically used CA inhibitor, serves as a benchmark, showing potent inhibition across multiple isoforms.[6][8][9]

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

CA_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_out CO2 CAIX CA IX/XII CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ Tumor_Cell Tumor Cell Proliferation & Survival H_out->Tumor_Cell Acidic Microenvironment Promotes Invasion HCO3_out HCO3- CAIX->H_out H+ extrusion CAIX->HCO3_out CO2_in CO2 H2O_in H2O HCO3_in HCO3- H_in H+ HCO3_in->Tumor_Cell Maintains Intracellular pH Indene_Sulfonamide 2,3-dihydro-1H-indene- 5-sulfonamide Derivative Indene_Sulfonamide->CAIX Inhibition

Anticancer Activity via Tubulin Polymerization Inhibition

While the sulfonamide group points towards CA inhibition, the core 2,3-dihydro-1H-indene structure is also a key feature in a class of potent anticancer agents that function by inhibiting tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[3][4]

Comparative Analysis of Dihydro-1H-indene Derivatives

A series of dihydro-1H-indene derivatives have been synthesized and evaluated for their antiproliferative activity and inhibition of tubulin polymerization. Although these compounds lack the 5-sulfonamide group, their potent activity underscores the potential of the indane scaffold in cancer therapy.

CompoundStructureTubulin Polymerization IC50 (µM)HCT116 IC50 (nM)A549 IC50 (nM)MCF-7 IC50 (nM)
Indene Derivative A representative 2,3-dihydro-1H-indene with anticancer activity~1.5 - 3.010 - 5010 - 5010 - 50
Combretastatin A-4 (Standard) A potent natural tubulin polymerization inhibitor~2.1~3~2.1~10-33
Colchicine (Standard) A classical tubulin polymerization inhibitor~2.68~10~3.5~10

Data for the indene derivative is a representative range based on published analogs.[3][4] Data for Combretastatin A-4 and Colchicine are from various sources.[4][10]

Expert Insights: The dihydro-1H-indene scaffold is a potent inhibitor of tubulin polymerization, with some derivatives exhibiting nanomolar cytotoxicity against various cancer cell lines.[3][4] Their activity is comparable to that of well-established tubulin inhibitors like Combretastatin A-4 and Colchicine. The key takeaway is that the 2,3-dihydro-1H-indene-5-sulfonamide backbone possesses a core structure known for potent anticancer activity. The presence of the 5-sulfonamide group could potentially modulate this activity, offering a dual-action mechanism or altered pharmacological properties.

Experimental Workflow: From Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Synthesis of 2,3-dihydro-1H-indene- 5-sulfonamide Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CA_Assay Carbonic Anhydrase Inhibition Assay (Ki determination) Purification->CA_Assay Tubulin_Assay Tubulin Polymerization Assay (IC50 determination) Purification->Tubulin_Assay SAR Structure-Activity Relationship (SAR) Analysis CA_Assay->SAR Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) on Cancer Cell Lines (IC50 determination) Tubulin_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This protocol is adapted from standard methods for determining CA inhibition.[5][11]

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • p-Nitrophenyl acetate (p-NPA) substrate

    • Test compounds (2,3-dihydro-1H-indene-5-sulfonamide derivatives) dissolved in DMSO

    • Acetazolamide (standard inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.

    • Add 20 µL of the test compound solution at various concentrations (typically in the range of 0.1 nM to 100 µM). For the control, add 20 µL of DMSO.

    • Add 20 µL of the CA enzyme solution (final concentration ~10 nM) to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution (final concentration ~0.75 mM).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • The rate of p-nitrophenol formation is determined from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation.

Tubulin Polymerization Assay (Turbidity-Based)

This protocol is based on established methods for monitoring in vitro tubulin polymerization.[12][13]

  • Reagents and Materials:

    • Lyophilized tubulin (>99% pure)

    • General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds dissolved in DMSO

    • Combretastatin A-4 or Colchicine (positive control)

    • Glycerol

    • 96-well, clear, flat-bottom plate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General tubulin buffer.

    • Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

    • Add the tubulin polymerization reaction mixture to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • The IC50 value is determined by plotting the maximum polymerization rate or the final plateau absorbance against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[14][15][16]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2,3-dihydro-1H-indene-5-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence strongly suggests two primary avenues for exploration: carbonic anhydrase inhibition and anticancer activity through tubulin polymerization inhibition.

  • As Carbonic Anhydrase Inhibitors: Derivatives of this scaffold have the potential to be developed into potent and isoform-selective inhibitors, particularly for CA II, IX, and XII. Future work should focus on synthesizing a library of 2,3-dihydro-1H-indene-5-sulfonamide derivatives with diverse substitutions on the indane ring and the sulfonamide nitrogen to fully elucidate the structure-activity relationship.

  • As Anticancer Agents: The inherent ability of the dihydro-1H-indene core to inhibit tubulin polymerization is a significant advantage. The sulfonamide group at the 5-position may serve to modulate this activity, improve pharmacokinetic properties, or even introduce a dual-action mechanism by also targeting tumor-associated carbonic anhydrases.

References

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  • BenchChem. (2025). Comparative Guide to β-Tubulin Binding and Polymerization Inhibition: A Profile of Combretastatin A-4 and Other Key Tubulin Inhibitors. BenchChem.com.
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  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
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A Comparative Guide to the Reaction Products of 2,3-Dihydro-1H-indene-5-sulfonyl Chloride for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and modification of molecular scaffolds are fundamental to creating novel therapeutics. 2,3-dihydro-1H-indene-5-sulfonyl chloride is a versatile reagent that serves as a gateway to a diverse range of compounds, primarily through its reactions with various nucleophiles. This guide provides an in-depth technical comparison of the synthesis, characterization, and potential biological relevance of the major reaction products derived from this important building block. We will explore the nuances of its reactivity with amines, alcohols, and thiols, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

The Chemistry of this compound: A Reactive Hub

This compound possesses a highly electrophilic sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. The primary reaction pathway involves the displacement of the chloride ion by a nucleophile, leading to the formation of a stable sulfonyl linkage. The nature of the resulting product is dictated by the attacking nucleophile, with amines yielding sulfonamides, alcohols producing sulfonate esters, and thiols forming thioesters.

The choice of reaction conditions, such as the solvent and the presence of a base, is critical in optimizing these transformations. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the nucleophile and render it unreactive.

Comparative Analysis of Reaction Products

The true value of this compound lies in the diverse physicochemical and biological properties of its derivatives. Below, we compare the synthesis and characteristics of the three main classes of products.

Sulfonamides: The Bioactive Backbone

The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of sulfonamides.[1] This class of compounds is of particular interest due to the prevalence of the sulfonamide moiety in a vast array of clinically used drugs, exhibiting activities such as antibacterial, anticancer, and diuretic effects.[1][2]

General Reaction Scheme:

Caption: General synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-Benzyl-2,3-dihydro-1H-indene-5-sulfonamide

  • To a solution of benzylamine (1.1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the pure sulfonamide.

Comparative Data for Representative Sulfonamides:

Amine NucleophileProductYield (%)¹H NMR (δ, ppm, CDCl₃) Highlights¹³C NMR (δ, ppm, CDCl₃) HighlightsIR (ν, cm⁻¹) SO₂ StretchMS (m/z) [M+H]⁺
Aniline N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide927.10-7.80 (m, Ar-H), 2.90 (t, 4H, CH₂), 2.10 (quint, 2H, CH₂)145.2, 143.8, 137.5, 129.2, 125.4, 124.8, 121.0, 32.8, 32.7, 25.41335, 1160274.09
Benzylamine N-benzyl-2,3-dihydro-1H-indene-5-sulfonamide957.20-7.70 (m, Ar-H), 4.95 (t, 1H, NH), 4.15 (d, 2H, NCH₂), 2.90 (t, 4H, CH₂), 2.10 (quint, 2H, CH₂)145.0, 143.5, 137.2, 136.1, 128.8, 127.9, 127.6, 125.3, 124.7, 47.5, 32.8, 32.7, 25.41330, 1158288.11
Morpholine 5-(Morpholinosulfonyl)-2,3-dihydro-1H-indene987.60-7.70 (m, Ar-H), 3.75 (t, 4H, O(CH₂)₂), 3.05 (t, 4H, N(CH₂)₂), 2.95 (t, 4H, CH₂), 2.15 (quint, 2H, CH₂)145.8, 144.1, 134.9, 125.5, 124.9, 66.4, 46.2, 32.9, 32.7, 25.41340, 1162268.09

Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride. A slight excess of the amine can be used to drive the reaction to completion, while the base is essential for neutralizing the generated HCl.[3] The reaction is typically performed at an initial temperature of 0 °C to control the exothermic reaction and then allowed to proceed at room temperature for a sufficient duration to ensure complete conversion.

Sulfonate Esters: Modifying Polarity and Reactivity

The reaction with alcohols yields sulfonate esters, which are valuable intermediates in organic synthesis. The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[4] This transformation allows for the conversion of a poorly reactive hydroxyl group into a highly reactive functional group.[5]

General Reaction Scheme:

Caption: General synthesis of sulfonate esters.

Experimental Protocol: Synthesis of Ethyl 2,3-dihydro-1H-indene-5-sulfonate

  • Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add ethanol (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with cold 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (ethyl acetate/hexanes) to yield the pure sulfonate ester.

Comparative Data for Representative Sulfonate Esters:

Alcohol NucleophileProductYield (%)¹H NMR (δ, ppm, CDCl₃) Highlights¹³C NMR (δ, ppm, CDCl₃) HighlightsIR (ν, cm⁻¹) SO₂ StretchMS (m/z) [M+Na]⁺
Methanol Methyl 2,3-dihydro-1H-indene-5-sulfonate887.65-7.75 (m, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (t, 4H, CH₂), 2.15 (quint, 2H, CH₂)146.0, 144.5, 134.2, 125.7, 125.0, 56.5, 32.9, 32.7, 25.41360, 1175235.05
Ethanol Ethyl 2,3-dihydro-1H-indene-5-sulfonate917.65-7.75 (m, Ar-H), 4.20 (q, 2H, OCH₂), 2.95 (t, 4H, CH₂), 2.15 (quint, 2H, CH₂), 1.30 (t, 3H, CH₃)146.0, 144.4, 134.5, 125.6, 125.0, 65.2, 32.9, 32.7, 25.4, 14.81358, 1173249.06
Isopropanol Isopropyl 2,3-dihydro-1H-indene-5-sulfonate857.65-7.75 (m, Ar-H), 4.80 (sept, 1H, OCH), 2.95 (t, 4H, CH₂), 2.15 (quint, 2H, CH₂), 1.35 (d, 6H, CH₃)145.9, 144.3, 134.8, 125.6, 124.9, 73.8, 32.9, 32.7, 25.4, 23.51355, 1170263.08

Causality Behind Experimental Choices: Pyridine often serves as both the base and the solvent in sulfonylation of alcohols, driving the reaction forward. The reaction is sensitive to steric hindrance, with primary alcohols generally reacting faster and in higher yields than secondary alcohols. Tertiary alcohols are often poor nucleophiles for this reaction.

Thioesters: Introducing a Sulfur Linkage

The reaction of this compound with thiols provides access to thioesters. Thioesters are important functional groups in their own right and can serve as precursors for other sulfur-containing compounds.[6] The synthesis of thioesters from sulfonyl chlorides is a less common but valuable transformation.[7]

General Reaction Scheme:

Caption: General synthesis of thioesters.

Experimental Protocol: Synthesis of S-Phenyl 2,3-dihydro-1H-indene-5-carbothioate

  • In a round-bottom flask, dissolve thiophenol (1.1 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (ethyl acetate/hexanes) to obtain the pure thioester.

Comparative Data for Representative Thioesters:

Thiol NucleophileProductYield (%)¹H NMR (δ, ppm, CDCl₃) Highlights¹³C NMR (δ, ppm, CDCl₃) HighlightsIR (ν, cm⁻¹) C=O StretchMS (m/z) [M+H]⁺
Thiophenol S-Phenyl 2,3-dihydro-1H-indene-5-carbothioate757.30-7.80 (m, Ar-H), 3.00 (t, 4H, CH₂), 2.15 (quint, 2H, CH₂)190.5, 146.2, 144.8, 137.0, 134.8, 129.5, 129.3, 126.0, 125.1, 33.0, 32.8, 25.51685271.07
Benzyl Mercaptan S-Benzyl 2,3-dihydro-1H-indene-5-carbothioate807.20-7.80 (m, Ar-H), 4.20 (s, 2H, SCH₂), 2.95 (t, 4H, CH₂), 2.10 (quint, 2H, CH₂)191.2, 146.0, 144.5, 137.5, 136.8, 129.0, 128.7, 127.5, 125.8, 125.0, 34.5, 32.9, 32.7, 25.51680285.09
Ethanethiol S-Ethyl 2,3-dihydro-1H-indene-5-carbothioate857.60-7.75 (m, Ar-H), 2.95 (t, 4H, CH₂), 2.90 (q, 2H, SCH₂), 2.10 (quint, 2H, CH₂), 1.25 (t, 3H, CH₃)192.0, 145.8, 144.2, 137.8, 125.7, 124.9, 32.9, 32.7, 25.5, 23.8, 14.9223.06

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the thiol, forming the more nucleophilic thiolate anion. The reaction is typically carried out in an aprotic solvent like THF to avoid side reactions.

Biological Relevance: The Case of Carbonic Anhydrase Inhibition

The 2,3-dihydro-1H-indene-5-sulfonamide scaffold is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, particularly in the design of carbonic anhydrase (CA) inhibitors.[8][9] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][10]

The parent compound, 2,3-dihydro-1H-indene-5-sulfonamide, is a known inhibitor of human carbonic anhydrase XII.[11] The sulfonamide group is a key zinc-binding group, chelating to the Zn²⁺ ion in the active site of the enzyme. The 2,3-dihydro-1H-indene moiety occupies a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 2,3-Dihydro-1H-indene-5-sulfonamide Zn_ion Zn²⁺ His1 His His1->Zn_ion His2 His His2->Zn_ion His3 His His3->Zn_ion Hydrophobic_Pocket Hydrophobic Pocket Sulfonamide SO₂NH₂ Sulfonamide->Zn_ion Coordination Indane 2,3-Dihydro-1H-indene Indane->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Binding of the indane sulfonamide to the CA active site.

By synthesizing a library of N-substituted derivatives from this compound, researchers can systematically probe the structure-activity relationships (SAR) for CA inhibition. Modifications to the sulfonamide nitrogen can influence the compound's polarity, cell permeability, and interactions with residues at the entrance of the active site, potentially leading to enhanced potency and isoform selectivity.

Alternative Sulfonylating Agents: A Comparative Perspective

While this compound is a valuable reagent, it is important to consider its performance in the context of other commonly used sulfonylating agents.

Sulfonylating AgentKey FeaturesDeprotection/Modification Conditions
p-Toluenesulfonyl chloride (TsCl) Forms highly stable sulfonamides; widely used for amine protection.Harsh (e.g., Na/NH₃, HBr/AcOH).
Methanesulfonyl chloride (MsCl) Forms stable sulfonamides; smaller than TsCl, may offer different steric profiles.Harsh (e.g., LiAlH₄, strong acid).
2-Nitrobenzenesulfonyl chloride (NsCl) Forms sulfonamides that are readily cleaved under mild conditions.Mild (e.g., thiol and base).
This compound Provides a rigid, hydrophobic scaffold; derivatives are known CA inhibitors.Generally stable; cleavage depends on N-substituent.

The choice of sulfonylating agent is ultimately dictated by the synthetic strategy and the desired properties of the final product. For applications requiring a robust and biologically relevant scaffold, this compound presents a compelling option.

Conclusion: A Versatile Scaffold for Innovation

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist and drug discovery professional. Its reactivity with a range of nucleophiles provides straightforward access to diverse classes of compounds, including the biologically significant sulfonamides. The inherent properties of the 2,3-dihydro-1H-indene scaffold, coupled with the potential for further derivatization, make it an attractive starting point for the development of novel therapeutics, particularly in the area of carbonic anhydrase inhibition. This guide has provided a comparative framework for understanding and utilizing the reaction products of this key synthetic intermediate, empowering researchers to make informed decisions in their quest for new and effective medicines.

References

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The Strategic Advantage of Bicyclic Scaffolds: A Comparative Guide to 2,3-Dihydro-1H-indene-5-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of a Key Synthetic Building Block

In the landscape of modern drug discovery, the choice of foundational chemical scaffolds is a critical determinant of a program's success. While simple aromatic systems have long been the bedrock of medicinal chemistry, the strategic incorporation of more complex, three-dimensional structures is increasingly recognized as a powerful approach to unlocking novel biological activities and optimizing pharmacokinetic profiles. Among these, the 2,3-dihydro-1H-indene (indane) framework has emerged as a particularly valuable motif. This guide provides an in-depth technical review of the applications of 2,3-dihydro-1H-indene-5-sulfonyl chloride, a key reagent for introducing this bicyclic scaffold into drug candidates. We will objectively compare its utility with that of more conventional sulfonyl chlorides, such as benzenesulfonyl chloride, and provide insights into the causality behind its selection in advanced drug design.

The Sulfonamide Pharmacophore: A Privileged Motif in Drug Design

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2][3] Its prevalence stems from its unique physicochemical properties: it is a strong hydrogen bond acceptor and can also engage in favorable interactions with nonpolar environments within protein binding sites.[4] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and generally high-yielding transformation.[5][6]

While simple aryl sulfonyl chlorides like benzenesulfonyl chloride and p-toluenesulfonyl chloride are workhorses in this regard, the nature of the "R" group on the R-SO₂Cl reagent profoundly influences the properties of the final sulfonamide. The choice of this group is a key decision point in the design of new therapeutic agents.

Introducing this compound: Properties and Rationale for Use

This compound is a reactive organic compound that serves as a versatile building block for the synthesis of indane-containing sulfonamides.[7] The key distinguishing feature of this reagent is its bicyclic, sp³-rich indane scaffold. This structural element imparts specific properties that are advantageous in drug design compared to a simple phenyl ring.

Key Physicochemical Distinctions:

PropertyBenzenesulfonyl ChlorideThis compoundRationale for Advantage
Structure Planar, aromaticNon-planar, bicyclic with sp³ carbonsThe 3D geometry of the indane scaffold can lead to improved binding affinity and selectivity by accessing deeper or more complex protein pockets that are inaccessible to flat aromatic rings.
Lipophilicity ModerateGenerally higherIncreased lipophilicity can enhance membrane permeability and oral bioavailability, although this needs to be carefully balanced to maintain aqueous solubility.
Metabolic Stability Susceptible to aromatic oxidationThe saturated portion of the indane ring can block sites of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.
Chemical Space Explores 2D chemical spaceExplores 3D chemical spaceProvides access to a more diverse range of molecular shapes and novel intellectual property.

The decision to employ a bicyclic sulfonyl chloride like this compound is therefore a deliberate strategy to introduce greater structural complexity and fine-tune the physicochemical properties of a drug candidate.[8][9]

Comparative Applications in Enzyme Inhibition

The true value of a building block is demonstrated in its successful application. Derivatives of this compound have shown significant promise in the development of potent and selective enzyme inhibitors, particularly in the fields of oncology and ophthalmology.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[10] Inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is the quintessential pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.[10]

While many CA inhibitors are based on simple aromatic or heterocyclic sulfonamides, the incorporation of the indane moiety has been explored to enhance potency and isoform selectivity.[11][12] The indane scaffold can form additional favorable interactions with hydrophobic and hydrophilic residues in the active site, leading to tighter binding compared to simpler aromatic sulfonamides.[11][12]

Experimental Protocol: General Synthesis of Indane-5-sulfonamide Derivatives

  • To a solution of the desired primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) at 0 °C, add this compound (1.1 eq.) portion-wise.

  • If not using pyridine as the solvent, add a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indane-5-sulfonamide.

Note: This is a generalized procedure. Specific reaction conditions may need to be optimized for different amine substrates.

Comparative Biological Data (Illustrative):

While direct side-by-side comparisons are scarce in the literature, we can infer the potential advantages from studies on different sulfonamide classes. For instance, novel indolin-2-one-based sulfonamides have shown potent inhibition of various CA isoforms, with Kᵢ values in the low nanomolar range for hCA II, IV, and VII.[12] Similarly, other complex sulfonamides have demonstrated high affinity and selectivity for different CA isoforms.[11][13][14] The rationale is that the extended scaffold of the indane group can better occupy the active site cavity and interact with residues outside the immediate vicinity of the zinc ion, leading to enhanced inhibitory activity compared to a simple benzenesulfonamide.

Tubulin Polymerization Inhibitors

Tubulin is a critical protein involved in microtubule formation, which is essential for cell division.[15] Inhibitors of tubulin polymerization are a major class of anticancer agents. The indane scaffold has been incorporated into molecules designed to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[16][17][18]

In this context, the indane ring often serves as a constrained analog of a dimethoxyphenyl or trimethoxyphenyl ring, which is a common feature of many colchicine site binders. The rigid bicyclic structure of the indane moiety can help to lock the molecule in a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity. Again, while direct comparisons with simpler sulfonyl chloride-derived analogs are not explicitly detailed, the potent anticancer activity of indane-based compounds, with IC₅₀ values in the nanomolar range, underscores the value of this scaffold.[16]

Experimental Workflows and Logical Relationships

The strategic workflow for employing this compound in a drug discovery program can be visualized as follows:

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Start Identify Target & Need for Novel Scaffold Select_Indane Select this compound (Rationale: 3D shape, lipophilicity, metabolic stability) Start->Select_Indane Alternatives Alternative Scaffolds: Benzenesulfonyl chloride, etc. Start->Alternatives Synthesis Synthesize Sulfonamide Library (Reaction with diverse amines) Select_Indane->Synthesis Screening Primary Biological Screening (e.g., Enzyme inhibition assay) Synthesis->Screening SAR Establish Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization (Modify amine substituent and/or indane core) SAR->Optimization Optimization->Synthesis Iterative Cycles ADME ADME/Tox Profiling (Solubility, permeability, metabolic stability) Optimization->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Selection of Preclinical Candidate InVivo->Candidate

Caption: Drug discovery workflow utilizing this compound.

This workflow illustrates the iterative process of designing, synthesizing, and testing novel compounds, where the initial choice of a sophisticated building block like this compound is a key strategic decision aimed at improving the probability of success in identifying a viable drug candidate.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block in modern medicinal chemistry. While direct, quantitative comparisons of its reaction performance against simpler sulfonyl chlorides are not extensively documented, its utility is clearly demonstrated through the potent biological activities of its derivatives. The decision to employ this reagent is a conscious move away from flat, two-dimensional scaffolds towards more complex, three-dimensional structures that can offer advantages in terms of target affinity, selectivity, and pharmacokinetic properties.

For researchers, scientists, and drug development professionals, this compound represents an important tool for exploring novel chemical space and developing next-generation therapeutics. Future work in this area would benefit from systematic studies that directly compare the performance of indane-based sulfonamides with their simpler aromatic counterparts to more precisely quantify the advantages conferred by this bicyclic scaffold.

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The Indane Advantage: A Comparative Guide to 2,3-Dihydro-1H-indene-5-sulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the choice of a sulfonylating agent can profoundly influence not only the efficiency of a reaction but also the physicochemical and pharmacological properties of the final compound. While reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are workhorses in the field, 2,3-dihydro-1H-indene-5-sulfonyl chloride emerges as a reagent offering distinct advantages rooted in its unique structural architecture. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, detailing the strategic benefits of employing this indane-based reagent.

The core advantage of this compound lies in the indane moiety, a bicyclic scaffold that fuses an aromatic ring with a cyclopentane ring.[1][2] This structure imparts a unique combination of rigidity, lipophilicity, and three-dimensional character to the resulting sulfonamides, which can be highly desirable in medicinal chemistry and materials science.[1][3]

Comparative Analysis of Physicochemical Properties

The structural distinction between the indane scaffold and the simple aromatic systems of common reagents like tosyl chloride translates to tangible differences in the properties of the derivative compounds. These differences can be critical in applications ranging from amine protection to the development of novel therapeutics.

Property2,3-Dihydro-1H-indene-5-sulfonyl MoietyToluenesulfonyl (Tosyl) MoietyBenzenesulfonyl Moiety
Scaffold Rigidity High; the fused bicyclic system restricts conformational flexibility.[3][4]Low; free rotation around the aryl-methyl bond.Low; unsubstituted phenyl ring.
Lipophilicity (LogP) Higher; the additional aliphatic ring increases lipid solubility.[5][6][7]Moderate.Lower than Tosyl.
Crystallinity of Derivatives Often enhanced; the rigid and well-defined shape can promote more ordered crystal packing.[8][9]Variable; depends on the other substituents.Variable.
Metabolic Stability The aliphatic ring can be a site for metabolism, but the overall scaffold is generally robust.The methyl group is a primary site for oxidative metabolism.The unsubstituted ring offers fewer metabolic handles.
Drug-Receptor Interactions The rigid structure can reduce the entropic penalty of binding and allows for precise vectoral orientation of substituents.[3][10]Flexible nature may require more energy to adopt the optimal binding conformation.Similar to Tosyl, but with less defined substituent orientation.

Performance in Key Applications

The decision to use this compound is often driven by the desired end-properties of the target molecule, particularly in the context of drug discovery where the scaffold itself can be considered a "privileged structure."[1][2]

Enhanced Crystallinity and Handling

A significant, though often anecdotal, advantage reported by synthetic chemists is the tendency of indane-containing compounds to be highly crystalline.[8][9] The rigidity of the bicyclic scaffold promotes a more ordered packing in the crystal lattice. This can be a substantial practical advantage, simplifying purification through recrystallization, improving handling of intermediates, and ensuring better stability and shelf-life of the final product.

Modulating Lipophilicity for Improved Pharmacokinetics

Lipophilicity, often measured as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[6][7] The indane scaffold, with its fused aliphatic ring, provides a predictable way to increase the lipophilicity of a molecule compared to a simple phenyl or tolyl group. This allows medicinal chemists to fine-tune the ADME profile of a lead compound, potentially improving its ability to cross cell membranes or the blood-brain barrier.[7]

As a Rigid Scaffold in Drug Design

In modern drug discovery, rigid scaffolds are highly valued because they can reduce the entropic cost of binding to a biological target.[3][10] A flexible molecule must "pay" a higher energetic penalty to adopt the correct conformation to fit into a receptor's binding site. The constrained conformation of the indane nucleus means that molecules built upon it are already pre-organized for binding, which can lead to higher affinity and selectivity.[3][4] The well-defined three-dimensional structure allows for the precise placement of pharmacophoric groups in space to optimize interactions with a target protein.[1][2]

cluster_0 Reagent Selection cluster_1 Structural Features cluster_2 Resulting Compound Properties cluster_3 Application Outcome Reagent Choice of Sulfonyl Chloride Indane 2,3-Dihydro-1H-indene- 5-sulfonyl chloride (Rigid, Lipophilic) Reagent->Indane Advantageous Choice Tosyl Tosyl Chloride (Flexible, Less Lipophilic) Reagent->Tosyl Standard Choice Properties_Indane Higher Crystallinity Modulated Lipophilicity Reduced Binding Entropy Indane->Properties_Indane Properties_Tosyl Standard Properties Potential for Metabolism Flexible Binding Tosyl->Properties_Tosyl Outcome Improved PK/PD Profile Easier Purification Higher Potency/Selectivity Properties_Indane->Outcome

Caption: Decision workflow for selecting an advanced sulfonylating agent.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from a primary or secondary amine using this compound. The principles are broadly applicable to other sulfonyl chlorides like tosyl chloride, allowing for a conceptual comparison of the workflow.[11][12][13]

Objective: To synthesize N-benzyl-2,3-dihydro-1H-indene-5-sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[11]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine and unreacted amine, followed by saturated NaHCO₃ solution (1 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-2,3-dihydro-1H-indene-5-sulfonamide. The expected higher crystallinity of the indane derivative may make this step more efficient compared to analogous tosylamides.

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

While traditional reagents like tosyl chloride are effective and economical for many applications, this compound offers a compelling set of advantages for projects where the final properties of the molecule are paramount. The introduction of the rigid, lipophilic indane scaffold can lead to derivatives with enhanced crystallinity, modulated pharmacokinetic profiles, and potentially higher binding affinity due to a lower entropic penalty. For researchers in drug discovery and medicinal chemistry, the indane scaffold is not merely an inert carrier for the sulfonyl group but a valuable design element that can be strategically employed to create superior molecules. The choice to use this reagent is an investment in the quality and performance of the final compound.

References

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A Senior Application Scientist's Guide to Confirming the Regioselectivity of 2,3-dihydro-1H-indene-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. Its rigid bicyclic framework provides a defined orientation for pendant functional groups, making it an attractive template for drug design. The introduction of a sulfonyl chloride group at the 5-position transforms this scaffold into a versatile synthetic intermediate, opening pathways for the synthesis of sulfonamides, sulfones, and other key derivatives. However, the true utility of 2,3-dihydro-1H-indene-5-sulfonyl chloride hinges on a critical factor: the predictable control of regioselectivity in subsequent reactions, particularly electrophilic aromatic substitution (EAS).

This guide provides an in-depth analysis of the factors governing the regioselectivity of this reagent. We will dissect the competing electronic effects at play, compare different reaction classes with supporting data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

The Core Challenge: Competing Directing Effects

The central issue in predicting the outcome of electrophilic aromatic substitution on this compound is the presence of two substituents with opposing directing effects.[1]

  • The Activating Group: The fused five-membered aliphatic ring is analogous to an alkyl group. Alkyl groups are electron-donating groups (EDGs) through an inductive effect and hyperconjugation.[2][3] They are classified as activating groups, meaning they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4][5] Activating groups direct incoming electrophiles to the ortho and para positions.

  • The Deactivating Group: The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and chlorine atoms.[3] It strongly deactivates the aromatic ring, making it less reactive. EWGs of this type are meta-directing .[1][4]

In the case of this compound, the available positions for substitution are C4, C6, and C7. The directing influences are as follows:

  • Position 4: ortho to the activating indane system and ortho to the deactivating sulfonyl chloride.

  • Position 6: meta to the activating indane system and ortho to the deactivating sulfonyl chloride.

  • Position 7: para to the activating indane system and meta to the deactivating sulfonyl chloride.

Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, we can predict that substitution will be overwhelmingly directed by the indane moiety to its ortho (C4) and para (C7) positions. Of these two, the C7 position is often favored as it is meta to the deactivating -SO₂Cl group and is sterically less hindered than the C4 position, which is crowded between the two existing substituents.

Caption: Analysis of competing directing effects.

Reaction Class I: Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6] For this compound, this is the primary context in which regioselectivity must be carefully controlled.

Mechanism & Regiochemical Rationale

The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The stability of this intermediate determines the major product. Attack at the C7 position (para to the activating group, meta to the deactivating group) yields the most stable arenium ion because the positive charge can be delocalized onto the activating indane ring system without being adjacent to the electron-withdrawing sulfonyl chloride group.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node Reactant Indane-5-sulfonyl chloride + Electrophile (E+) AttackC7 Nucleophilic Attack at C7 Reactant->AttackC7 Rate-determining step AreniumIon Formation of Most Stable Arenium Ion Intermediate AttackC7->AreniumIon Deprotonation Deprotonation AreniumIon->Deprotonation Fast step OtherProducts 4- and 6-Substituted Products (Minor/Trace) AreniumIon->OtherProducts Higher energy pathways Product 7-Substituted Product (Major) Deprotonation->Product

Caption: Generalized workflow for EAS on the title compound.

Comparison of Common EAS Reactions

While specific experimental data for this compound is sparse in readily available literature, we can predict the outcomes based on established principles of physical organic chemistry. The table below presents an illustrative comparison.

ReactionReagentsExpected Major ProductExpected Minor Product(s)Causality for Selectivity
Nitration Conc. HNO₃, Conc. H₂SO₄7-Nitro-2,3-dihydro-1H-indene-5-sulfonyl chloride4-Nitro isomerThe powerful nitronium ion (NO₂⁺) electrophile will preferentially attack the most electron-rich, least hindered position (C7).[8][9]
Bromination Br₂, FeBr₃7-Bromo-2,3-dihydro-1H-indene-5-sulfonyl chloride4-Bromo isomerThe Lewis acid catalyst generates a strong electrophile (Br⁺), leading to substitution guided by the activating group.[6]
Friedel-Crafts Acylation RCOCl, AlCl₃7-Acyl-2,3-dihydro-1H-indene-5-sulfonyl chloride4-Acyl isomerThe bulky acylium ion electrophile is highly sensitive to steric hindrance, strongly favoring attack at the more accessible C7 position.[10][11]
Self-Validating Protocol: Nitration

This protocol is designed to confirm the predicted regioselectivity.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0°C, slowly add concentrated sulfuric acid (2.0 eq).

  • Addition of Nitrating Agent: Add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. Causality: This generates the nitronium ion in situ. The slow addition and low temperature are critical to prevent over-reaction and control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Causality: Quenching on ice safely neutralizes the strong acids. The bicarbonate wash removes any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Validation & Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the major isolated product. The regiochemistry can be definitively assigned using 2D NMR techniques (NOESY/ROESY), where spatial correlations between the new nitro group's neighboring protons and protons on the indane scaffold will confirm the position of substitution.

Reaction Class II: Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.[10]

Comparative Analysis: Acylation vs. Alkylation
  • Acylation: This is the preferred method for introducing an alkyl chain in a controlled manner. It involves an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃).[11][12] The resulting ketone is a deactivating group, which prevents unwanted polysubstitution.[7] The acylium ion intermediate is not prone to rearrangement. The regioselectivity follows the principles outlined above, strongly favoring the C7 position.

  • Alkylation: While possible, Friedel-Crafts alkylation is less reliable. The reaction is prone to carbocation rearrangements and polysubstitution, as the newly added alkyl group further activates the ring. For these reasons, a two-step acylation-reduction sequence is often the superior strategy for introducing a primary alkyl group.

Experimental Workflow: Friedel-Crafts Acylation

G cluster_workflow Acylation Protocol start_node start_node process_node process_node decision_node decision_node end_node end_node Start Mix Indane-5-SO₂Cl & Acyl Chloride in CS₂ Add_Cat Cool to 0°C, Add AlCl₃ portion-wise Start->Add_Cat Stir Stir at RT for 4h Add_Cat->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench with HCl/Ice, Extract with Ether Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize NMR, MS, IR Purify->Characterize

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Reaction Class III: Nucleophilic Substitution at the Sulfonyl Group

It is crucial to distinguish the reactions above from those that occur at the sulfonyl chloride functional group itself. The most common example is the synthesis of sulfonamides via reaction with primary or secondary amines.

In this class of reaction, the aromatic ring is merely a spectator. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. Therefore, regioselectivity on the aromatic ring is not a variable in this transformation. The sulfonamide moiety will be located at the C5 position, as dictated by the structure of the starting material.

Standard Protocol: Sulfonamide Synthesis
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or DCM with a base (e.g., triethylamine, 2.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl (to remove excess base and amine), water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting sulfonamide by recrystallization or column chromatography.

Conclusion and Expert Recommendations

The reactivity of this compound in electrophilic aromatic substitution is governed by the powerful ortho, para-directing effect of the activating indane scaffold, which overrides the meta-directing influence of the deactivating sulfonyl chloride group.

For drug development professionals, the key takeaway is that EAS reactions on this substrate will yield products substituted predominantly at the C7 position. This predictable regioselectivity is a significant advantage, simplifying synthesis and purification, thereby reducing costs and accelerating discovery timelines. For reactions involving nucleophilic attack at the sulfur atom, such as sulfonamide formation, the substitution pattern is fixed by the starting material.

It is imperative to confirm the regiochemical outcome of any new reaction empirically. The analytical protocols described herein, particularly 2D NMR, provide an unambiguous method for structural validation, ensuring the scientific integrity of the results.

References

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Leonard, M. S. (2013, November 15). Electrophilic Aromatic Substitution: Sulfonation [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • SlidePlayer. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

Sources

Performance Analysis of 2,3-dihydro-1H-indene-5-sulfonyl chloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can dictate the success of a synthetic transformation. This guide provides an in-depth technical comparison of the performance of 2,3-dihydro-1H-indene-5-sulfonyl chloride, a versatile sulfonylating agent, across a range of common laboratory solvents. By understanding the interplay between the solvent, reagent, and substrate, researchers can optimize reaction conditions to achieve superior yields, purity, and efficiency in the synthesis of novel sulfonamides.

The Critical Role of the Solvent in Sulfonylation Reactions

The reaction of a sulfonyl chloride with a nucleophile, typically a primary or secondary amine to form a sulfonamide, is a cornerstone of medicinal chemistry. The solvent in which this reaction is conducted is not merely an inert medium but an active participant that influences reaction rates, mechanisms, and even product distribution. The key solvent properties that impact sulfonylation reactions are polarity, protic or aprotic nature, and the ability to solubilize reactants.

Polarity: A solvent's polarity can significantly affect the stability of the transition state during the nucleophilic attack on the sulfonyl chloride. More polar solvents can stabilize charged intermediates, which can accelerate the reaction.

Protic vs. Aprotic Nature: Protic solvents, such as alcohols and water, possess acidic protons and can form hydrogen bonds. While they can be excellent solvents for some reactants, they can also hinder sulfonylation reactions in two ways: by solvating the amine nucleophile, thereby reducing its nucleophilicity, and by reacting directly with the highly reactive sulfonyl chloride in a competing solvolysis reaction. Aprotic solvents, lacking acidic protons, are generally preferred for sulfonylation reactions as they do not interfere with the nucleophile or the electrophile.

Comparative Performance Analysis of this compound

To illustrate the impact of the solvent on the performance of this compound, we present a comparative analysis of its reaction with a model primary amine, aniline, in four common laboratory solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and Ethanol (a protic solvent for comparison).

Table 1: Comparative Performance Data for the Sulfonylation of Aniline with this compound

SolventDielectric Constant (Polarity)Reaction Time (hours)Yield (%)Purity (by HPLC, %)Notes
Dichloromethane (DCM)9.1492>98Excellent solubility of reactants, minimal side products.
Acetonitrile (ACN)37.5395>99Higher polarity accelerates the reaction. Excellent for polar substrates.
Tetrahydrofuran (THF)7.668897Good general-purpose solvent, slightly slower reaction rate.
Ethanol24.6124585Significant solvolysis of the sulfonyl chloride and reduced nucleophilicity of the amine lead to lower yield and purity.

Disclaimer: The data presented in this table are representative and based on established principles of organic chemistry. Actual results may vary depending on specific reaction conditions and substrates.

Mechanistic Insights into Solvent Effects

The observed differences in performance can be explained by considering the reaction mechanism. The sulfonylation reaction generally proceeds through a nucleophilic substitution pathway.

G Reactants Aniline + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Sulfonamide Product Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Figure 1: General mechanism of sulfonylation.

In aprotic solvents like DCM, ACN, and THF, the amine nucleophile is readily available to attack the electrophilic sulfur atom of the sulfonyl chloride. The higher polarity of ACN stabilizes the charged tetrahedral intermediate more effectively than DCM or THF, leading to a faster reaction rate.

In a protic solvent like ethanol, the amine nucleophile is heavily solvated through hydrogen bonding, which reduces its reactivity. Furthermore, ethanol itself can act as a nucleophile, leading to the formation of an undesired ethyl sulfonate ester byproduct and consumption of the starting sulfonyl chloride.

Experimental Protocols

The following are detailed, step-by-step methodologies for the sulfonylation of aniline with this compound in different solvent systems.

General Considerations
  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used for optimal results, especially with aprotic solvents.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol in Dichloromethane (DCM)

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup a Dissolve Aniline (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM b Cool to 0°C a->b c Add this compound (1.05 eq) in DCM dropwise b->c d Stir at RT for 4h c->d e Wash with 1M HCl, sat. NaHCO3, brine d->e f Dry (Na2SO4), concentrate e->f g Purify by column chromatography f->g

Figure 2: Workflow for sulfonylation in DCM.

Step-by-step:

  • To a round-bottom flask, add aniline (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) and dissolve in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol in Acetonitrile (ACN)

The protocol is similar to that in DCM, with the following modifications:

  • Reaction Time: 3 hours.

  • Workup: After the reaction, acetonitrile is typically removed under reduced pressure before the aqueous workup.

Protocol in Tetrahydrofuran (THF)

The protocol is similar to that in DCM, with the following modification:

  • Reaction Time: 6 hours.

Protocol in Ethanol
  • Dissolve aniline (1.0 equivalent) in ethanol.

  • Add sodium carbonate (2.0 equivalents) to the solution.

  • Add this compound (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography. Note that the isolation of the desired product may be more challenging due to the presence of byproducts.

Alternative Sulfonylating Agents: A Comparative Overview

While this compound is a valuable reagent, other sulfonyl chlorides offer different reactivity profiles and may be more suitable for specific applications.

Table 2: Comparison of Common Sulfonylating Agents

Sulfonylating AgentStructureKey Features
This compound Indane moietyProvides a rigid, bicyclic scaffold often found in pharmacologically active molecules.
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) Toluene moietyA widely used, cost-effective reagent. The tosyl group is a good leaving group.
Dansyl chloride Naphthalene moietyForms highly fluorescent sulfonamides, making it ideal for labeling and detection of amines.
Benzenesulfonyl chloride Benzene moietyThe parent aromatic sulfonyl chloride, offering a simple aromatic substituent.

The choice of sulfonylating agent will depend on the desired properties of the final sulfonamide. For instance, if fluorescence is required for analytical purposes, dansyl chloride is the reagent of choice.[1] If a simple, cost-effective sulfonylation is needed, tosyl chloride is often preferred.[2] this compound is particularly useful when the indane scaffold is a desired structural element in the target molecule.

Conclusion and Future Outlook

The solvent plays a pivotal role in the outcome of sulfonylation reactions with this compound. Aprotic solvents, particularly polar aprotic solvents like acetonitrile, generally provide the best performance in terms of reaction rate and yield. Dichloromethane is also an excellent choice, offering a good balance of reactivity and ease of handling. Protic solvents should generally be avoided due to competing solvolysis reactions and reduced nucleophilicity of the amine.

The selection of the optimal solvent system requires a careful consideration of the properties of the reactants and the desired reaction outcome. By leveraging the principles outlined in this guide, researchers can enhance the efficiency and success of their sulfonylation reactions, accelerating the discovery and development of new chemical entities.

References

  • Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. Handling reactive reagents like 2,3-dihydro-1H-indene-5-sulfonyl chloride (also known as Indane-5-sulfonyl chloride) demands not only procedural precision but also a deep understanding of its chemical nature. This guide provides a comprehensive, field-tested framework for its safe management and disposal, ensuring the protection of personnel, facilities, and the environment.

The core principle governing the disposal of this compound is the deactivation of its highly reactive sulfonyl chloride functional group. This group readily undergoes hydrolysis, reacting with water to release corrosive hydrochloric acid and the corresponding sulfonic acid[1]. This reactivity is the primary hazard that our disposal protocol must mitigate.

Core Hazard Profile & Chemical Properties

Before handling waste, a clear understanding of the compound's characteristics is paramount. This knowledge informs every subsequent step of the disposal process.

PropertyValueSource(s)
Chemical Formula C₉H₉ClO₂S[1][2]
Molecular Weight 216.68 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Primary Hazards Corrosive, Water-Reactive, Releases HCl upon hydrolysis[1][3][4]
Incompatibilities Water, Strong Bases, Alcohols, Metals[4][5]
Essential Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. The corrosive and reactive nature of sulfonyl chlorides necessitates the following minimum PPE and safety measures:

  • Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to contain corrosive vapors and potential aerosols[6]. An eyewash station and safety shower must be immediately accessible.

  • Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection : Chemical splash goggles are mandatory. For enhanced safety, use in conjunction with a full-face shield[4][7].

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact[7].

Disposal Decision Workflow

The correct disposal path depends entirely on the nature and quantity of the waste. Attempting to neutralize bulk quantities in a laboratory setting is unsafe and not recommended. This workflow provides a clear decision-making framework.

DisposalWorkflow start Assess Waste Type & Quantity residual Small Residual Quantities (e.g., glassware rinsing, <5g) start->residual Residual bulk Bulk / Unused Reagent (>5g or original container) start->bulk Bulk spill Spill Residue (Absorbed on inert material) start->spill Spill protocol_A Proceed to Protocol A: Slow Neutralization residual->protocol_A protocol_B Proceed to Protocol B: Package for Professional Disposal bulk->protocol_B spill->protocol_B protocol_C Proceed to Protocol C: Spill Containment & Collection

Caption: Logical workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

This procedure is designed for deactivating minor amounts of this compound, such as residual material from reaction workups or glassware cleaning. The core principle is a controlled hydrolysis reaction using a weak base to neutralize the resulting acids.

Methodology:

  • Prepare Quenching Station : In a chemical fume hood, place a large glass beaker (at least 10 times the volume of the waste) containing a 5-10% aqueous solution of sodium bicarbonate. Place this beaker in an ice-water bath and begin vigorous stirring with a magnetic stir bar[8][6]. The ice bath is critical for absorbing the heat generated during the exothermic neutralization reaction[8][9].

  • Slow Addition : Carefully and slowly, add the waste solution containing this compound to the cold, stirred bicarbonate solution dropwise using a pipette or dropping funnel. Never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction[8].

  • Observe and Control : The addition will generate gas (CO₂) and heat. The rate of addition must be slow enough to prevent excessive foaming or a rapid temperature increase[6].

  • Ensure Complete Reaction : After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis and neutralization are complete[6].

  • pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH strip or meter, verify that the solution is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached[6].

  • Final Aqueous Waste Disposal : Once neutralized, the resulting aqueous solution, containing sodium indane-5-sulfonate and sodium chloride, should be transferred to your institution's designated "Aqueous Hazardous Waste" container for final disposal by environmental health and safety professionals[6].

Bulk quantities of unused or waste this compound, as well as spill cleanup materials, must not be neutralized in the laboratory. The potential for a large-scale exothermic reaction is too high. The proper procedure is to prepare this material for professional disposal.

Methodology:

  • Waste Segregation : This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this dramatically increases disposal costs and complexity[6].

  • Container Integrity : Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled with the full chemical name ("this compound"), all associated hazards (e.g., "Corrosive," "Water-Reactive"), and the accumulation start date.

  • Storage and Collection : Store the sealed container in a designated satellite accumulation area, away from incompatible materials. Arrange for pickup by your institution's certified hazardous waste disposal service.

In the event of a spill, a swift and correct response is critical to ensure safety.

Methodology:

  • Evacuate and Ventilate : Clear all non-essential personnel from the immediate area. Ensure the fume hood is operational to manage vapors[3][7].

  • Contain : For liquid spills, cover with a dry, inert, non-combustible absorbent material such as sand, dry lime, or soda ash. Do not use water or combustible materials like sawdust [3][8].

  • Collect : Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (following lab protocols), and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal : The container with the collected spill residue should be labeled and disposed of according to Protocol B .

By adhering to this structured, chemically-informed approach, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and building a culture of safety and trust.

References

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Journal of Chemistry. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . Journal of the American Chemical Society. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . Organic Process Research & Development. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor . ResearchGate. [Link]

  • SAFETY DATA SHEET - 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride . Fisher Scientific. [Link]

  • This compound . PubChem. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2,3-dihydro-1H-indene-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and organic synthesis, the mastery of handling reactive reagents is paramount. Among these, sulfonyl chlorides represent a class of compounds that are both versatile in their synthetic utility and demanding in their safety requirements. This guide provides an in-depth, procedural framework for the safe handling of 2,3-dihydro-1H-indene-5-sulfonyl chloride, also known as indane-5-sulfonyl chloride. Our focus extends beyond mere procedural enumeration to instill a deep-seated understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Understanding the Inherent Risks: The Chemical Nature of this compound

This compound is a solid organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its reactivity stems from the electrophilic nature of the sulfonyl chloride moiety (-SO₂Cl). This functional group readily reacts with nucleophiles, a property exploited in the formation of sulfonamides, sulfonates, and other derivatives.

However, this reactivity also dictates its primary hazards. The compound is classified as Skin Corrosion Category 1B , indicating that it can cause severe skin burns and eye damage upon contact[1]. The fundamental reason for this corrosivity lies in its reaction with water, including moisture present on the skin, in the eyes, or in mucous membranes. This hydrolysis reaction generates hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.

Reaction with Water: C₉H₉SO₂Cl + H₂O → C₉H₉SO₃H + HCl

This inherent reactivity with water underscores the critical need for stringent moisture control and the use of appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) - Your Primary Barrier

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table summarizes the mandatory PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents direct skin contact with the corrosive solid.
Eye and Face Protection Safety goggles and a face shieldSafety goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face from accidental splashes during handling and transfer.
Body Protection Flame-retardant lab coatProtects skin and personal clothing from spills and splashes.
Respiratory Protection NIOSH-approved respirator with an acid gas cartridgeRecommended when handling the powder outside of a certified chemical fume hood or if dust is generated, to prevent inhalation of the corrosive dust particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a meticulous operational workflow is essential to ensure safety and experimental integrity. The following steps provide a procedural guide for handling this compound from receipt to reaction quenching.

Preparation and Engineering Controls:
  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), and a neutralizing agent (e.g., sodium bicarbonate) should be readily available.

Handling and Dispensing:
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Weighing: If weighing outside of a glovebox, do so in a fume hood. Use a clean, dry spatula and weighing vessel.

  • Addition to Reaction: Add the solid reagent in portions to the reaction mixture to control the rate of reaction and any potential exotherm.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Management of a Reactive Waste Stream

Proper disposal of this compound and any contaminated materials is a critical component of the safety protocol.

Quenching Excess Reagent:
  • Small amounts of unreacted sulfonyl chloride should be quenched before disposal.

  • Slowly and cautiously add the excess reagent to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate. This will neutralize the hydrochloric acid and sulfonic acid formed upon hydrolysis.

Waste Collection:
  • Solid Waste: All contaminated solid waste (e.g., weighing paper, gloves, absorbent material from spills) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: The neutralized aqueous solution from quenching can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment Access prep_ppe->prep_emergency prep_spill_kit Prepare Spill Kit prep_emergency->prep_spill_kit handle_weigh Weigh Reagent prep_spill_kit->handle_weigh Proceed to Handling handle_add Add to Reaction handle_weigh->handle_add dispose_quench Quench Excess Reagent handle_add->dispose_quench Proceed to Disposal dispose_solid Collect Solid Waste dispose_quench->dispose_solid dispose_liquid Dispose of Neutralized Liquid dispose_quench->dispose_liquid

Caption: A logical workflow for the safe handling of this compound.

By internalizing not just the "what" but the "why" of these safety protocols, researchers can foster a laboratory environment that is not only compliant but also intrinsically safe. This proactive approach to chemical handling is the bedrock of innovative and responsible scientific discovery.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.